molecular formula C35H36ClN5O3S3 B12431933 AZD-5991 (S-enantiomer)

AZD-5991 (S-enantiomer)

Cat. No.: B12431933
M. Wt: 706.3 g/mol
InChI Key: TUJBGZKQHMEFSR-UHFFFAOYSA-N
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Description

AZD-5991 (S-enantiomer) is a useful research compound. Its molecular formula is C35H36ClN5O3S3 and its molecular weight is 706.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality AZD-5991 (S-enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AZD-5991 (S-enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H36ClN5O3S3

Molecular Weight

706.3 g/mol

IUPAC Name

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane

InChI

InChI=1S/C35H34ClN5O3S2.H2S/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43;/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43);1H2

InChI Key

TUJBGZKQHMEFSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C.S

Origin of Product

United States

Foundational & Exploratory

The S-enantiomer of AZD-5991: A Less Active Atropisomer in Mcl-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). While the racemate and the more active (Ra)-enantiomer have been the focus of extensive research, understanding the activity of the S-enantiomer is crucial for a comprehensive structure-activity relationship (SAR) and for optimizing the development of Mcl-1 targeted therapies.

Core Findings: Reduced Biological Activity of the S-enantiomer

AZD-5991 is a macrocyclic compound with a chiral axis, resulting in two stable atropisomers: the highly active (Ra)-enantiomer and the significantly less active (Sa)- or S-enantiomer.[1] The biological activity of these enantiomers has been primarily assessed through in vitro binding and functional assays, which consistently demonstrate the superior potency of the (Ra)-enantiomer.

Quantitative Analysis of Mcl-1 Inhibition

The inhibitory activity of the AZD-5991 S-enantiomer against Mcl-1 has been quantified using biophysical and biochemical assays. The data clearly indicates a substantial decrease in potency compared to the active (Ra)-enantiomer, often referred to simply as AZD-5991.

EnantiomerAssay TypeParameterValue (µM)Fold Difference vs. (Ra)-enantiomer
S-enantiomer FRETIC506.3~9000x less active
S-enantiomer SPRKd0.98~5765x weaker binding
(Ra)-enantiomer (AZD-5991)FRETIC500.0007-
(Ra)-enantiomer (AZD-5991)SPRKd0.00017-

Mechanism of Action: A BH3 Mimetic Approach

AZD-5991 and its enantiomers function as BH3 mimetics. They are designed to mimic the BH3 domain of pro-apoptotic proteins like Bak and Bim.[2] The primary mechanism of action involves the direct binding to a hydrophobic groove on the Mcl-1 protein, thereby preventing Mcl-1 from sequestering and inactivating pro-apoptotic effector proteins.[3][4]

The liberation of pro-apoptotic proteins, particularly Bak, from Mcl-1 inhibition is the critical step that initiates the intrinsic apoptotic cascade.[3][4] While the S-enantiomer shares this mechanism, its significantly lower binding affinity for Mcl-1 results in a much-reduced capacity to induce apoptosis.

Signaling Pathway of Mcl-1 Inhibition

The following diagram illustrates the signaling pathway affected by Mcl-1 inhibitors like AZD-5991. The reduced affinity of the S-enantiomer means it is a much less effective initiator of this cascade.

Mcl1_Pathway Mcl-1 Mediated Apoptosis Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibition MOMP MOMP Bak->MOMP Bax Bax Bax->MOMP CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 MOMP->CytoC Release AZD5991 AZD-5991 (S-enantiomer) AZD5991->Mcl1 Weak Inhibition Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis BH3_only BH3-only proteins (e.g., Bim, Puma) BH3_only->Mcl1 Inhibition BH3_only->Bak Activation BH3_only->Bax Activation

Mcl-1 signaling pathway and the point of inhibition.

Experimental Protocols

The determination of the biological activity of the AZD-5991 S-enantiomer relies on precise in vitro assays. The following are detailed methodologies for the key experiments cited.

Förster Resonance Energy Transfer (FRET) Assay

This competitive binding assay measures the ability of a compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

Objective: To determine the IC50 value of the AZD-5991 S-enantiomer for the Mcl-1 protein.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., from Bim or Bak)

  • Terbium-conjugated anti-His antibody (or other tag-specific antibody)

  • AZD-5991 S-enantiomer and (Ra)-enantiomer

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 384-well microplates

  • FRET-compatible plate reader

Procedure:

  • Prepare a serial dilution of the AZD-5991 S-enantiomer and the (Ra)-enantiomer in assay buffer.

  • In a 384-well plate, add the Mcl-1 protein, the fluorescently labeled BH3 peptide, and the terbium-conjugated antibody to each well.

  • Add the diluted compounds to the respective wells. Include controls with no compound (maximum FRET signal) and wells with a saturating concentration of a known Mcl-1 inhibitor (minimum FRET signal).

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measure the FRET signal on a plate reader, exciting the donor fluorophore (Terbium) and measuring the emission of both the donor and acceptor fluorophores.

  • Calculate the ratio of acceptor to donor emission and plot the values against the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of a compound to its target protein.

Objective: To determine the dissociation constant (Kd) of the AZD-5991 S-enantiomer for the Mcl-1 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human Mcl-1 protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • AZD-5991 S-enantiomer and (Ra)-enantiomer

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Immobilize the Mcl-1 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a serial dilution of the AZD-5991 S-enantiomer and the (Ra)-enantiomer in running buffer.

  • Inject the diluted compounds over the sensor surface at a constant flow rate, recording the change in response units (RU) over time to measure association.

  • After the association phase, flow running buffer over the sensor surface to measure the dissociation of the compound.

  • After each cycle, regenerate the sensor surface using a pulse of regeneration solution to remove any bound compound.

  • Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).

Experimental Workflow for Enantiomer Comparison

The following diagram outlines the logical workflow for comparing the biological activity of the AZD-5991 enantiomers.

Enantiomer_Workflow Workflow for Comparing AZD-5991 Enantiomers cluster_Preparation Compound and Reagent Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis and Comparison Enantiomer_Prep Prepare Stock Solutions of (Ra)- and (S)-enantiomers FRET_Assay Perform FRET Assay Enantiomer_Prep->FRET_Assay SPR_Assay Perform SPR Assay Enantiomer_Prep->SPR_Assay Protein_Prep Purify Recombinant Mcl-1 Protein Protein_Prep->FRET_Assay Protein_Prep->SPR_Assay Peptide_Prep Synthesize and Label BH3 Peptide Peptide_Prep->FRET_Assay IC50_Calc Calculate IC50 Values FRET_Assay->IC50_Calc Kd_Calc Calculate Kd Values SPR_Assay->Kd_Calc Comparison Compare Potency and Affinity of Enantiomers IC50_Calc->Comparison Kd_Calc->Comparison

References

The Inactive Enantiomer of AZD-5991: A Technical Guide to its Use as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers in Drug Discovery and Development

Introduction

AZD-5991 is a potent, selective, and macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Its mechanism of action involves direct binding to Mcl-1, thereby unleashing the pro-apoptotic signals that lead to cancer cell death.[1][2] In the rigorous process of drug discovery and development, establishing the specificity of a compound's biological effects is paramount. The use of a structurally similar but biologically inactive counterpart, such as an inactive enantiomer, serves as an ideal negative control. This technical guide provides an in-depth overview of the inactive S-enantiomer of AZD-5991 and its application as a negative control in preclinical research, ensuring the accurate interpretation of experimental results.

Physicochemical and Pharmacological Properties of AZD-5991 Enantiomers

AZD-5991 possesses a chiral axis, leading to the existence of two atropisomers: a highly active (Ra)-enantiomer and a significantly less active (S)-enantiomer. The restricted rotation around the biaryl bond allows for the separation and isolation of these stable atropisomers. The active enantiomer is the compound referred to as AZD-5991 in most literature, while its S-enantiomer provides a powerful tool for validating on-target activity.

Quantitative Data Summary: A Tale of Two Enantiomers

The stark difference in biological activity between the two enantiomers of AZD-5991 is evident in their binding affinities and inhibitory concentrations. The following table summarizes the available quantitative data, highlighting the S-enantiomer's dramatically reduced potency against Mcl-1.

Compound Assay Type Parameter Value
AZD-5991 (Active Enantiomer)FRET AssayIC50< 3 nM
AZD-5991 (S-enantiomer)FRET AssayIC506.3 µM
AZD-5991 (Active Enantiomer)Surface Plasmon Resonance (SPR)KdNot explicitly stated, but sub-nanomolar
AZD-5991 (S-enantiomer)Surface Plasmon Resonance (SPR)Kd0.98 µM

This data is compiled from publicly available information.[3]

Mechanism of Action and the Rationale for a Negative Control

The active enantiomer of AZD-5991 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic proteins like Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2]

The inactive S-enantiomer, despite having the same molecular formula and connectivity, is unable to effectively bind to the Mcl-1 binding pocket due to its stereochemistry. This makes it an excellent negative control to demonstrate that the observed apoptotic effects of the active compound are a direct result of Mcl-1 engagement and not due to off-target effects or non-specific cytotoxicity.

Signaling Pathway of Mcl-1 Inhibition by Active AZD-5991

Mcl1_inhibition_pathway cluster_0 Mitochondrial Outer Membrane Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters MOMP MOMP Bak->MOMP Induces Apoptosis Apoptosis MOMP->Apoptosis Initiates AZD5991 AZD-5991 (Active Enantiomer) AZD5991->Mcl1 Inhibits

Caption: Mcl-1 inhibition by active AZD-5991.

Expected Lack of Pathway Engagement by the Inactive Enantiomer

Inactive_enantiomer_pathway cluster_0 Mitochondrial Outer Membrane Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters No_Apoptosis No Apoptosis Bak->No_Apoptosis Remains sequestered Inactive_AZD5991 Inactive S-Enantiomer Inactive_AZD5991->Mcl1 No significant binding

Caption: Lack of Mcl-1 engagement by the inactive S-enantiomer.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the on-target activity of AZD-5991 using its inactive S-enantiomer as a negative control.

In Vitro Binding Assay: Fluorescence Resonance Energy Transfer (FRET)
  • Objective: To quantify and compare the binding affinity of the active and inactive enantiomers of AZD-5991 to the Mcl-1 protein.

  • Materials:

    • Recombinant human Mcl-1 protein

    • Fluorescently labeled BH3 peptide (e.g., BIM-BH3)

    • Active AZD-5991

    • Inactive S-enantiomer of AZD-5991

    • Assay buffer (e.g., PBS, 0.05% Tween-20)

    • 384-well microplates

    • Plate reader capable of FRET measurements

  • Procedure:

    • Prepare a dilution series of both the active and inactive enantiomers of AZD-5991 in assay buffer.

    • In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.

    • Add the diluted enantiomers to their respective wells. Include wells with no inhibitor (positive control for binding) and wells with a high concentration of a known Mcl-1 inhibitor (negative control for binding).

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

    • Measure the FRET signal using a plate reader.

    • Calculate the IC50 values for each enantiomer by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
  • Objective: To assess the ability of each enantiomer to induce apoptosis in Mcl-1-dependent cancer cells.

  • Materials:

    • Mcl-1-dependent cancer cell line (e.g., MOLP-8, MV4-11)

    • Complete cell culture medium

    • Active AZD-5991

    • Inactive S-enantiomer of AZD-5991

    • DMSO (vehicle control)

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Seed the Mcl-1-dependent cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the active enantiomer, the inactive enantiomer, or DMSO vehicle control for a specified time (e.g., 24 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of apoptotic cells (Annexin V positive) for each treatment condition.

Western Blot Analysis for Apoptosis Markers
  • Objective: To detect the downstream markers of apoptosis (cleaved PARP and cleaved caspase-3) following treatment with each enantiomer.

  • Materials:

    • Mcl-1-dependent cancer cell line

    • Active AZD-5991

    • Inactive S-enantiomer of AZD-5991

    • DMSO (vehicle control)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Treat cells as described in the apoptosis assay.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Compare the levels of cleaved PARP and cleaved caspase-3 between the different treatment groups.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the biological activity of the active and inactive enantiomers of AZD-5991.

experimental_workflow start Start enantiomers Prepare Active and Inactive Enantiomers start->enantiomers invitro In Vitro Binding Assay (FRET/SPR) enantiomers->invitro cell_culture Cell Culture (Mcl-1 Dependent Line) enantiomers->cell_culture data_analysis Data Analysis and Comparison invitro->data_analysis treatment Treat Cells with Enantiomers cell_culture->treatment apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Cleaved PARP/Caspase-3) treatment->western_blot apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on On-Target Activity data_analysis->conclusion

Caption: Workflow for comparing AZD-5991 enantiomers.

Conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of AZD-5991 S-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). While the R-enantiomer of AZD-5991 is the biologically active compound that has progressed to clinical trials, a thorough understanding of the S-enantiomer is crucial for a complete toxicological and pharmacological profile. This document details the binding affinity and cellular activity of the S-enantiomer, comparing it with its active counterpart. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are provided to support further research and development in this area.

Introduction

Myeloid Cell Leukemia 1 (Mcl-1) is a key pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Its overexpression is a common feature in various human cancers, contributing to tumorigenesis and resistance to anti-cancer therapies.[1] Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing the mitochondrial pathway of apoptosis. Therefore, the development of small molecule inhibitors that specifically target Mcl-1 is a promising therapeutic strategy.

AZD-5991 is a rationally designed macrocyclic molecule with high affinity and selectivity for Mcl-1.[2] It has demonstrated potent preclinical anti-tumor activity in various hematological malignancies by inducing rapid, Bak-dependent apoptosis.[2][3] AZD-5991 exists as a pair of enantiomers, with the R-enantiomer being the active pharmacological agent. This guide focuses on the significantly less active S-enantiomer to provide a comprehensive understanding of the stereospecificity of Mcl-1 inhibition by this chemical scaffold.

Core Mechanism of Action

The primary mechanism of action of AZD-5991 and its S-enantiomer is the direct inhibition of the Mcl-1 protein. By binding to the BH3-binding groove of Mcl-1, these molecules disrupt the interaction between Mcl-1 and the pro-apoptotic effector proteins Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway.

Signaling Pathway

The inhibition of Mcl-1 by the AZD-5991 S-enantiomer, although significantly weaker than the R-enantiomer, is expected to follow the same downstream signaling cascade.

Mcl1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl-1 Mcl-1 Bak/Bax Bak/Bax Mcl-1->Bak/Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak/Bax->MOMP Induces Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Activates MOMP->Cytochrome c Release AZD-5991_S AZD-5991 S-enantiomer AZD-5991_S->Mcl-1 Inhibits Caspase-9 Caspase-9 Apoptosome->Caspase-9 Cleaves & Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves & Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: Mcl-1 Inhibition Signaling Pathway.

Quantitative Data

The binding affinity of the AZD-5991 S-enantiomer to Mcl-1 has been quantified using biochemical and biophysical assays. The data clearly demonstrates a significant reduction in potency compared to the active R-enantiomer (AZD-5991).

CompoundAssay TypeTargetIC50KiKdReference
AZD-5991 (R-enantiomer) FRETHuman Mcl-10.7 nM0.13 nM-[4][5]
SPRHuman Mcl-1--0.17 nM[4]
AZD-5991 S-enantiomer FRETHuman Mcl-16.3 µM--[6]
SPRHuman Mcl-1--0.98 µM[6]

Table 1: Biochemical and Biophysical Activity of AZD-5991 Enantiomers against Mcl-1.

The cellular activity of AZD-5991 has been demonstrated through caspase activation assays in various cell lines. While specific cellular data for the S-enantiomer is not extensively published, its significantly lower binding affinity strongly suggests a correspondingly weaker effect on inducing apoptosis in Mcl-1 dependent cells.

CompoundCell LineAssayEC50Reference
AZD-5991 (R-enantiomer) MOLP-8 (Multiple Myeloma)Caspase 3/7 Activation (6h)33 nM[7]
MV4-11 (AML)Caspase 3/7 Activation (6h)24 nM[7]

Table 2: Cellular Activity of AZD-5991 (R-enantiomer).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and activity of Mcl-1 inhibitors like the AZD-5991 S-enantiomer. These protocols are based on the methods described in the primary literature.[2]

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to measure the inhibition of the Mcl-1/Bim interaction.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - GST-Mcl-1 - Biotinylated Bim BH3 peptide - Europium-labeled anti-GST antibody - APC-labeled streptavidin - Assay Buffer Incubate1 Incubate Mcl-1, Bim peptide, and compound for 15 min at RT Reagents->Incubate1 Compound Prepare serial dilution of AZD-5991 S-enantiomer Compound->Incubate1 Incubate2 Add detection reagents (Eu-Ab and APC-Strep) Incubate1->Incubate2 Incubate3 Incubate for 60 min at RT Incubate2->Incubate3 Read Read plate on a FRET-compatible plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate3->Read Analyze Calculate FRET ratio and determine IC50 values Read->Analyze SPR_Assay_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Immobilize Neutravidin on a CM5 sensor chip Ligand Capture biotinylated Mcl-1 on the sensor surface Chip->Ligand Association Inject compound over the sensor surface (Association phase) Ligand->Association Analyte Prepare serial dilutions of AZD-5991 S-enantiomer in running buffer Analyte->Association Dissociation Flow running buffer over the surface (Dissociation phase) Association->Dissociation Sensorgram Obtain sensorgrams for each concentration Association->Sensorgram Regeneration Regenerate the surface with a suitable regeneration solution Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Fit Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd Sensorgram->Fit

References

Biochemical Properties of AZD-5991 S-enantiomer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biochemical properties of the S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As the less active enantiomer of the clinical candidate AZD-5991, understanding its biochemical profile is crucial for a comprehensive structure-activity relationship (SAR) and stereoselectivity assessment. This document details its binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Core Biochemical Data

The S-enantiomer of AZD-5991 has been evaluated for its ability to bind to and inhibit Mcl-1, a key regulator of the intrinsic apoptotic pathway. Quantitative data from key biochemical assays are summarized below, alongside comparative data for the more active R-enantiomer (AZD-5991) to highlight the significant stereoselectivity of this compound class.

CompoundTargetAssay TypeParameterValueReference
AZD-5991 S-enantiomer Mcl-1FRETIC506.3 µM[1]
Mcl-1SPRK_d0.98 µM[1]
MOLP-8 CellsCellular ApoptosisEC50>16 µM[1]
MV4-11 CellsCellular ApoptosisEC50>16 µM[1]
NCI-H23 CellsCellular ApoptosisEC50>31.5 µM[1]
AZD-5991 (R-enantiomer) Mcl-1FRETIC500.7 nM[2][3]
Mcl-1SPRK_d0.17 nM[2][3]
MOLP-8 CellsCellular ApoptosisEC500.033 µM[2]
MV4-11 CellsCellular ApoptosisEC500.024 µM[2]
NCI-H23 CellsCellular ApoptosisEC500.19 µM[2]

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

AZD-5991 and its enantiomers are classified as BH3 mimetics. They function by binding to the BH3-binding groove of anti-apoptotic proteins like Mcl-1. The S-enantiomer, while significantly less potent, is understood to share the same fundamental mechanism of action as its more active counterpart. By occupying the BH3-binding groove of Mcl-1, it prevents the sequestration of pro-apoptotic proteins, particularly Bak. This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway.[1][2]

The liberation of Bak allows it to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death.

Mcl1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOM Outer Mitochondrial Membrane Bak_inactive Bak (inactive) Bak_active Bak (active/oligomerized) Bak_inactive->Bak_active Liberation & Activation CytoC Cytochrome c Bak_active->CytoC Release Caspase_cascade Caspase Cascade CytoC->Caspase_cascade Activates Mcl1 Mcl-1 Mcl1->Bak_inactive Sequesters AZD5991_S AZD-5991 S-enantiomer AZD5991_S->Mcl1 Inhibits Apoptosis Apoptosis Caspase_cascade->Apoptosis Execution

Mcl-1 Inhibition Pathway

Experimental Protocols

Detailed methodologies for the key biochemical assays used to characterize the AZD-5991 S-enantiomer are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This competitive binding assay measures the ability of the test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

Protocol:

  • Reagents:

    • Recombinant human Mcl-1 protein.

    • Fluorescently labeled BIM BH3 peptide (e.g., with fluorescein).

    • Terbium-labeled anti-His antibody (for His-tagged Mcl-1).

    • Assay Buffer: PBS, 0.05% (v/v) Pluronic F-127.

    • AZD-5991 S-enantiomer serially diluted in DMSO.

  • Procedure:

    • A solution of Mcl-1 and the fluorescently labeled BIM BH3 peptide is prepared in the assay buffer.

    • The test compound (AZD-5991 S-enantiomer) at various concentrations is added to the wells of a microplate.

    • The Mcl-1/BIM peptide solution is then added to the wells containing the test compound.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a four-parameter logistic equation.

FRET_Assay_Workflow Reagents Prepare Reagents: Mcl-1, Fluorescent Peptide, Test Compound Dispense Dispense Serially Diluted S-enantiomer into Microplate Reagents->Dispense Add_Mix Add Mcl-1/Peptide Mix to Microplate Dispense->Add_Mix Incubate Incubate at Room Temperature Add_Mix->Incubate Read Measure FRET Signal (Plate Reader) Incubate->Read Analyze Calculate IC50 Read->Analyze

FRET Assay Workflow
Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of the interaction between the inhibitor and the target protein.

Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Recombinant human Mcl-1 protein.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • AZD-5991 S-enantiomer serially diluted in running buffer.

  • Procedure:

    • The Mcl-1 protein is immobilized on the surface of the sensor chip.

    • A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

    • The AZD-5991 S-enantiomer at various concentrations is injected over the chip surface, allowing for association.

    • Following the association phase, running buffer is again flowed over the chip to monitor the dissociation of the compound.

    • The sensor surface is regenerated between cycles to remove any bound compound.

  • Data Analysis:

    • The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a 1:1 binding model.

    • The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

SPR_Assay_Workflow Immobilize Immobilize Mcl-1 on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Association Inject S-enantiomer (Association Phase) Equilibrate->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Determine kon, koff, and Kd Dissociation->Analyze Regenerate->Equilibrate Next Cycle

SPR Assay Workflow

Conclusion

The S-enantiomer of AZD-5991 is a significantly less potent inhibitor of Mcl-1 compared to its R-enantiomer, with micromolar activity in both biochemical and cellular assays. This pronounced stereoselectivity underscores the specific conformational requirements for high-affinity binding to the Mcl-1 protein. The data presented in this guide are essential for a thorough understanding of the SAR of this important class of Mcl-1 inhibitors and can inform the design of future therapeutic agents targeting the Bcl-2 family of proteins.

References

Technical Guide: Binding Affinity of AZD-5991 S-enantiomer to Mcl-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein in the B-cell lymphoma-2 (Bcl-2) family, representing a high-value therapeutic target in oncology.[1][2] Overexpression of Mcl-1 is a known driver of tumorigenesis and is associated with resistance to various anticancer therapies.[2][3][4] AZD-5991 is a potent, selective, and intravenously administered macrocyclic inhibitor of Mcl-1, developed for the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia.[3][5][6][7]

As a chiral molecule, AZD-5991 exists as a pair of enantiomers. The biological activity of such compounds often resides predominantly in one enantiomer, known as the eutomer, while the other, the distomer, is significantly less active. For AZD-5991, the desired therapeutic activity is attributed to the (R)-enantiomer. This document provides a detailed technical overview of the binding affinity of the corresponding (S)-enantiomer, the less active distomer, to its Mcl-1 target, summarizing key quantitative data and the experimental protocols used for its determination.

Quantitative Binding Affinity Data

The profound difference in biological activity between the enantiomers of AZD-5991 is quantitatively reflected in their respective binding affinities for the Mcl-1 protein. The (R)-enantiomer exhibits sub-nanomolar affinity, whereas the (S)-enantiomer binds with an affinity that is several orders of magnitude weaker. This disparity underscores the highly specific stereochemical interactions required for potent Mcl-1 inhibition.

The binding characteristics have been quantified using industry-standard biophysical and biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).[8][9] A summary of the comparative data is presented below.

Compound / EnantiomerTarget ProteinAssay TypeBinding Affinity Measurement
AZD-5991 (Active Enantiomer) Human Mcl-1TR-FRETIC₅₀ = 0.7 nM (Ki = 0.2 nM)[9]
AZD-5991 (Active Enantiomer) Human Mcl-1SPRK_d_ = 0.17 nM [9]
AZD-5991 S-enantiomer Human Mcl-1TR-FRETIC₅₀ = 6.3 µM [8]
AZD-5991 S-enantiomer Human Mcl-1SPRK_d_ = 0.98 µM [8]

Table 1: Comparative binding affinities of AZD-5991 enantiomers for the Mcl-1 protein.

Visualized Data and Processes

Mcl-1 Signaling and Inhibition Pathway

Mcl-1 promotes cell survival by sequestering pro-apoptotic proteins like BIM and BAK, preventing them from initiating the mitochondrial apoptosis pathway.[3][10] AZD-5991 acts as a BH3 mimetic, binding to the BH3 groove of Mcl-1 and liberating these pro-apoptotic factors, which subsequently leads to caspase activation and programmed cell death.

Mcl1_Pathway cluster_0 Normal Cell Survival State cluster_1 Apoptotic Pathway Mcl1 Mcl-1 Bim BIM / BAK Mcl1->Bim Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bim->MOMP Induces Casp9 Caspase-9 MOMP->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes AZD AZD-5991 AZD->Mcl1 Inhibits

Caption: The role of Mcl-1 in apoptosis and its inhibition by AZD-5991.

Logical Relationship of Enantiomeric Affinity

The stereochemistry of AZD-5991 is the critical determinant of its binding potency. The (R)-enantiomer (eutomer) is conformationally pre-organized to fit optimally into the Mcl-1 binding groove, resulting in high-affinity interactions. The (S)-enantiomer (distomer) lacks this precise three-dimensional complementarity, leading to a significantly weaker and less stable interaction.

Enantiomer_Affinity Racemate AZD-5991 (Racemic Mixture) R_Enantiomer (R)-Enantiomer (Eutomer) Racemate->R_Enantiomer S_Enantiomer (S)-Enantiomer (Distomer) Racemate->S_Enantiomer Mcl1 Mcl-1 Target R_Enantiomer->Mcl1 High Affinity (Kd = 0.17 nM) S_Enantiomer->Mcl1 Low Affinity (Kd = 980 nM)

Caption: Comparative binding affinity of AZD-5991 enantiomers to Mcl-1.

General Workflow for TR-FRET Binding Assay

The TR-FRET assay is a homogeneous, competitive binding assay used to quantify the interaction between the inhibitor and Mcl-1. The workflow is streamlined for high-throughput screening.

TR_FRET_Workflow start Start prep Prepare Reagents: Mcl-1 Protein, Labeled Peptide, Tb-Antibody, Assay Buffer start->prep dilute Perform Serial Dilution of S-Enantiomer prep->dilute plate Dispense Compound and Reagent Mix into 384-well Plate dilute->plate incubate Incubate at Room Temperature (e.g., 1-3 hours) plate->incubate read Read TR-FRET Signal (Donor & Acceptor Wavelengths) incubate->read analyze Calculate FRET Ratio and Determine IC50 Value read->analyze end End analyze->end

Caption: A generalized experimental workflow for a TR-FRET Mcl-1 binding assay.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a generalized competitive binding assay to determine the IC₅₀ value of a test compound against the Mcl-1 protein.

Principle: The assay relies on the energy transfer between a Terbium (Tb) chelate donor and a fluorescent acceptor (e.g., FITC).[11] Recombinant His-tagged Mcl-1 protein is bound by an anti-His-Tb antibody (donor). A FITC-labeled peptide derived from the BH3 domain of a pro-apoptotic protein like BAK or BIM serves as the tracer and acceptor.[11] When the tracer binds to Mcl-1, the donor and acceptor are in close proximity, generating a high FRET signal. A competitive inhibitor, such as the AZD-5991 S-enantiomer, displaces the tracer, disrupting energy transfer and causing a proportional decrease in the signal.[11]

Materials & Reagents:

  • Protein: Recombinant human Mcl-1 with a polyhistidine tag.

  • Tracer: BH3 domain peptide (e.g., from BAK) labeled with an acceptor fluorophore (e.g., FITC).

  • Donor: Anti-His antibody conjugated to a Terbium (Tb) chelate.

  • Compound: AZD-5991 S-enantiomer, dissolved in DMSO.

  • Assay Buffer: Buffer solution (e.g., PBS with 0.05% Tween-20 and 1 mM DTT).

  • Plate: Low-volume, 384-well black assay plates.

Procedure:

  • Compound Preparation: A 12-point, 3-fold serial dilution of the AZD-5991 S-enantiomer is prepared in DMSO and then further diluted in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay is maintained at or below 1%.[11]

  • Reagent Preparation: An assay mixture is prepared by diluting the Mcl-1 protein, FITC-labeled peptide, and anti-His-Tb antibody in assay buffer to their final working concentrations (e.g., 1 nM Mcl-1, 300 nM peptide, 1 nM antibody).[11]

  • Assay Execution: Diluted compound solutions are dispensed into the wells of the 384-well plate. The assay reagent mixture is then added to all wells.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 to 3 hours), protected from light.[11]

  • Data Acquisition: The TR-FRET signal is measured using a compatible plate reader. A time-resolved setting is used, with a delay time (e.g., 100 µs) and an integration time (e.g., 200 µs).[11] Measurements are taken at the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm or 520 nm depending on the fluorophore).[11][12]

  • Data Analysis: The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.[11] The data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) Assay

This protocol outlines a general procedure for determining the binding kinetics and affinity (K_d_) of a small molecule to a target protein.

Principle: SPR is a label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip.[13][14] For this application, the Mcl-1 protein (ligand) is immobilized on the sensor surface. The AZD-5991 S-enantiomer (analyte) is flowed over the surface in solution. The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which is detected in real-time as a change in Resonance Units (RU).[14][15] By analyzing the association and dissociation phases of the interaction, kinetic rate constants (k_on_ and k_off_) and the equilibrium dissociation constant (K_d_) can be determined.

Materials & Reagents:

  • Instrument: Biacore instrument or similar SPR system.

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).[16]

  • Ligand: Recombinant human Mcl-1 protein.

  • Analyte: AZD-5991 S-enantiomer, dissolved in running buffer.

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.[16][17]

  • Running Buffer: HBS-EP+ buffer or similar (HEPES buffered saline with EDTA and surfactant).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5-5.5.

Procedure:

  • Surface Preparation: The carboxymethylated dextran surface of the CM5 chip is activated by injecting a 1:1 mixture of NHS and EDC.[17]

  • Ligand Immobilization: The Mcl-1 protein, diluted in immobilization buffer to a concentration of 20-50 µg/mL, is injected over the activated surface. The protein covalently binds to the surface via amine coupling.[15][16]

  • Surface Deactivation: Any remaining active esters on the surface are blocked by injecting ethanolamine-HCl.[17] A reference flow cell is prepared similarly but without the Mcl-1 protein to allow for background signal subtraction.

  • Analyte Binding Analysis:

    • A series of increasing concentrations of the AZD-5991 S-enantiomer (e.g., spanning 0.1x to 10x the expected K_d_) are prepared in running buffer.

    • Each concentration is injected sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[13]

    • The association phase is monitored during the injection, followed by a dissociation phase where only running buffer flows over the chip.

  • Surface Regeneration (if necessary): Between analyte injections, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) may be used to remove all bound analyte and restore the baseline.

  • Data Analysis: The reference-subtracted sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

References

Unraveling the Stereochemistry of a Potent Mcl-1 Inhibitor: A Technical Guide to the Structural and Functional Divergence of AZD-5991 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AstraZeneca, Cambridge, UK – December 8, 2025 – AZD-5991, a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), has demonstrated significant promise in preclinical models of hematological cancers.[1][2][3] The complex macrocyclic structure of AZD-5991 incorporates a chiral axis, giving rise to two atropisomers—enantiomers that are non-superimposable mirror images due to restricted rotation around a single bond. This technical guide provides an in-depth analysis of the structural and functional differences between the (Ra) and (Sa) enantiomers of AZD-5991, offering critical insights for researchers and drug development professionals in the field of oncology and medicinal chemistry.

Core Structural Features of AZD-5991

AZD-5991 is a rationally designed macrocyclic molecule that binds with high affinity and selectivity to the BH3-binding groove of Mcl-1, thereby inducing apoptosis in cancer cells dependent on Mcl-1 for survival.[1][2] The molecule's structure is characterized by a complex, multi-ring system that includes a class-III atropisomeric core, rendering it chiral.[4] The two enantiomers are designated as (Ra)-AZD-5991 and (Sa)-AZD-5991.

Enantiomer-Specific Biological Activity

A profound difference in biological activity exists between the two enantiomers of AZD-5991. The (Ra)-enantiomer is the biologically active form, exhibiting sub-nanomolar inhibitory potency against Mcl-1. In contrast, the (Sa)-enantiomer is significantly less active. This stark differentiation underscores the critical importance of stereochemistry in the interaction between AZD-5991 and its target protein.

Quantitative Comparison of Enantiomer Activity

The following table summarizes the key quantitative data comparing the in vitro activity of the (Ra) and (Sa) enantiomers of AZD-5991.

Parameter(Ra)-AZD-5991 (Active Enantiomer)(Sa)-AZD-5991 (Inactive Enantiomer)Fold Difference
Mcl-1 Binding Affinity (Ki) 0.13 nM[5]Not explicitly reported, but implied to be significantly higher>10,000
Mcl-1 Inhibition (IC50, FRET assay) 0.7 nM[6]6.3 µM (6300 nM)[7][8]~9000
Mcl-1 Binding Affinity (Kd, SPR assay) 0.17 nM[6]0.98 µM (980 nM)[7][8]~5765
Cellular Activity (EC50, MOLP-8 cells) 33 nM[9]Not reported-
Cellular Activity (EC50, MV4;11 cells) 24 nM[9]Not reported-

Structural Basis for Differential Activity

The significant disparity in biological activity is a direct consequence of the three-dimensional structural differences between the enantiomers. Co-crystallization studies of Mcl-1 with racemic AZD-5991 have revealed that only the (Ra)-enantiomer is observed in the binding pocket.[1][3] This indicates a high degree of stereospecificity in the binding interaction. The macrocyclic conformation of the (Ra)-enantiomer is pre-organized in solution to fit optimally into the hydrophobic groove of Mcl-1, a key factor in its high-affinity binding.[10] The (Sa)-enantiomer, with its mirror-image conformation, is unable to achieve the same complementary interactions with the amino acid residues of the Mcl-1 binding site.

Experimental Protocols

Enantiomer Separation

The separation of AZD-5991 enantiomers is a critical step in its synthesis and characterization.

1. Chiral Supercritical Fluid Chromatography (SFC): The initial discovery route employed chiral SFC for the resolution of the enantiomers.[4] This technique is known for its speed and efficiency in chiral separations.[11][12][13][14]

2. Simulated Moving Bed (SMB) Chromatography: For larger scale, more commercially viable production, a scalable simulated moving bed (SMB) separation method was developed.[4]

3. Preparative Chiral High-Performance Liquid Chromatography (HPLC): A specific preparative chiral HPLC method has been described for the separation of related macrocyclic atropisomers:

  • Column: AD/H column

  • Mobile Phase: n-heptane/isopropanol (50/50), neutral[10]

Binding Affinity and Inhibition Assays

1. Förster Resonance Energy Transfer (FRET) Assay:

  • Principle: This assay measures the binding of AZD-5991 to Mcl-1 by detecting the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

  • General Protocol:

    • Recombinant Mcl-1 protein is incubated with a fluorescently labeled probe (e.g., a BH3 peptide).

    • Varying concentrations of the test compound (AZD-5991 enantiomers) are added.

    • The FRET signal is measured, which decreases as the compound displaces the probe from Mcl-1.

    • IC50 values are calculated from the dose-response curves.[6][7][8]

2. Surface Plasmon Resonance (SPR) Assay:

  • Principle: SPR measures the real-time binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.

  • General Protocol:

    • Recombinant Mcl-1 is immobilized on an SPR sensor chip.

    • A series of concentrations of the AZD-5991 enantiomers are flowed over the chip.

    • The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is measured.

    • Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).[6][7][8]

Visualizations

Logical Relationship of AZD-5991 Enantiomers and Mcl-1 Inhibition

AZD5991_Enantiomers Logical Relationship of AZD-5991 Enantiomers and Mcl-1 Inhibition cluster_AZD5991 AZD-5991 (Racemate) Ra_Enantiomer (Ra)-AZD-5991 (Active) Mcl1 Mcl-1 Protein Ra_Enantiomer->Mcl1 High-Affinity Binding (Inhibition) Apoptosis Apoptosis Ra_Enantiomer->Apoptosis Promotes Sa_Enantiomer (Sa)-AZD-5991 (Inactive) Sa_Enantiomer->Mcl1 Low-Affinity Binding (No Significant Inhibition) Mcl1->Apoptosis Inhibits Experimental_Workflow Experimental Workflow for AZD-5991 Enantiomer Characterization Racemic_Synthesis Racemic Synthesis of AZD-5991 Chiral_Separation Chiral Separation (SFC / SMB / HPLC) Racemic_Synthesis->Chiral_Separation Ra_Enantiomer (Ra)-AZD-5991 Chiral_Separation->Ra_Enantiomer Sa_Enantiomer (Sa)-AZD-5991 Chiral_Separation->Sa_Enantiomer Crystallography Co-crystallography with Mcl-1 Chiral_Separation->Crystallography Racemate used Binding_Assays Binding Affinity Assays (FRET, SPR) Ra_Enantiomer->Binding_Assays Cellular_Assays Cellular Activity Assays (e.g., Caspase Activation) Ra_Enantiomer->Cellular_Assays Sa_Enantiomer->Binding_Assays Data_Analysis Comparative Data Analysis Binding_Assays->Data_Analysis Cellular_Assays->Data_Analysis Crystallography->Data_Analysis Mcl1_Pathway Mcl-1 Signaling Pathway and Inhibition by (Ra)-AZD-5991 Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Puma) Apoptotic_Stimuli->BH3_only Mcl1 Mcl-1 BH3_only->Mcl1 Binds and inactivates Bax_Bak Bax / Bak Mcl1->Bax_Bak Sequesters and inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Apoptosis Apoptosis MOMP->Apoptosis Ra_AZD5991 (Ra)-AZD-5991 Ra_AZD5991->Mcl1 Inhibits

References

The Less Active Enantiomer: A Technical Overview of the Discovery and Synthesis of the AZD-5991 S-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent, selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3] As a key regulator of the intrinsic apoptotic pathway, MCL-1 is a high-value target in oncology, and its inhibition can restore the natural process of programmed cell death in cancer cells.[4] AZD-5991 possesses a unique atropisomeric core, leading to the existence of two stable enantiomers.[5] While the R-enantiomer is the highly active form, the S-enantiomer has been characterized as significantly less active. This technical guide provides an in-depth look at the discovery and synthesis of the AZD-5991 S-enantiomer, presenting key quantitative data, experimental methodologies, and visual diagrams of relevant biological and chemical processes.

Discovery and Characterization of the S-enantiomer

The discovery of AZD-5991 involved a rational drug design approach to create a macrocyclic molecule with high affinity and selectivity for MCL-1.[1][4] The initial synthesis of AZD-5991 produced a racemic mixture containing both the R- and S-enantiomers.[5][6] Subsequent separation and individual characterization of the enantiomers revealed a significant difference in their biological activity.

Quantitative Biological Data

The S-enantiomer of AZD-5991 demonstrates substantially weaker inhibition of the MCL-1/Bim interaction compared to the R-enantiomer. This is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).

EnantiomerAssay TypeTargetValue
AZD-5991 S-enantiomer FRETMCL-16.3 µM [7][8]
AZD-5991 S-enantiomer SPRMCL-10.98 µM [7][8]
AZD-5991 (active enantiomer)FRETMCL-1<1 nM[9]

MCL-1 Signaling Pathway and Mechanism of Action

AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of MCL-1.[9] This prevents MCL-1 from sequestering pro-apoptotic proteins like Bak and Bim. The release of these proteins triggers the mitochondrial apoptosis pathway. The following diagram illustrates the central role of MCL-1 in apoptosis and the mechanism of its inhibition.

MCL1_Pathway cluster_Pro_Apoptotic Pro-Apoptotic Signals cluster_Anti_Apoptotic Anti-Apoptotic Regulation cluster_Execution Apoptotic Execution Bim Bim MCL1 MCL-1 Bim->MCL1 sequestration Bak Bak Mitochondria Mitochondria Bak->Mitochondria activation MCL1->Bak inhibition Apoptosis Apoptosis Mitochondria->Apoptosis cytochrome c release AZD5991 AZD-5991 (S-enantiomer) AZD5991->MCL1 inhibition

Figure 1: MCL-1 Signaling Pathway and Inhibition by AZD-5991.

Synthesis and Chiral Separation

The synthesis of AZD-5991 is a complex, multi-step process that has undergone significant optimization to improve efficiency and enable large-scale production.[5][6] The key challenge in the synthesis is the construction of the atropisomeric biaryl core.

Initial Racemic Synthesis and Separation

The initial synthetic routes for AZD-5991 produced a racemic mixture of the atropisomers.[6] The individual enantiomers were then separated using chiral Supercritical Fluid Chromatography (SFC).[6][10]

Racemic_Synthesis_Separation BuildingBlocks Heterocyclic Building Blocks SuzukiCoupling Suzuki Coupling (Forms Atropisomeric Core) BuildingBlocks->SuzukiCoupling Macrocyclization Macrocyclization SuzukiCoupling->Macrocyclization RacemicAZD5991 Racemic AZD-5991 Macrocyclization->RacemicAZD5991 ChiralSFC Chiral SFC Separation RacemicAZD5991->ChiralSFC SEnantiomer S-enantiomer ChiralSFC->SEnantiomer REnantiomer R-enantiomer ChiralSFC->REnantiomer

Figure 2: Workflow for Racemic Synthesis and Chiral Separation.
Asymmetric Synthesis Development

Later-generation syntheses have focused on asymmetric methods to directly produce the desired active R-enantiomer, thus avoiding the need for chiral separation and improving the overall yield.[5][11] These advanced strategies often employ chiral ligands and catalysts to control the stereochemistry of the biaryl bond formation.

Experimental Protocols

While specific, detailed internal protocols for the synthesis and analysis of the AZD-5991 S-enantiomer are proprietary, the following sections outline the general methodologies based on published information and standard laboratory practices.

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

This protocol describes a general approach for the separation of AZD-5991 enantiomers based on literature descriptions of chiral SFC for similar macrocyclic atropisomers.[10][12]

Objective: To separate the R- and S-enantiomers of AZD-5991 from a racemic mixture.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a UV detector and a back-pressure regulator.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak).

Reagents:

  • Racemic AZD-5991 dissolved in a suitable solvent (e.g., ethanol).

  • Supercritical carbon dioxide (CO2).

  • Co-solvent (e.g., ethanol, methanol).

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (a mixture of supercritical CO2 and co-solvent) at a constant flow rate and back-pressure until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the dissolved racemic AZD-5991 onto the column.

  • Elution: Elute the enantiomers with the mobile phase. The composition of the mobile phase (ratio of CO2 to co-solvent) and the flow rate should be optimized to achieve baseline separation of the two enantiomer peaks.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to the two separated peaks, which represent the S- and R-enantiomers.

  • Enantiomeric Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.) of each.

Förster Resonance Energy Transfer (FRET) Assay

This protocol outlines a general method for determining the IC50 value of an inhibitor for the MCL-1/Bim interaction.[13][14]

Objective: To measure the inhibitory activity of the AZD-5991 S-enantiomer on the MCL-1/Bim protein-protein interaction.

Principle: A donor fluorophore (e.g., terbium) is conjugated to MCL-1, and an acceptor fluorophore is conjugated to a Bim BH3 peptide. When the two proteins interact, the fluorophores are in close proximity, allowing for FRET to occur. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

  • Recombinant MCL-1 protein conjugated to a donor fluorophore.

  • Synthetic Bim BH3 peptide conjugated to an acceptor fluorophore.

  • AZD-5991 S-enantiomer in a suitable solvent (e.g., DMSO).

  • Assay buffer.

  • 384-well microplate.

  • Fluorescence plate reader capable of time-resolved FRET measurements.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the AZD-5991 S-enantiomer in assay buffer.

  • Assay Reaction: In the wells of the microplate, combine the MCL-1-donor conjugate, the Bim-acceptor conjugate, and the various concentrations of the S-enantiomer. Include positive (no inhibitor) and negative (no MCL-1 or Bim) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the FRET signal using a fluorescence plate reader, exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

This protocol provides a general framework for measuring the binding affinity (Kd) of a small molecule to a protein.[15][16]

Objective: To determine the dissociation constant (Kd) of the AZD-5991 S-enantiomer for MCL-1.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (MCL-1) is immobilized on the chip, and the analyte (AZD-5991 S-enantiomer) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass on the sensor surface, which is detected as a change in the SPR signal.

Instrumentation:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling reagents for immobilization.

Reagents:

  • Recombinant MCL-1 protein.

  • AZD-5991 S-enantiomer in a suitable running buffer.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Immobilize the MCL-1 protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

  • Analyte Injection: Inject a series of concentrations of the AZD-5991 S-enantiomer over the immobilized MCL-1 surface. Also, inject the analyte over a reference surface with no immobilized protein to subtract non-specific binding.

  • Data Collection: Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU) over time.

  • Surface Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.

  • Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The study of the AZD-5991 S-enantiomer, while significantly less potent than its R-counterpart, is crucial for a comprehensive understanding of the structure-activity relationship of this important MCL-1 inhibitor. The data clearly demonstrates the high degree of stereoselectivity required for potent inhibition of the MCL-1 protein. The development of a complex synthetic route, initially yielding a racemic mixture that required chiral separation, has evolved into sophisticated asymmetric strategies. This technical overview provides a core understanding of the discovery, characterization, and synthesis of the AZD-5991 S-enantiomer for professionals in the field of drug discovery and development.

References

The Stereochemical Dichotomy of AZD-5991: A Pharmacological Deep Dive into the Inactive Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the pharmacological properties of the inactive S-enantiomer of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). By contrasting the inactive enantiomer with its highly active counterpart, we illuminate the critical role of stereochemistry in drug-target interactions and the resulting pharmacological outcomes. This document synthesizes available quantitative data, outlines key experimental protocols for assessing enantiomeric activity, and provides visual representations of the underlying molecular and experimental logic.

Executive Summary

AZD-5991 is a clinical-stage BH3 mimetic designed to induce apoptosis in cancer cells dependent on MCL-1.[1][2] The therapeutic activity of AZD-5991 is exclusively attributed to one of its enantiomers. The other enantiomer, the S-enantiomer, is significantly less active.[3][4] This stark difference in potency underscores the precise three-dimensional interaction required for effective MCL-1 inhibition. This guide will explore the pharmacological profile of this inactive enantiomer, providing a clear comparison of its binding affinity with the active compound and detailing the methodologies used to discern these differences.

Data Presentation: Quantitative Comparison of AZD-5991 Enantiomers

The pharmacological disparity between the enantiomers of AZD-5991 is most evident in their binding affinities for the MCL-1 protein. The following table summarizes the key quantitative data from biochemical assays.

CompoundAssay TypeTargetMetricValueReference
AZD-5991 (Active Enantiomer) FRETMCL-1IC500.7 nM[5]
SPRMCL-1Kd0.17 nM[5]
FRETBcl-2IC5020 µM[5]
FRETBcl-xLIC5036 µM[5]
FRETBcl-wIC5049 µM[5]
FRETBfl-1IC5024 µM[5]
AZD-5991 S-enantiomer (Inactive Enantiomer) FRETMCL-1IC506.3 µM[3][4]
SPRMCL-1Kd0.98 µM[3][4]

As the data illustrates, there is a profound difference in the potency of the two enantiomers. The active enantiomer exhibits sub-nanomolar affinity for MCL-1, whereas the inactive S-enantiomer's affinity is in the micromolar range, representing a potency difference of several orders of magnitude. The active enantiomer also demonstrates high selectivity for MCL-1 over other Bcl-2 family proteins.[5]

Experimental Protocols

The determination of the binding affinities for the AZD-5991 enantiomers relies on sensitive biophysical and biochemical assays. The following are detailed methodologies for the key experiments cited.

Förster Resonance Energy Transfer (FRET) Assay

This assay is a common method for quantifying molecular interactions in solution.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the AZD-5991 enantiomers against the MCL-1 protein.

Principle: The assay measures the disruption of the interaction between MCL-1 and a fluorescently labeled BH3 peptide. In the absence of an inhibitor, the two components are in close proximity, allowing for FRET to occur between a donor and an acceptor fluorophore. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Reagents: Recombinant human MCL-1 protein, a fluorescently labeled BH3 peptide (e.g., from the BIM protein) with a FRET donor/acceptor pair, assay buffer, and the AZD-5991 enantiomers.

  • Procedure:

    • A dilution series of each enantiomer is prepared in the assay buffer.

    • The MCL-1 protein and the fluorescently labeled BH3 peptide are incubated together in the presence of varying concentrations of the test compounds.

    • The reaction is allowed to reach equilibrium.

    • The FRET signal is measured using a plate reader capable of detecting the specific wavelengths of the donor and acceptor fluorophores.

  • Data Analysis: The FRET signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the dissociation constant (Kd) of the AZD-5991 enantiomers for the MCL-1 protein.

Principle: The assay measures the change in the refractive index at the surface of a sensor chip when an analyte (the inhibitor) flows over and binds to a ligand (the MCL-1 protein) that is immobilized on the chip. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.

Methodology:

  • Reagents and Equipment: SPR instrument, sensor chip (e.g., CM5), recombinant human MCL-1 protein, running buffer, and the AZD-5991 enantiomers.

  • Procedure:

    • The MCL-1 protein is immobilized onto the surface of the sensor chip.

    • A dilution series of each enantiomer is prepared in the running buffer.

    • The diluted compounds are injected sequentially over the sensor chip surface, followed by a dissociation phase with running buffer.

    • The binding response is measured in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the ka and kd values. The Kd is then calculated as the ratio of kd to ka.

Mandatory Visualizations

Signaling Pathway of MCL-1 Inhibition

MCL1_Inhibition_Pathway cluster_Active Active (R)-Enantiomer cluster_Inactive Inactive (S)-Enantiomer Active Enantiomer Active Enantiomer MCL1_active MCL-1 Active Enantiomer->MCL1_active High Affinity Binding BAK_active BAK/BAX MCL1_active->BAK_active Inhibition Released Apoptosis_active Apoptosis BAK_active->Apoptosis_active Activation Inactive Enantiomer Inactive Enantiomer MCL1_inactive MCL-1 Inactive Enantiomer->MCL1_inactive Low Affinity Binding BAK_inactive BAK/BAX MCL1_inactive->BAK_inactive Inhibition Maintained Cell Survival Cell Survival

Caption: MCL-1 signaling pathway showing active vs. inactive enantiomer interaction.

Experimental Workflow for Enantiomer Affinity Comparison

Experimental_Workflow Start Start Enantiomers AZD-5991 Enantiomers (Active & Inactive) Start->Enantiomers FRET_Screen Primary Screen: FRET Assay SPR_Validation Secondary Validation: SPR Assay FRET_Screen->SPR_Validation High-potency hits Data_Analysis Data Analysis: IC50 & Kd Determination SPR_Validation->Data_Analysis Conclusion Conclusion: Potency & Selectivity Profile Data_Analysis->Conclusion Enantiomers->FRET_Screen

Caption: Workflow for comparing the binding affinities of AZD-5991 enantiomers.

Logical Relationship of AZD-5991 Stereoisomers

Stereoisomer_Logic AZD5991_Racemate AZD-5991 Racemate Chiral_Separation Chiral Separation AZD5991_Racemate->Chiral_Separation Active_Enantiomer Active Enantiomer Chiral_Separation->Active_Enantiomer Inactive_Enantiomer Inactive (S)-Enantiomer Chiral_Separation->Inactive_Enantiomer High_Potency High Potency (Sub-nanomolar) Active_Enantiomer->High_Potency leads to Low_Potency Low Potency (Micromolar) Inactive_Enantiomer->Low_Potency leads to

Caption: Logical flow from racemate to distinct pharmacological activities.

Conclusion

The pharmacological investigation of the inactive S-enantiomer of AZD-5991 provides a compelling case study in the importance of stereochemistry in drug design and development. While the active enantiomer is a potent and selective inhibitor of MCL-1, the S-enantiomer exhibits significantly weaker binding affinity, rendering it pharmacologically inactive at comparable concentrations. This dramatic difference highlights the highly specific, three-dimensional nature of the drug-target interaction. For researchers and drug development professionals, the story of AZD-5991's enantiomers serves as a crucial reminder that a deep understanding of stereoisomerism is fundamental to creating safe and effective medicines. The continued development of stereochemically pure drugs is essential for optimizing therapeutic outcomes and minimizing potential off-target effects.

References

The S-Enantiomer of AZD-5991: A Study in Stereoselectivity and its Implications for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 has emerged as a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] As a BH3 mimetic, it directly binds to MCL-1, disrupting its interaction with pro-apoptotic proteins like BAK and thereby triggering the intrinsic mitochondrial apoptosis pathway.[1][4] This mechanism of action has positioned AZD-5991 as a promising therapeutic candidate, particularly for hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML), where MCL-1 is a critical survival factor.[1][5][6] However, the pharmacological activity of AZD-5991 is highly dependent on its stereochemistry. This guide focuses on the role of the S-enantiomer of AZD-5991 in apoptosis research, primarily serving as a crucial control to demonstrate the stereospecificity of MCL-1 inhibition and as a tool to dissect the specific effects of the active R-enantiomer.

The Significance of Stereochemistry: The R- vs. S-Enantiomer

AZD-5991 is a chiral molecule existing as two atropisomers, designated as the R- and S-enantiomers. The biological activity resides almost exclusively in the R-enantiomer, referred to in seminal literature as (Ra)-7.[4] The S-enantiomer, or (Sa)-7, is significantly less active.[4] This stark difference in activity underscores the highly specific nature of the binding interaction between the active enantiomer and the BH3-binding groove of MCL-1. It is hypothesized that any residual activity observed with the S-enantiomer is likely attributable to minor impurities of the highly potent R-enantiomer.[4]

Quantitative Comparison of AZD-5991 Enantiomers

The following table summarizes the available quantitative data comparing the in vitro activity of the R- and S-enantiomers of AZD-5991.

ParameterAZD-5991 (R-enantiomer)AZD-5991 (S-enantiomer)Assay TypeReference(s)
MCL-1 Binding Affinity
IC500.7 nM6.3 µMFRET[7][8]
Kd0.17 nM0.98 µMSPR[7][8]
Cellular Activity
Caspase 3/7 EC50 (MOLP-8 cells)33 nM> 10 µMCaspase-Glo[9]
Caspase 3/7 EC50 (MV4-11 cells)24 nM> 10 µMCaspase-Glo[9]

Mechanism of Action: The Role of the Active R-Enantiomer in Inducing Apoptosis

The S-enantiomer's primary role in research is to confirm that the apoptotic effects observed with racemic or R-enantiomer-enriched AZD-5991 are due to specific, on-target inhibition of MCL-1. The signaling pathway initiated by the active R-enantiomer is depicted below.

AZD5991_Mechanism_of_Action cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits MOMP MOMP BAK->MOMP Induces BCL2 Other Bcl-2 Family (Bcl-2, Bcl-xL) CytoC Cytochrome c MOMP->CytoC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Activates AZD5991_R AZD-5991 (R-enantiomer) AZD5991_R->MCL1 Specifically Inhibits AZD5991_S AZD-5991 (S-enantiomer) AZD5991_S->MCL1 Negligible Inhibition Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathway of AZD-5991-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of AZD-5991 and its enantiomers.

Förster Resonance Energy Transfer (FRET) Assay for MCL-1 Binding

This assay quantitatively measures the binding affinity of compounds to MCL-1 by detecting the disruption of a FRET signal between a fluorescently labeled BH3 peptide and MCL-1.

FRET_Assay_Workflow cluster_Components Assay Components cluster_Procedure Procedure MCL1_protein Recombinant MCL-1 Protein Mix Mix Components in Assay Buffer MCL1_protein->Mix BH3_peptide Fluorescently Labeled BH3 Peptide (e.g., BIM) BH3_peptide->Mix Test_compound Test Compound (e.g., AZD-5991 S-enantiomer) Test_compound->Mix Incubate Incubate at Room Temperature Mix->Incubate Read Read Fluorescence on Plate Reader Incubate->Read Analyze Analyze Data (IC50 determination) Read->Analyze AnnexinV_Workflow cluster_Cell_Prep Cell Preparation cluster_Staining Staining cluster_Analysis Analysis Cell_culture Culture Cells (e.g., MOLP-8, MV4-11) Treatment Treat with AZD-5991 Enantiomers Cell_culture->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_AnnexinV Add FITC-Annexin V Resuspend->Add_AnnexinV Add_PI Add Propidium Iodide (PI) Add_AnnexinV->Add_PI Incubate_dark Incubate in the Dark Add_PI->Incubate_dark Flow_cytometry Analyze by Flow Cytometry Incubate_dark->Flow_cytometry Gating Gate on Cell Populations Flow_cytometry->Gating

References

Unraveling the Stereochemical Intricacies of AZD-5991: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key therapeutic target in various hematologic malignancies.[1][2][3] The complex molecular architecture of AZD-5991 features a unique stereochemical element known as atropisomerism, arising from hindered rotation around a biaryl bond.[1][4] This axial chirality results in two stable, non-superimposable atropisomers, designated as (Ra) and (Sa). This technical guide provides an in-depth exploration of the stereochemistry of AZD-5991, including its synthesis, the biological significance of its atropisomers, and the signaling pathways it modulates.

The Atropisomeric Core of AZD-5991

The core of AZD-5991's complexity lies in its class-III atropisomeric core.[4] This type of stereoisomerism is not centered on a chiral carbon atom but rather on a chiral axis. In the case of AZD-5991, the restricted rotation is due to the steric hindrance created by the incorporation of a 6-chloro substituent and an indole-1-N-methyl group.[5] These modifications lock the molecule into one of two stable atropisomeric conformations. The active atropisomer, which is the focus of clinical development, is fully preorganized into its bioactive conformation for binding to Mcl-1.[6]

Below is a diagram illustrating the general concept of atropisomerism in a biaryl system, which is central to the stereochemistry of AZD-5991.

Caption: General representation of atropisomers arising from hindered rotation around a biaryl axis.

Synthesis and Separation of Atropisomers

The synthesis of AZD-5991 is a complex undertaking, with its macrocyclic structure and embedded heterocyclic systems posing significant challenges.[4][7] Early synthetic routes produced a racemic mixture of the atropisomers.[7] Given the importance of stereochemistry in drug action, the separation of these isomers was a critical step in the development of AZD-5991.

The process development for AZD-5991 involved a complete redesign of the synthetic strategy to enable robust and scalable production.[4] Asymmetric synthesis approaches were explored to directly obtain the desired atropisomer.[3] One of the key steps in accessing the atropisomeric core is an asymmetric palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

The following diagram outlines a generalized workflow for the synthesis and separation of the atropisomers of AZD-5991.

G cluster_synthesis Synthesis cluster_separation Separation cluster_asymmetric Asymmetric Synthesis (Alternative) start Heterocyclic Building Blocks coupling Key Coupling Reaction (e.g., Suzuki-Miyaura) start->coupling asym_coupling Asymmetric Coupling start->asym_coupling macrocyclization Macrocyclization coupling->macrocyclization racemate Racemic AZD-5991 macrocyclization->racemate sfc Chiral Supercritical Fluid Chromatography (SFC) racemate->sfc ra (Ra)-AZD-5991 (Active Atropisomer) sfc->ra sa (Sa)-AZD-5991 sfc->sa chiral_intermediate Chiral Intermediate asym_coupling->chiral_intermediate asym_macro Macrocyclization chiral_intermediate->asym_macro asym_ra (Ra)-AZD-5991 asym_macro->asym_ra

Caption: Generalized workflow for the synthesis and separation of AZD-5991 atropisomers.

Quantitative Analysis of Biological Activity

AZD-5991 is a highly potent and selective inhibitor of Mcl-1. Its binding affinity and cellular activity have been characterized through various biochemical and cell-based assays.

Parameter Value Assay Reference
Mcl-1 Binding Affinity (Kd) 0.17 nMSurface Plasmon Resonance (SPR)[8]
Mcl-1 Inhibition (IC50) 0.7 nMFRET Assay[8]
Selectivity vs. Bcl-2 (IC50) >10,000-foldFRET Assay[9]
Selectivity vs. Bcl-xL (IC50) >10,000-foldFRET Assay[9]
Cellular Potency (EC50)
MOLP-8 (Multiple Myeloma)33 nMCaspase Assay (6h)[9]
MV4;11 (AML)24 nMCaspase Assay (6h)[9]
NCI-H23 (NSCLC)0.19 µM-[8]

Table 1: Biochemical and Cellular Activity of AZD-5991

The preclinical data demonstrates that AZD-5991 induces apoptosis preferentially in hematological cancer cell lines.[9] In vivo studies in xenograft models of multiple myeloma and acute myeloid leukemia have shown that a single intravenous dose of AZD-5991 can lead to complete tumor regression.[2][5][9]

Mechanism of Action and Signaling Pathway

AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1.[9] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating the mitochondrial pathway of apoptosis. By inhibiting Mcl-1, AZD-5991 liberates these pro-apoptotic factors, leading to the activation of Bak and subsequent downstream events culminating in programmed cell death.[2][3]

The regulation of Mcl-1 itself is complex, involving transcriptional and post-translational modifications. Kinases such as JNK and GSK3 can promote Mcl-1 degradation, while survival signals, often mediated by the PI3K/Akt pathway, can stabilize Mcl-1 levels.[9][10]

The following diagram illustrates the Mcl-1 signaling pathway and the mechanism of action of AZD-5991.

G cluster_pro_survival Pro-Survival Signaling cluster_pro_apoptotic Pro-Apoptotic Signaling cluster_apoptosis Apoptosis Regulation PI3K PI3K/Akt Pathway Mcl1_stabilization Mcl-1 Stabilization PI3K->Mcl1_stabilization activates Mcl1 Mcl-1 Mcl1_stabilization->Mcl1 Stress Cellular Stress JNK_GSK3 JNK/GSK3 Pathway Stress->JNK_GSK3 activates Mcl1_degradation Mcl-1 Degradation JNK_GSK3->Mcl1_degradation promotes Mcl1_degradation->Mcl1 Bak_Bim Bak / Bim (Pro-apoptotic) Mcl1->Bak_Bim inhibits Apoptosis Apoptosis Bak_Bim->Apoptosis induces AZD5991 AZD-5991 AZD5991->Mcl1 inhibits

Caption: Mcl-1 signaling pathway and the inhibitory action of AZD-5991.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of AZD-5991 against Mcl-1.

  • Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim) that binds to Mcl-1, and a suitable assay buffer.

  • Procedure: a. Prepare a serial dilution of AZD-5991 in the assay buffer. b. In a microplate, combine the Mcl-1 protein and the fluorescently labeled BH3 peptide. c. Add the diluted AZD-5991 to the wells. d. Incubate the plate to allow the binding reaction to reach equilibrium. e. Measure the FRET signal using a plate reader. The displacement of the labeled peptide by AZD-5991 results in a decrease in the FRET signal.

  • Data Analysis: Plot the FRET signal against the logarithm of the AZD-5991 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding kinetics and affinity (Kd) of AZD-5991 to Mcl-1.

  • Instrumentation: An SPR instrument (e.g., Biacore).

  • Procedure: a. Immobilize recombinant human Mcl-1 protein on the surface of a sensor chip. b. Prepare a series of concentrations of AZD-5991 in a suitable running buffer. c. Inject the AZD-5991 solutions over the sensor chip surface at a constant flow rate. d. Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time. e. After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis: Analyze the sensorgrams (plots of response units versus time) using appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cellular Apoptosis Assay (Caspase Activity)

This assay measures the induction of apoptosis in cancer cell lines upon treatment with AZD-5991 by quantifying the activity of caspases, key executioner enzymes of apoptosis.

  • Reagents: Cancer cell lines (e.g., MOLP-8, MV4;11), cell culture medium, AZD-5991, and a luminescent or fluorescent caspase-3/7 substrate.

  • Procedure: a. Seed the cells in a multi-well plate and allow them to attach or stabilize. b. Treat the cells with a range of concentrations of AZD-5991 for a specified period (e.g., 6 hours). c. Add the caspase-3/7 substrate to the wells according to the manufacturer's instructions. d. Incubate to allow the caspases in apoptotic cells to cleave the substrate, generating a signal. e. Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to untreated control cells and plot the caspase activity against the AZD-5991 concentration to determine the half-maximal effective concentration (EC50).

Conclusion

The stereochemistry of AZD-5991 is a defining feature of this promising Mcl-1 inhibitor. Its atropisomeric nature necessitates precise control during synthesis and a thorough understanding of the differential biological activities of its stereoisomers. The active atropisomer of AZD-5991 has demonstrated remarkable potency and selectivity for Mcl-1, leading to profound anti-tumor effects in preclinical models of hematologic cancers. The detailed characterization of its stereochemistry and mechanism of action provides a solid foundation for its ongoing clinical development and underscores the importance of stereochemical considerations in modern drug design.

References

Methodological & Application

Application Notes and Protocols for AZD-5991 S-enantiomer in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 is overexpressed in various cancers, where it sequesters pro-apoptotic proteins like Bak, preventing the induction of apoptosis.[2][3][4] By binding to Mcl-1 with high affinity, AZD-5991 disrupts the Mcl-1/Bak interaction, unleashing the mitochondrial apoptotic pathway and leading to cancer cell death.[2][5] This compound has shown significant preclinical antitumor activity, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2]

This document provides detailed application notes and protocols for the use of the S-enantiomer of AZD-5991 in cell-based assays. While the racemate and the more active enantiomer of AZD-5991 are potent inhibitors of Mcl-1, the S-enantiomer is significantly less active and can serve as a valuable negative control in experiments to demonstrate the specificity of the active compound.[6][7]

Data Presentation

The following tables summarize the quantitative data for both AZD-5991 and its S-enantiomer, highlighting the difference in their activity.

Table 1: Biochemical Activity of AZD-5991 and its S-enantiomer

CompoundAssay TypeTargetIC50KiKd
AZD-5991FRETMcl-10.7 nM[8]200 pM[8]0.17 nM[8]
AZD-5991 S-enantiomer FRETMcl-16.3 µM[6][7]--
AZD-5991 S-enantiomer Surface Plasmon Resonance (SPR)Mcl-1--0.98 µM[6][7]

Table 2: Cellular Activity of AZD-5991 in Selected Cancer Cell Lines

Cell LineCancer TypeAssayEndpointEC50
MOLP-8Multiple MyelomaCaspase Activity (6h)Apoptosis33 nM[1]
MV4-11Acute Myeloid LeukemiaCaspase Activity (6h)Apoptosis24 nM[1]
NCI-H23Non-Small Cell Lung CancerNot SpecifiedNot Specified0.19 µM[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AZD-5991 and a general workflow for assessing its activity in cell-based assays.

AZD5991_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibition MOMP MOMP Bak->MOMP Induction CytoC Cytochrome c MOMP->CytoC Release Caspases Caspase Activation CytoC->Caspases Activation AZD5991 AZD-5991 AZD5991->Mcl1 Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Mechanism of action of AZD-5991.

Cell_Based_Assay_Workflow start Start: Cancer Cell Culture treatment Treat cells with AZD-5991 S-enantiomer (and active enantiomer/racemate as controls) start->treatment incubation Incubate for a defined period (e.g., 6, 24, 48 hours) treatment->incubation assay Perform Cell-Based Assay incubation->assay data Data Acquisition (e.g., plate reader, flow cytometer) assay->data analysis Data Analysis (e.g., IC50/EC50 determination) data->analysis end End: Conclusion analysis->end

Caption: General workflow for cell-based assays.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the effects of AZD-5991 S-enantiomer.

Protocol 1: Cell Viability Assay using CellTiter-Glo®

Objective: To determine the effect of AZD-5991 S-enantiomer on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MOLP-8, MV4-11)

  • Complete cell culture medium

  • AZD-5991 S-enantiomer (and active enantiomer/racemate for comparison)

  • DMSO (for stock solution preparation)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of AZD-5991 S-enantiomer in DMSO.[5]

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM). Prepare a vehicle control (DMSO in medium at the same final concentration as the highest compound concentration).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the GI50/IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by AZD-5991 S-enantiomer.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • AZD-5991 S-enantiomer (and active enantiomer/racemate)

  • DMSO

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 0.5 x 10^6 cells per well in 6-well plates with 2 mL of complete medium.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with various concentrations of AZD-5991 S-enantiomer or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells for adherent lines) and transfer to flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases as an indicator of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • AZD-5991 S-enantiomer (and active enantiomer/racemate)

  • DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the Cell Viability Assay (Protocol 1) for cell seeding and compound treatment. A shorter incubation time (e.g., 6 hours) is often sufficient to detect caspase activation.[1]

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle control.

    • Plot the results to show the dose-dependent activation of caspases.

Protocol 4: Mcl-1 Co-Immunoprecipitation (Co-IP)

Objective: To assess the disruption of the Mcl-1/Bak protein-protein interaction by AZD-5991 S-enantiomer.

Materials:

  • Cancer cell lines (e.g., MOLP-8)

  • Complete cell culture medium

  • AZD-5991 S-enantiomer (and active enantiomer/racemate)

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Mcl-1 antibody for immunoprecipitation

  • Anti-Bak antibody for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compounds for a short duration (e.g., 30 minutes to 4 hours).[5]

    • Wash cells with cold PBS and lyse them in ice-cold lysis buffer.

    • Incubate on ice for 20 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate) and determine the protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 30 minutes at 4°C.

    • Incubate a portion of the pre-cleared lysate (e.g., 500 µg of total protein) with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads four times with lysis buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with an anti-Bak antibody.

    • Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

    • Analyze the results to determine if the compound treatment reduces the amount of Bak co-immunoprecipitated with Mcl-1.

By following these protocols, researchers can effectively utilize the AZD-5991 S-enantiomer as a control to validate the on-target effects of active Mcl-1 inhibitors in a variety of cell-based assays.

References

Protocol for Utilizing AZD-5991 S-enantiomer as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] As a BH3 mimetic, it binds with high affinity to Mcl-1, disrupting its interaction with pro-apoptotic proteins such as Bak and Bax, thereby triggering the intrinsic apoptotic pathway.[1] In drug discovery and development, it is crucial to distinguish on-target pharmacological effects from off-target or non-specific effects of a compound. The S-enantiomer of AZD-5991 is a stereoisomer with significantly reduced activity against Mcl-1, making it an ideal negative control for in vitro and cell-based assays.[3][4] This document provides detailed application notes and protocols for the use of the AZD-5991 S-enantiomer to ensure the rigorous validation of experimental results.

Quantitative Data Summary

The following table summarizes the biochemical and cellular activities of AZD-5991 and its S-enantiomer, highlighting the substantial difference in their potency.

CompoundTargetAssay TypeIC50/EC50Reference
AZD-5991 Mcl-1FRET Assay0.7 nM[1]
AZD-5991 S-enantiomer Mcl-1FRET Assay6.3 µM[3][4]
AZD-5991 MOLP-8 cellsCaspase Activation (6h)33 nM[2]
AZD-5991 MV4-11 cellsCaspase Activation (6h)24 nM[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of AZD-5991 in the Mcl-1 signaling pathway, leading to apoptosis.

Mcl1_Pathway cluster_0 Normal Cell Survival cluster_1 Action of AZD-5991 Mcl1 Mcl-1 Bak Bak Mcl1->Bak sequesters Bax Bax Mcl1->Bax sequesters Apoptosis_inhibited Apoptosis Inhibited AZD5991 AZD-5991 Mcl1_2 Mcl-1 AZD5991->Mcl1_2 inhibits Bak_2 Bak (active) Mcl1_2->Bak_2 Bax_2 Bax (active) Mcl1_2->Bax_2 Bak_2->Bax_2 oligomerize Apoptosis_triggered Apoptosis Triggered Bax_2->Apoptosis_triggered Cell_Viability_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat with serial dilutions of: - AZD-5991 - AZD-5991 S-enantiomer - Vehicle (DMSO) incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate for 10 minutes add_reagent->incubate3 read Measure luminescence incubate3->read Western_Blot_Workflow start Treat cells with compounds lyse Lyse cells and quantify protein start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-PARP, anti-cleaved PARP) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect

References

Application Notes and Protocols: AZD-5991 S-enantiomer for In Vitro Mcl-1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a BH3 mimetic, it binds to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bim, thereby inducing apoptosis in Mcl-1-dependent cancer cells. The S-enantiomer of AZD-5991 is a valuable tool for in vitro studies, serving as a less active control to elucidate the specific effects of the more potent enantiomer. These application notes provide a comprehensive guide to utilizing AZD-5991 S-enantiomer in Mcl-1 inhibition studies, complete with detailed protocols for key biochemical and cellular assays.

Mechanism of Action

Mcl-1 is a crucial survival protein for many cancer types, including multiple myeloma and acute myeloid leukemia.[1][2] It sequesters pro-apoptotic proteins, preventing the activation of the mitochondrial apoptosis pathway.[1] AZD-5991 and its S-enantiomer are designed to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Mcl-1 and liberating pro-apoptotic partners.[2] This leads to the activation of Bak and subsequent downstream apoptotic events.

cluster_0 Normal Cell Survival cluster_1 Action of AZD-5991 S-enantiomer Mcl-1 Mcl-1 Pro-apoptotic Proteins (Bak, Bim) Pro-apoptotic Proteins (Bak, Bim) Mcl-1->Pro-apoptotic Proteins (Bak, Bim) Sequesters Apoptosis Apoptosis Mcl-1->Apoptosis Inhibits Pro-apoptotic Proteins (Bak, Bim)->Apoptosis Induces AZD-5991_S AZD-5991 S-enantiomer Mcl-1_inhibited Mcl-1 AZD-5991_S->Mcl-1_inhibited Binds and Inhibits Pro-apoptotic_released Pro-apoptotic Proteins (Bak, Bim) Apoptosis_induced Apoptosis_induced Pro-apoptotic_released->Apoptosis_induced Induces

Caption: Mcl-1 Signaling Pathway and Inhibition by AZD-5991 S-enantiomer.

Data Presentation

The following tables summarize the in vitro inhibitory activities of AZD-5991 and its S-enantiomer.

Table 1: Biochemical Inhibition of Mcl-1

CompoundAssay TypeIC50KiKd
AZD-5991 TR-FRET0.7 nM[3]0.13 nM[4]0.17 nM (SPR)[3]
AZD-5991 S-enantiomer TR-FRET6.3 µM[5]-0.98 µM (SPR)[5]

Table 2: Selectivity Profile of AZD-5991

Target ProteinIC50 (µM)Ki (µM)Selectivity vs. Mcl-1 (IC50-fold)
Mcl-1 0.00072[3]0.0002[3]1
Bcl-2 20[3]6.8[3]>27,000
Bcl-xL 36[3]18[3]>50,000
Bcl-w 49[3]25[3]>68,000
Bfl-1 24[3]12[3]>33,000

Table 3: Cellular Activity of AZD-5991 in Mcl-1 Dependent Cell Lines

Cell LineCancer TypeEC50 (µM)
MOLP-8 Multiple Myeloma0.033[3]
MV4-11 Acute Myeloid Leukemia0.024[3]
NCI-H23 Non-Small Cell Lung Cancer0.19[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding affinity of the AZD-5991 S-enantiomer to Mcl-1 by competing with a fluorescently labeled BH3 peptide.

start Start prepare_reagents Prepare Reagents: - Mcl-1 Protein - Fluorescent BH3 Peptide - AZD-5991 S-enantiomer dilutions start->prepare_reagents add_components Add to 384-well plate: 1. Mcl-1 Protein 2. AZD-5991 S-enantiomer 3. Fluorescent BH3 Peptide prepare_reagents->add_components incubate Incubate at room temperature add_components->incubate read_plate Read TR-FRET signal (Excitation: 340 nm, Emission: 620 nm & 665 nm) incubate->read_plate analyze_data Analyze Data: - Calculate FRET ratio - Plot dose-response curve - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental Workflow for TR-FRET Assay.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., from Bim or Bak)

  • AZD-5991 S-enantiomer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Protocol:

  • Prepare a serial dilution of AZD-5991 S-enantiomer in Assay Buffer.

  • In a 384-well plate, add Mcl-1 protein to a final concentration of 1-5 nM.

  • Add the AZD-5991 S-enantiomer dilutions to the wells.

  • Add the fluorescently labeled BH3 peptide to a final concentration of 10-20 nM.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate filters for the donor and acceptor fluorophores.

  • Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity (Kd) of the AZD-5991 S-enantiomer to Mcl-1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human Mcl-1 protein

  • AZD-5991 S-enantiomer

  • Running Buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize Mcl-1 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of AZD-5991 S-enantiomer in Running Buffer.

  • Inject the AZD-5991 S-enantiomer solutions over the Mcl-1-immobilized surface and a reference surface.

  • Monitor the binding response (in Resonance Units, RU) in real-time.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution.

  • Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of AZD-5991 S-enantiomer on the viability of Mcl-1-dependent cancer cell lines by measuring intracellular ATP levels.

start Start seed_cells Seed Mcl-1 dependent cells (e.g., MOLP-8) in 96-well plates start->seed_cells add_compound Add serial dilutions of AZD-5991 S-enantiomer seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_ctg Add CellTiter-Glo® reagent incubate_cells->add_ctg incubate_lysis Incubate for 10 minutes to lyse cells add_ctg->incubate_lysis read_luminescence Read luminescence incubate_lysis->read_luminescence analyze_viability Analyze Data: - Normalize to vehicle control - Plot dose-response curve - Determine EC50 read_luminescence->analyze_viability end End analyze_viability->end

Caption: Logical Flow for Cell Viability Assay.

Materials:

  • Mcl-1 dependent cell line (e.g., MOLP-8, MV4-11)

  • Complete cell culture medium

  • AZD-5991 S-enantiomer

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of AZD-5991 S-enantiomer in complete culture medium.

  • Treat the cells with the compound dilutions and a vehicle control.

  • Incubate the plate for 24 to 72 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Conclusion

The AZD-5991 S-enantiomer is an essential control compound for in vitro studies targeting Mcl-1. Its significantly lower activity compared to the active enantiomer allows for the validation of on-target effects. The protocols provided herein offer a framework for the biochemical and cellular characterization of Mcl-1 inhibitors, enabling robust and reproducible research in the field of cancer drug discovery.

References

Application Notes and Protocols: Experimental Design with AZD-5991 and its S-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments involving the potent and selective Mcl-1 inhibitor, AZD-5991, and its less active S-enantiomer. The following sections detail the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction

AZD-5991 is a macrocyclic compound designed to specifically inhibit the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Upregulation of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[2] AZD-5991 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bak.[2][3] This disruption unleashes the pro-apoptotic machinery, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[2][3] The S-enantiomer of AZD-5991 serves as a crucial negative control in experiments due to its significantly lower inhibitory activity against Mcl-1.[4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for AZD-5991 and its S-enantiomer, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of AZD-5991 and its S-enantiomer against Mcl-1

CompoundAssay TypeParameterValue
AZD-5991 FRET AssayIC500.7 nM[6]
Surface Plasmon Resonance (SPR)Kd0.17 nM[6]
AZD-5991 S-enantiomer FRET AssayIC506.3 µM[4][5]
Surface Plasmon Resonance (SPR)Kd0.98 µM[4][5]

Table 2: Cellular Activity of AZD-5991 in Cancer Cell Lines

Cell LineCancer TypeParameterValue
MOLP-8Multiple MyelomaEC50 (Caspase activity, 6h)33 nM[1]
MV4-11Acute Myeloid LeukemiaEC50 (Caspase activity, 6h)24 nM[1]
AMO1Multiple MyelomaEC50 (Viability)22.9 nM[6]
NCI-H23Non-Small Cell Lung CancerEC500.19 µM[6]
OCI-AML3Acute Myeloid LeukemiaIC50 (48h)550 nM[7]
U937Histiocytic LymphomaIC50 (48h)4.3 µM[7]
KG1aAcute Myeloid LeukemiaIC50 (48h)20.0 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of AZD-5991 and its S-enantiomer.

Förster Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition

This protocol outlines a competitive binding assay to determine the IC50 of compounds against Mcl-1.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., BIM BH3 peptide labeled with a FRET donor, like CyPet)

  • A FRET acceptor-labeled binding partner (e.g., a fluorescent protein like YPet fused to a binding domain)

  • Assay buffer (e.g., PBS, 0.05% Tween-20)

  • 384-well microplates

  • Plate reader capable of FRET measurements

Procedure:

  • Prepare a serial dilution of AZD-5991 and its S-enantiomer in DMSO, followed by dilution in assay buffer to the final desired concentrations.

  • In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide.

  • Add the serially diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no Mcl-1).

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the determination of the binding affinity (Kd) of AZD-5991 to Mcl-1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human Mcl-1 protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • AZD-5991 and its S-enantiomer

Procedure:

  • Immobilize the Mcl-1 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of AZD-5991 and its S-enantiomer in the running buffer.

  • Inject the different concentrations of the compounds over the immobilized Mcl-1 surface and a reference flow cell (without Mcl-1).

  • Monitor the binding response (in Resonance Units, RU) in real-time.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

  • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Cell Viability Assay

This protocol measures the effect of AZD-5991 on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MOLP-8, MV4-11)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • AZD-5991 and its S-enantiomer

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of AZD-5991 and its S-enantiomer in the cell culture medium.

  • Treat the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the EC50 or IC50 value by plotting the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by AZD-5991.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • AZD-5991 and its S-enantiomer

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of AZD-5991 and its S-enantiomer for a specific time (e.g., 6, 24 hours).

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of AZD-5991 in inducing apoptosis.

AZD5991_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_cell Tumor Cell Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibition CytochromeC Cytochrome c Bak->CytochromeC Release Bax Bax Bax->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Activation AZD5991 AZD-5991 AZD5991->Mcl1 Inhibition

Caption: Mechanism of AZD-5991-induced apoptosis.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the key experimental protocols.

FRET Assay Workflow

FRET_Assay_Workflow start Start prep_reagents Prepare Reagents: Mcl-1, FRET pair peptides, Assay Buffer start->prep_reagents prep_compounds Prepare Serial Dilutions of AZD-5991 & S-enantiomer start->prep_compounds plate_loading Add Reagents and Compounds to 384-well Plate prep_reagents->plate_loading prep_compounds->plate_loading incubation Incubate at Room Temperature plate_loading->incubation measurement Measure FRET Signal incubation->measurement analysis Data Analysis: Calculate % Inhibition, IC50 measurement->analysis end End analysis->end Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with AZD-5991 and S-enantiomer seed_cells->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation add_reagent Add Cell Viability Reagent incubation->add_reagent measure_signal Measure Luminescence/ Absorbance/Fluorescence add_reagent->measure_signal data_analysis Data Analysis: Calculate % Viability, EC50/IC50 measure_signal->data_analysis end End data_analysis->end Apoptosis_Assay_Workflow start Start seed_and_treat Seed and Treat Cells with Compounds start->seed_and_treat harvest_cells Harvest Cells seed_and_treat->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cell Population flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

References

Application Note: Chiral Separation of AZD-5991 Atropisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] The complex structure of AZD-5991 includes a class-III atropisomeric core, which results in the existence of stable enantiomers.[4] Atropisomers are stereoisomers resulting from hindered rotation around a single bond. Due to the stereospecific nature of drug-target interactions, it is crucial to separate and characterize individual enantiomers, as they may exhibit different pharmacological activities, potencies, or toxicological profiles.[5] The development of pure enantiomer formulations is critical for ensuring patient safety and therapeutic efficacy.[5]

This application note provides detailed protocols for the chiral separation of AZD-5991 atropisomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific developmental protocols for AZD-5991 are proprietary, the methods outlined below are based on established principles of chiral chromatography for complex heterocyclic molecules and direct reference to the use of SFC in the discovery synthesis of AZD-5991.[4]

Chiral Separation Techniques

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[6] For robust and reproducible separations in a drug development setting, CSPs are the preferred method. Polysaccharide-based and macrocyclic glycopeptide selectors are common choices for a wide range of chiral compounds.[7] Both HPLC and SFC are powerful techniques for chiral separations, with SFC often offering advantages in terms of speed and reduced solvent consumption.[8]

High-Performance Liquid Chromatography (HPLC) Method

Normal Phase HPLC is a widely used technique for the chiral separation of complex molecules. The use of nonpolar mobile phases with polar stationary phases, particularly with chiral selectors, can provide excellent enantiomeric resolution.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Dissolve the racemic mixture of AZD-5991 in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The following table summarizes the optimized HPLC conditions for the chiral separation of AZD-5991 atropisomers.

ParameterValue
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes
  • Data Analysis:

    • Identify the two peaks corresponding to the separated atropisomers.

    • Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base. A resolution of >1.5 is considered a baseline separation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Racemic AZD-5991 B Dissolve in Mobile Phase (1 mg/mL) A->B C Filter (0.45 µm) B->C E Inject Sample (10 µL) C->E D HPLC Column (Chiralpak® IA) F Isocratic Elution D->F E->D G UV Detection (254 nm) F->G H Chromatogram G->H I Peak Integration & Resolution Calculation H->I J Quantification of Enantiomers I->J SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis & Collection A_sfc Racemic AZD-5991 B_sfc Dissolve in Methanol (2 mg/mL) A_sfc->B_sfc E_sfc Inject Sample (5 µL) B_sfc->E_sfc D_sfc SFC Column (Chiralcel® OD-H) F_sfc Supercritical Fluid Elution (CO₂/MeOH) D_sfc->F_sfc E_sfc->D_sfc G_sfc UV Detection (254 nm) F_sfc->G_sfc H_sfc Chromatogram G_sfc->H_sfc J_sfc Fraction Collection (for preparative scale) G_sfc->J_sfc I_sfc Peak Analysis & Resolution H_sfc->I_sfc

References

Application Notes and Protocols for AZD-5991 S-enantiomer in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3] As a BH3 mimetic, AZD-5991 binds to MCL-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK, which subsequently triggers the intrinsic mitochondrial apoptosis pathway.[2][3][4] Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies, including other BCL-2 family inhibitors like venetoclax.[4] Preclinical studies have demonstrated that AZD-5991 induces rapid and widespread apoptosis in cancer cells dependent on MCL-1 for survival, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][3][5] Furthermore, it has shown single-agent activity in solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[1] In vivo, a single intravenous dose of AZD-5991 has led to complete tumor regression in several xenograft models.[1][5]

These application notes provide detailed protocols for utilizing the S-enantiomer of AZD-5991 in common subcutaneous and disseminated xenograft models to evaluate its preclinical efficacy and pharmacodynamic effects.

Mechanism of Action: MCL-1 Inhibition and Apoptosis Induction

AZD-5991 functions by competitively binding to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins. This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

AZD5991_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC Cytochrome c MOMP->CytoC release Caspase9 Caspase-9 CytoC->Caspase9 activates AZD5991 AZD-5991 MCL1 MCL-1 AZD5991->MCL1 inhibits BAK BAK MCL1->BAK sequesters BAK->MOMP induces Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: AZD-5991 Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of AZD-5991 in various cancer models.

Table 1: In Vitro Activity of AZD-5991

Cell LineCancer TypeAssayEC50 / IC50 (nM)Reference(s)
MOLP-8Multiple Myeloma (MM)Caspase Activity33[1]
MV4;11Acute Myeloid Leukemia (AML)Caspase Activity24[1]
NCI-H23Non-Small Cell Lung CancerApoptosis190[2]
-Mcl-1 BindingFRET0.7[2]
-Bcl-2 BindingFRET20,000[2]
-Bcl-xL BindingFRET36,000[2]

Table 2: In Vivo Efficacy of AZD-5991 in Xenograft Models

Xenograft ModelCancer TypeTreatment RegimenOutcomeReference(s)
MOLP-8 (s.c.)Multiple MyelomaSingle i.v. dose (10, 30, 60, 100 mg/kg)Dose-dependent tumor regression[2]
NCI-H929 (s.c.)Multiple MyelomaCombination with bortezomibEnhanced efficacy vs. single agents[6]
SUM-149 (ortho.)Triple-Negative Inflammatory Breast Cancer30 mg/kg i.v., once weeklySignificant tumor regression
MOLM-13 (diss.)Acute Myeloid Leukemia60 mg/kg i.v., weeklyReduced leukemic cells in bone marrow[3]

Experimental Protocols

Preparation of AZD-5991 for Intravenous Administration

Materials:

  • AZD-5991 S-enantiomer powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Captisol® (SBE-β-CD) or PEG300 and Tween 80

  • Saline (0.9% sodium chloride), sterile

  • Sterile microcentrifuge tubes and syringes

Protocol Option A (Captisol®-based):

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Dissolve AZD-5991 in DMSO to create a stock solution (e.g., 20.8 mg/mL).

  • For the final formulation, mix 10% of the AZD-5991 DMSO stock with 90% of the 20% SBE-β-CD solution.

  • Vortex thoroughly to ensure complete dissolution. The final concentration will be 2.08 mg/mL. This formulation may result in a suspension and may require ultrasonic treatment to improve solubility.[2]

Protocol Option B (PEG300/Tween 80-based):

  • Prepare a stock solution of AZD-5991 in DMSO (e.g., 100 mg/mL).

  • In a sterile tube, add 50 µL of the 100 mg/mL AZD-5991 stock solution to 400 µL of PEG300. Mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • This formulation should be used immediately for optimal results.

Subcutaneous Xenograft Model Protocol (e.g., MOLP-8, NCI-H929)

Materials:

  • MOLP-8 or NCI-H929 human multiple myeloma cells

  • Appropriate cell culture medium (e.g., RPMI-1640 with supplements)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells if applicable)

  • Female immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old

  • Digital calipers

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

  • Cell Preparation:

    • Culture cells in appropriate medium until they reach 70-80% confluency and are in an exponential growth phase.

    • Harvest cells, wash twice with sterile PBS, and perform a cell count using a hemocytometer and trypan blue to ensure high viability (>90%).

    • Resuspend the cell pellet in sterile PBS at a concentration of 3.0 x 10⁷ cells/mL. Keep on ice.

  • Animal Handling and Implantation:

    • Allow mice to acclimatize for at least one week before the experiment.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the cell suspension (3.0 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation. Tumors should become palpable within 1-2 weeks.

    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

    • When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.

  • AZD-5991 Administration:

    • Administer the prepared AZD-5991 formulation via intravenous (tail vein) injection at the desired dose (e.g., a single dose of 10-100 mg/kg).

    • The control group should receive the vehicle solution.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight for the duration of the study.

    • At the study endpoint, euthanize the mice and excise the tumors for further analysis.

Xenograft_Workflow CellCulture Cell Culture (e.g., MOLP-8) Harvest Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment AZD-5991 (i.v.) or Vehicle Treatment Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Caption: Subcutaneous Xenograft Workflow
Disseminated Leukemia Xenograft Model Protocol (e.g., MOLM-13)

Materials:

  • MOLM-13 human AML cells

  • Female NSG mice, 6-8 weeks old

  • Busulfan or irradiation source

  • Flow cytometry reagents for human CD45 (hCD45)

Procedure:

  • Animal Pre-conditioning:

    • 24 hours prior to cell injection, treat NSG mice with a sublethal dose of total body irradiation (e.g., 250 cGy) or an intraperitoneal injection of busulfan (20 mg/kg) to facilitate engraftment.[7]

  • Cell Preparation and Injection:

    • Prepare MOLM-13 cells as described in the subcutaneous model protocol.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

    • Inject 200 µL of the cell suspension (2 million cells) into the tail vein of each pre-conditioned mouse.[7]

  • Engraftment Confirmation and Treatment:

    • Monitor mice for signs of disease progression (e.g., weight loss, hind limb paralysis).

    • Confirm engraftment by analyzing peripheral blood samples for the presence of human leukemic cells (hCD45+) via flow cytometry.

    • Once engraftment is confirmed, begin treatment with AZD-5991 (e.g., 60 mg/kg i.v., weekly).[3]

  • Efficacy Assessment:

    • Monitor the percentage of hCD45+ cells in peripheral blood throughout the study.

    • At the endpoint, collect peripheral blood and bone marrow to assess the leukemic burden in each compartment.

Pharmacodynamic Analysis Protocol

Objective: To confirm the on-target activity of AZD-5991 by measuring the induction of apoptosis in tumor tissue.

Procedure:

  • Sample Collection:

    • In a satellite group of tumor-bearing mice, administer a single i.v. dose of AZD-5991.

    • Euthanize mice at various time points post-dose (e.g., 30 minutes, 2, 6, 24 hours).[1]

    • Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).

  • Western Blot for Cleaved Caspase-3 and Cleaved PARP:

    • Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP.

    • Use an appropriate secondary antibody and visualize bands using a chemiluminescence detection system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[4]

  • Immunohistochemistry (IHC):

    • Embed fixed tumors in paraffin and section.

    • Perform antigen retrieval and stain tissue sections with an antibody against cleaved caspase-3.

    • Use a suitable detection system and counterstain with hematoxylin.

    • Quantify the percentage of cleaved caspase-3 positive cells to assess the level of apoptosis.

Conclusion

AZD-5991 S-enantiomer is a highly effective MCL-1 inhibitor with significant potential in oncology research. The protocols outlined above provide a framework for evaluating its efficacy and mechanism of action in preclinical xenograft models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for AZD-5991 S-enantiomer in Co-immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of AZD-5991 S-enantiomer in co-immunoprecipitation (Co-IP) assays to investigate its mechanism of action as a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).

Introduction

AZD-5991 is a rationally designed macrocyclic molecule that acts as a BH3 mimetic, specifically targeting the BH3-binding groove of MCL-1.[1][2] By binding with high affinity and selectivity to MCL-1, AZD-5991 displaces pro-apoptotic proteins such as BIM and BAK, thereby activating the mitochondrial apoptotic pathway.[3][4][5] This leads to the induction of apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), where MCL-1 is often overexpressed and plays a critical role in cell survival.[4][6] Co-immunoprecipitation is a powerful technique to study protein-protein interactions and is ideally suited to demonstrate the disruptive effect of AZD-5991 on the MCL-1 protein complex.[7][8]

Mechanism of Action of AZD-5991

AZD-5991 functions as a direct inhibitor of MCL-1.[1][6] It mimics the action of BH3-only proteins, which are natural antagonists of anti-apoptotic BCL-2 family members. Upon administration, AZD-5991 binds to MCL-1, preventing it from sequestering and inactivating pro-apoptotic effector proteins.[1] The release of these proteins, particularly BAK, leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3][4] Preclinical studies have demonstrated that AZD-5991 induces rapid and concentration-dependent apoptosis in various cancer cell lines.[2][9]

Quantitative Data Presentation

The following table summarizes the key quantitative data for AZD-5991, highlighting its potency and selectivity for MCL-1.

ParameterValueAssay TypeReference
Ki (for MCL-1) 0.13 nMCell-free assay[3]
IC50 (for MCL-1) 0.7 nMFRET assay[10]
Kd (for MCL-1) 0.17 nMSurface Plasmon Resonance (SPR)[10]
Selectivity over BCL-2 > 5,000-foldFRET assay[2][9]
Selectivity over BCL-xL > 8,000-foldFRET assay[2][9]
Selectivity over BCL-w > 25,000-foldFRET assay[10]
Selectivity over BFL-1 > 12,000-foldFRET assay[10]
EC50 (MOLP-8 cells) 33 nMCaspase activation assay (6h)[6]
EC50 (MV4;11 cells) 24 nMCaspase activation assay (6h)[6]

Experimental Protocols

Co-immunoprecipitation Assay to Demonstrate Disruption of MCL-1/BIM Interaction by AZD-5991 S-enantiomer

This protocol details the steps to perform a co-immunoprecipitation experiment to validate the mechanism of action of AZD-5991 S-enantiomer by observing its ability to disrupt the interaction between MCL-1 and the pro-apoptotic protein BIM.

1. Cell Culture and Treatment:

  • Culture a suitable human cancer cell line with high MCL-1 expression (e.g., MOLP-8 multiple myeloma cells) to approximately 80% confluency.

  • Treat the cells with either DMSO (vehicle control) or varying concentrations of AZD-5991 S-enantiomer (e.g., 10 nM, 100 nM, 500 nM) for a predetermined time (e.g., 30 minutes to 4 hours).

2. Cell Lysis:

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate the lysate on ice for 20-30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Pre-clearing the Lysate:

  • To reduce non-specific binding, incubate the cell lysate with Protein A/G magnetic beads for 30-60 minutes at 4°C with gentle rotation.

  • Place the tubes on a magnetic rack and collect the supernatant (pre-cleared lysate).

4. Immunoprecipitation:

  • Incubate the pre-cleared lysate (containing 500-1000 µg of total protein) with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.

  • As a negative control, incubate a parallel sample with a non-specific IgG isotype control antibody.

5. Formation of Immune Complexes:

  • Add Protein A/G magnetic beads to each sample and incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

6. Washing:

  • Collect the beads on a magnetic rack and discard the supernatant.

  • Wash the beads three to four times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

7. Elution:

  • Elute the immunoprecipitated proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Separate the beads using a magnetic rack and collect the supernatant containing the eluted proteins.

8. Western Blot Analysis:

  • Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Probe the membrane with primary antibodies against MCL-1 and BIM.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results:

In the DMSO-treated control sample, the anti-MCL-1 antibody will pull down MCL-1, and BIM will be co-precipitated, indicating their interaction. In the samples treated with AZD-5991 S-enantiomer, a dose-dependent decrease in the amount of co-precipitated BIM should be observed, demonstrating the disruption of the MCL-1/BIM complex by the compound.

Visualizations

AZD5991_Mechanism_of_Action cluster_MCL1_Complex MCL-1 Survival Complex cluster_Apoptosis Apoptotic Pathway MCL1 MCL-1 BIM BIM MCL1->BIM Sequesters BAK BAK MCL1->BAK Inhibits Free_BIM Free BIM MCL1->Free_BIM Release Free_BAK Free BAK MCL1->Free_BAK Release AZD5991 AZD-5991 S-enantiomer AZD5991->MCL1 Binds and Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Free_BAK->MOMP Apoptosis Apoptosis MOMP->Apoptosis Co_IP_Workflow start Cell Culture & Treatment (AZD-5991/DMSO) lysis Cell Lysis start->lysis lysate Cell Lysate lysis->lysate preclear Pre-clearing with Protein A/G Beads ip Immunoprecipitation (Anti-MCL-1 Antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Western Blot Analysis (Probe for MCL-1 & BIM) elute->analysis result Expected Result: Decreased BIM in AZD-5991 samples analysis->result lysate->preclear

References

Application Note: Determination of Enantiomeric Purity of AZD-5991 Samples by Chiral Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

AZD-5991 is a potent, macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a promising target in oncology.[1][2] The molecule possesses an axial chirality, resulting in two stable atropisomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the accurate determination of the enantiomeric purity of AZD-5991 is a critical quality attribute in its development and manufacturing. This application note provides a detailed protocol for the determination of the enantiomeric purity of AZD-5991 samples using Chiral Supercritical Fluid Chromatography (SFC), a technique well-suited for the separation of complex chiral molecules due to its high efficiency and reduced environmental impact.[3]

Principle of Chiral SFC

Chiral SFC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). In this method, supercritical carbon dioxide is used as the primary mobile phase, often with a polar co-solvent. The distinct three-dimensional structures of the enantiomers lead to the formation of transient diastereomeric complexes with the CSP, resulting in different retention times and allowing for their individual quantification.

Experimental Protocols

Materials and Reagents
  • AZD-5991 standard (racemic mixture)

  • AZD-5991 S-enantiomer standard (if available)

  • AZD-5991 samples for analysis

  • Methanol (HPLC grade or higher)

  • Isopropanol (HPLC grade or higher)

  • Ethanol (HPLC grade or higher)

  • Supercritical fluid chromatography grade carbon dioxide

Instrumentation
  • A supercritical fluid chromatography (SFC) system equipped with:

    • A solvent delivery pump for the co-solvent

    • A CO2 pump

    • An autosampler

    • A column oven

    • A back-pressure regulator

    • A UV-Vis or photodiode array (PDA) detector

Chromatographic Conditions

A polysaccharide-based chiral stationary phase is recommended for the separation of atropisomeric compounds like AZD-5991.

ParameterRecommended Conditions
Chiral Stationary Phase Immobilized Amylose or Cellulose based CSP (e.g., CHIRALPAK® IA, IB, IC, or ID)
Column Dimensions 4.6 x 150 mm, 5 µm particle size
Mobile Phase Supercritical CO2 and Methanol (Gradient or Isocratic)
Co-solvent Gradient 5% to 40% Methanol over 10 minutes (for method development)
Isocratic Elution Optimized percentage of Methanol (e.g., 25%)
Flow Rate 3.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 5 µL
Standard and Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of racemic AZD-5991 in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

    • If available, prepare a stock solution of the S-enantiomer at the same concentration.

    • From the stock solutions, prepare a working standard of the racemate at a concentration of 0.1 mg/mL by diluting with the mobile phase co-solvent.

  • Sample Preparation:

    • Accurately weigh and dissolve the AZD-5991 sample in the mobile phase co-solvent to achieve a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

  • Repeatability: The relative standard deviation (RSD) of the peak areas for six replicate injections should be ≤ 2.0%.

Data Analysis and Calculation
  • Identify the peaks corresponding to the two enantiomers in the chromatogram based on their retention times, by comparing with the chromatogram of the S-enantiomer standard if available.

  • Integrate the peak areas of both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    Where:

    • Area_major is the peak area of the major enantiomer.

    • Area_minor is the peak area of the minor enantiomer.

Data Presentation

The following table summarizes representative data for the analysis of AZD-5991 samples with varying enantiomeric purity.

Sample IDRetention Time Enantiomer 1 (min)Peak Area Enantiomer 1Retention Time Enantiomer 2 (min)Peak Area Enantiomer 2Enantiomeric Excess (% ee)
Racemic Standard5.2105,0006.8104,5000.24
Sample A5.2198,0006.82,00098.00
Sample B5.210,0006.8190,00090.00
Sample C5.2205,0006.8Not Detected100.00

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the enantiomeric purity of AZD-5991 samples.

G cluster_prep Sample & Standard Preparation cluster_sfc Chiral SFC Analysis cluster_data Data Processing & Analysis racemic_std Prepare Racemic AZD-5991 Standard system_suitability System Suitability Test (Inject Racemic Standard) racemic_std->system_suitability s_enant_std Prepare S-Enantiomer Standard (Optional) peak_integration Peak Identification & Integration s_enant_std->peak_integration sample_prep Prepare AZD-5991 Sample Solution sample_analysis Inject AZD-5991 Sample sample_prep->sample_analysis system_suitability->sample_analysis sample_analysis->peak_integration ee_calculation Calculate Enantiomeric Excess (% ee) peak_integration->ee_calculation report Generate Report ee_calculation->report

Caption: Workflow for Enantiomeric Purity Determination of AZD-5991 by Chiral SFC.

References

Application Notes and Protocols: Characterization of AZD-5991 S-enantiomer Binding to Mcl-1 using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] As a BH3 mimetic, it binds to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak, thereby triggering the intrinsic apoptotic pathway.[2][3] This mechanism makes AZD5991 a promising therapeutic candidate for various hematological malignancies and some solid tumors that are dependent on Mcl-1 for survival.[3][4][5] This document provides detailed application notes and protocols for characterizing the binding of the active S-enantiomer of AZD5991 to its target protein, Mcl-1, using Surface Plasmon Resonance (SPR) technology.

Signaling Pathway

The diagram below illustrates the mechanism of action of AZD5991 in inducing apoptosis.

AZD5991_Mechanism_of_Action cluster_0 Normal Cell Survival cluster_1 Action of AZD5991 Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibition Apoptosis_inhibited Apoptosis Inhibited Bak->Apoptosis_inhibited AZD5991 AZD-5991 Mcl1_2 Mcl-1 AZD5991->Mcl1_2 Binding & Inhibition Bak_2 Bak (active) Mcl1_2->Bak_2 Apoptosis_triggered Apoptosis Triggered Bak_2->Apoptosis_triggered

Caption: Mechanism of AZD5991-induced apoptosis.

Quantitative Data Summary

The binding affinity of AZD5991 for Mcl-1 has been determined using various biochemical and biophysical assays. The following table summarizes the key quantitative data.

ParameterValueAssay MethodTarget ProteinReference
Kd 0.17 nMSurface Plasmon Resonance (SPR)Human Mcl-1[6]
Ki 0.13 nMCell-free assayHuman Mcl-1[2]
Ki 200 pMFRETHuman Mcl-1[6]
IC50 0.72 nMFRETHuman Mcl-1[6]

Selectivity Profile of AZD5991:

AZD5991 demonstrates high selectivity for Mcl-1 over other Bcl-2 family proteins.

Bcl-2 Family MemberIC50 (µM)Ki (µM)Reference
Bcl-2206.8[6]
Bcl-xL3618[6]
Bcl-w4925[6]
Bfl-12412[6]

Experimental Protocol: SPR-based Analysis of AZD5991 and Mcl-1 Interaction

This protocol outlines a typical workflow for characterizing the binding kinetics of the AZD-5991 S-enantiomer to immobilized Mcl-1 protein using SPR.

Experimental Workflow

SPR_Workflow cluster_workflow SPR Experimental Workflow A 1. Sensor Chip Preparation (e.g., CM5 chip) B 2. Mcl-1 Immobilization (Amine Coupling) A->B C 3. Ligand Preparation (AZD-5991 Dilution Series) D 4. Binding Assay (Analyte Injection) B->D C->D E 5. Regeneration D->E F 6. Data Analysis (Kinetic Modeling) D->F E->D Next Cycle

Caption: Workflow for SPR analysis of AZD5991-Mcl-1 interaction.

Materials and Reagents
  • SPR Instrument: (e.g., Biacore series)

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)

  • Immobilization Reagents:

    • N-hydroxysuccinimide (NHS)

    • N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)

    • Ethanolamine-HCl, pH 8.5

  • Running Buffer: HBS-EP+ buffer (or similar, e.g., PBS with 0.05% Tween-20)

  • Ligand: Recombinant human Mcl-1 protein

  • Analyte: AZD-5991 S-enantiomer

  • Regeneration Solution: (e.g., Glycine-HCl, pH 2.0 or a suitable low pH buffer)

Protocol Steps
  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of NHS and EDC.

    • Immobilize the Mcl-1 protein to the surface via amine coupling. Aim for a low to medium immobilization density to minimize mass transport limitations.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared by following the same activation and deactivation steps without protein immobilization.

  • Analyte Preparation:

    • Prepare a stock solution of AZD-5991 S-enantiomer in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the analyte in running buffer. The concentration range should span the expected Kd value (e.g., from low nM to high nM). Ensure the final DMSO concentration is consistent across all samples and is low enough to not interfere with the binding.

  • Binding Analysis:

    • Inject the prepared analyte concentrations over the immobilized Mcl-1 surface and the reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Include buffer-only injections (blanks) for double referencing.

  • Surface Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

    • Ensure the regeneration step is effective and does not denature the immobilized Mcl-1.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer blank data from the active flow cell data.

    • Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

Surface Plasmon Resonance is a powerful technique for the detailed kinetic characterization of small molecule inhibitors like the AZD-5991 S-enantiomer. The provided protocols and data serve as a comprehensive guide for researchers aiming to study the interaction between AZD5991 and its target protein, Mcl-1. Accurate determination of binding kinetics is crucial for understanding the compound's mechanism of action and for the development of structure-activity relationships in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: AZD-5991 S-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of the S-enantiomer of AZD-5991, a selective Mcl-1 inhibitor. Given that specific solubility data for the less active S-enantiomer is not extensively published, this guide draws upon the well-documented solubility challenges of AZD-5991 (presumed to be the active enantiomer or racemate) and general principles applicable to molecules of this class.

Frequently Asked Questions (FAQs)

Q1: What is known about the general solubility of AZD-5991?

A1: AZD-5991 is characterized by poor intrinsic aqueous solubility, which presented significant challenges during its preclinical development.[1][2][3] The compound is a macrocyclic molecule, and such structures often exhibit limited solubility in aqueous media.[3][4] For research purposes, it is typically dissolved in organic solvents like DMSO.[5][6][7]

Q2: Is there specific solubility data available for the AZD-5991 S-enantiomer?

A2: Publicly available data specifically detailing the aqueous or solvent solubility of the AZD-5991 S-enantiomer is limited. The S-enantiomer is reported to be the less active form of the inhibitor.[8][9] While its physicochemical properties are expected to be very similar to the active enantiomer, direct comparative solubility studies are not readily found in published literature. Researchers should assume it shares the poor intrinsic solubility characteristics of AZD-5991.

Q3: What solvents are recommended for dissolving AZD-5991 and its S-enantiomer?

A3: Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for dissolving AZD-5991 for in vitro experiments.[5][6][7] Commercially available preparations of AZD-5991 are often provided as solutions in DMSO or as a solid powder with instructions to dissolve in DMSO.[7][10] It is generally insoluble in water and ethanol.[7]

Q4: How does pH affect the solubility of AZD-5991?

A4: The solubility of AZD-5991 is pH-dependent. Studies on the crystalline form have shown that its aqueous solubility can be increased at higher pH values.[2][3] This is due to the presence of an acidic functional group in the molecule.[2] Formulation strategies have utilized this property to create in situ salt forms to improve solubility for intravenous administration.[1][3]

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with the AZD-5991 S-enantiomer, based on known challenges with AZD-5991.

Problem Potential Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer. Poor intrinsic aqueous solubility.AZD-5991 and its enantiomers have very low inherent solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be serially diluted in the aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.
Precipitation occurs when diluting DMSO stock in aqueous media. The compound is crashing out of solution due to its low aqueous solubility.- Lower the final concentration of the compound in the aqueous medium.- Increase the percentage of co-solvent in the final solution, if the experimental system permits.- For in vivo formulations, specialized vehicles containing solubilizing agents like PEG300 and Tween80 are often necessary.[7]
Inconsistent results in cell-based assays. Compound precipitation or adsorption to plasticware.- Visually inspect for any precipitate after dilution into cell culture media. If precipitation is observed, reconsider the final concentration.- Consider using low-adsorption plasticware.- Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
Difficulty preparing a formulation for in vivo studies. The compound's low solubility makes it challenging to achieve a suitable concentration for dosing.Developing an intravenous solution for AZD-5991 required significant formulation efforts.[1][2] A successful approach involved the in situ formation of a meglumine salt to achieve a higher concentration.[1][3] For preclinical studies, formulations often involve a combination of solvents and surfactants like DMSO, PEG300, and Tween80.[7] It is advisable to consult specialized formulation literature for macrocyclic compounds.

Data Summary

Table 1: Reported Solubility of AZD-5991

SolventConcentrationSource
DMSO10 mM[5]
DMSO25 mg/mL[6]
DMSO100 mg/mL (with fresh DMSO)[7]
WaterInsoluble[7]
EthanolInsoluble[7]

Table 2: Comparative Activity of AZD-5991 Enantiomers

EnantiomerPotency (FRET Assay IC50)Binding Affinity (SPR Assay Kd)Source
AZD-5991 (Active)0.7 nM0.17 nM[6][10]
AZD-5991 S-enantiomer6.3 µM0.98 µM[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of AZD-5991 S-enantiomer

  • Calculate the required mass: The molecular weight of AZD-5991 is 672.26 g/mol .[5][6] To prepare 1 mL of a 10 mM stock solution, you will need 6.72 mg of the compound.

  • Weigh the compound: Carefully weigh the calculated amount of AZD-5991 S-enantiomer powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious about potential degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] It is recommended to use the solution within one to six months when stored at -20°C or -80°C, respectively.[7][8]

Protocol 2: General Procedure for Dilution in Aqueous Media for In Vitro Assays

  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in DMSO or the final aqueous buffer.

  • Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed aqueous experimental medium (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous medium and not the other way around to minimize precipitation. Mix immediately by gentle pipetting or inversion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below a level that affects your experimental system (typically <0.5%). Remember to include a vehicle control with the same final DMSO concentration in your experiment.

  • Observation: Visually inspect the final solution for any signs of precipitation. If observed, the concentration may be too high for the chosen conditions.

Visualizations

AZD5991_Solubility_Troubleshooting cluster_issue Observed Issue cluster_cause Primary Cause cluster_solution Recommended Solution Pathway cluster_further Further Troubleshooting Issue Precipitation in Aqueous Buffer Cause Poor Intrinsic Aqueous Solubility of Macrocyclic Structure Issue->Cause Solubilize 1. Prepare Concentrated Stock in Organic Solvent (DMSO) Cause->Solubilize Dilute 2. Dilute Stock into Aqueous Medium Solubilize->Dilute Check 3. Check for Precipitation & Final DMSO % Dilute->Check Lower_Conc Lower Final Concentration Check->Lower_Conc If Precipitate Forms Use_Cosolvent Use Co-solvents / Surfactants (e.g., for in vivo) Check->Use_Cosolvent If Higher Conc. Needed

Caption: Troubleshooting workflow for AZD-5991 solubility issues.

Mcl1_Apoptosis_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_inhibitor Inhibitor cluster_downstream Downstream Events Mcl1 Mcl-1 Bak BAK Mcl1->Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->MOMP Bax BAX Bax->MOMP AZD5991 AZD-5991 AZD5991->Mcl1 Inhibits Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: AZD-5991 mechanism of action in the apoptosis pathway.

References

Technical Support Center: Stability of AZD-5991 Enantiomers in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of AZD-5991 enantiomers in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable are the atropisomers of AZD-5991 at room temperature?

A1: The atropisomers of AZD-5991 are configurationally stable at room temperature. This is due to a high energy barrier to rotation around the biaryl bond within the macrocyclic structure. Therefore, racemization or epimerization in solution under standard laboratory conditions is not a significant concern.

Q2: What are the recommended storage conditions for AZD-5991 stock solutions?

A2: For optimal stability, stock solutions of AZD-5991, typically prepared in a solvent like DMSO, should be stored at low temperatures. Based on vendor recommendations and best practices for complex molecules, the following storage conditions are advised:

Storage TemperatureDurationRecommendations
-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 6 monthsProtect from light. Aliquot for daily use.

Q3: What are the potential degradation pathways for AZD-5991 in solution?

A3: While specific degradation studies for AZD-5991 are not extensively published, based on its structure which includes two sulfide moieties and a complex heterocyclic system, the following degradation pathways are plausible:

  • Oxidation: The sulfide groups are susceptible to oxidation, which can be promoted by exposure to air (oxygen), light, or the presence of oxidizing agents in the solution. This can lead to the formation of sulfoxides or sulfones, which may have different biological activities.

  • Photodegradation: Complex heterocyclic molecules can be sensitive to light, especially UV radiation. Exposure to light can lead to the formation of various degradation products.

  • Hydrolysis: Although the lactam within the macrocycle is generally stable, extreme pH conditions (highly acidic or basic) could potentially lead to hydrolysis over extended periods.

Q4: I am observing a loss of compound activity in my cell-based assay. Could this be due to instability in the culture medium?

A4: Yes, instability in aqueous media like cell culture medium can lead to a loss of active compound concentration over the course of an experiment. Potential issues include:

  • Degradation: As mentioned above, oxidation or other degradation pathways can occur.

  • Precipitation: AZD-5991 is a large, complex molecule with limited aqueous solubility. Exceeding its solubility limit in the final assay medium can lead to precipitation and a reduction in the effective concentration.

  • Nonspecific Binding: Macrocyclic compounds can sometimes adsorb to plasticware (e.g., pipette tips, microplates), reducing the actual concentration in solution.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Possible Cause Troubleshooting Step
Degradation of stock solution - Prepare fresh stock solutions from solid material. - Ensure proper storage of stock solutions (aliquoted, protected from light, at -80°C). - Qualify stock solutions periodically by analytical methods like HPLC to check for purity.
Degradation in assay medium - Minimize the time the compound is in the aqueous assay buffer before addition to cells. - Prepare dilutions immediately before use. - Consider the use of antioxidants in the buffer if oxidation is suspected (use with caution as they may interfere with the assay).
Precipitation in assay medium - Visually inspect solutions for any signs of precipitation. - Determine the solubility of AZD-5991 in your specific assay medium. - Include a final concentration of DMSO in the assay that is sufficient to maintain solubility (typically ≤ 0.5%).
Nonspecific binding to labware - Use low-binding plasticware. - Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Oxidative degradation - Prepare samples under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use degassed solvents for sample preparation and HPLC mobile phases. - Protect samples from light during preparation and analysis.
Photodegradation - Work with samples in a dimly lit environment or use amber vials. - Store solutions in the dark.
Contamination - Ensure the purity of solvents and reagents. - Clean the HPLC system thoroughly.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Accurately weigh and dissolve AZD-5991 in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Protocol 2) to assess the loss of the parent compound and the formation of degradation products.

Protocol 2: Development of a Chiral HPLC Method for Enantiomeric Purity

A chiral HPLC method is crucial for confirming the enantiomeric purity of AZD-5991.

  • Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol or ethanol). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution.

    • Reversed Phase: Use mixtures of water or buffers with acetonitrile or methanol.

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the enantiomers in a reasonable run time.

  • Detection: Use a UV detector at a wavelength where AZD-5991 shows strong absorbance.

Visualizations

Mcl1_Signaling_Pathway cluster_ProSurvival Pro-Survival Signaling cluster_ProApoptotic Pro-Apoptotic Signaling cluster_Mcl1_Regulation Mcl-1 Regulation cluster_Apoptosis Apoptosis GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT GSK3 GSK3 AKT->GSK3 Inhibits Mcl1 Mcl-1 AKT->Mcl1 Stabilizes Stress Cellular Stress JNK JNK Stress->JNK JNK->Mcl1 Phosphorylates for degradation GSK3->Mcl1 Phosphorylates for degradation Mcl1_degradation Mcl-1 Degradation Mcl1->Mcl1_degradation Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Apoptosis_node Apoptosis Bax_Bak->Apoptosis_node AZD5991 AZD-5991 AZD5991->Mcl1 Inhibits

Caption: Mcl-1 signaling pathway and the mechanism of action of AZD-5991.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation cluster_Analysis Analysis Start Prepare AZD-5991 Stock Solution Dilute Dilute in Stress Condition Medium Start->Dilute Incubate Incubate at Specified Time/Temp/Light Dilute->Incubate Forced Degradation Analyze Analyze by Chiral HPLC Incubate->Analyze Time Points Data Assess Purity and Degradation Products Analyze->Data

Caption: A general experimental workflow for assessing the stability of AZD-5991.

"potential off-target effects of AZD-5991 S-enantiomer"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S-enantiomer of AZD-5991. The information provided addresses potential issues related to its off-target effects and experimental usage.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your experiments with the AZD-5991 S-enantiomer.

Question Possible Cause & Solution
Why is the observed potency of my compound significantly lower than published data for AZD-5991? You may be working with the S-enantiomer of AZD-5991, which is the less active stereoisomer. The potent, active form of AZD-5991 is the R-enantiomer (atropisomer). The S-enantiomer has a significantly lower affinity and inhibitory activity for MCL-1. It is crucial to confirm the enantiomeric identity and purity of your compound. Consider using analytical techniques like chiral chromatography to verify the stereochemistry of your sample.
I am observing unexpected cellular phenotypes at high concentrations of my compound. Are these known off-target effects of the S-enantiomer? There is currently no specific published data on the off-target profile of the AZD-5991 S-enantiomer. However, due to its lower potency against MCL-1, any biological effects observed at high micromolar concentrations are more likely to be due to off-target interactions than inhibition of MCL-1. To investigate this, consider performing a proteome-wide target deconvolution study, such as thermal proteome profiling or chemical proteomics, to identify potential off-target binding partners.
How can I distinguish between on-target MCL-1 inhibition and potential off-target effects in my cellular assays? To differentiate between on-target and off-target effects, you can use a rescue experiment. Overexpression of MCL-1 in your cell line should rescue the phenotype caused by an on-target MCL-1 inhibitor. If the phenotype persists despite MCL-1 overexpression, it is likely due to an off-target effect. Additionally, using a structurally unrelated MCL-1 inhibitor as a control can help determine if the observed effect is specific to MCL-1 inhibition.
My in vivo experiments with the S-enantiomer are not showing the anti-tumor efficacy reported for AZD-5991. Why? The potent anti-tumor activity of AZD-5991 is attributed to its high-affinity inhibition of MCL-1 by the active R-enantiomer.[1][2] Given the significantly lower activity of the S-enantiomer, it is not expected to produce the same therapeutic effect at comparable doses. Achieving MCL-1 inhibition with the S-enantiomer in vivo would likely require doses high enough to cause significant off-target toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the AZD-5991 S-enantiomer and how does it differ from the active drug?

A1: AZD-5991 is an atropisomeric molecule, meaning it has stereoisomers due to hindered rotation around a single bond. The S-enantiomer is the less active of the two stereoisomers.[3][4] The active drug, which is a potent and selective MCL-1 inhibitor, is the R-enantiomer. The S-enantiomer exhibits significantly weaker binding and inhibitory activity towards MCL-1.[3][4]

Q2: What are the known off-target effects of the active form of AZD-5991?

A2: The primary adverse effect observed with the active form of AZD-5991 in clinical trials was cardiotoxicity, manifesting as an asymptomatic elevation of troponin levels.[5] This is believed to be an "on-target" toxicity, resulting from the inhibition of MCL-1 in cardiomyocytes, rather than a classical "off-target" effect on an unrelated protein. MCL-1 is known to play a crucial role in the survival of various cell types, including heart muscle cells.

Q3: Are there any specific off-target proteins that the S-enantiomer is known to bind to?

A3: Currently, there is no publicly available data identifying specific off-target binding partners for the AZD-5991 S-enantiomer. Due to its reduced on-target potency, any investigation into its biological activity would necessitate comprehensive off-target profiling to interpret the results accurately.

Q4: How selective is the active AZD-5991 for MCL-1 over other Bcl-2 family proteins?

A4: The active form of AZD-5991 is highly selective for MCL-1. It has a binding affinity that is over 10,000-fold lower for other members of the Bcl-2 family, such as Bcl-2, Bcl-xL, Bcl-w, and Bfl-1.[1][3] This high selectivity is a key feature of the compound, minimizing off-target effects related to the inhibition of other anti-apoptotic proteins.

Data Presentation

Table 1: Comparative Potency of AZD-5991 and its S-enantiomer against MCL-1

CompoundAssay TypeParameterValue
AZD-5991 (Active Enantiomer)FRETIC500.7 nM
AZD-5991 (Active Enantiomer)SPRKd0.17 nM
AZD-5991 S-enantiomer FRET IC50 6.3 µM
AZD-5991 S-enantiomer SPR Kd 0.98 µM

Data sourced from MedchemExpress.[3]

Table 2: Selectivity Profile of Active AZD-5991 against Bcl-2 Family Proteins

ProteinAssay TypeParameterValueSelectivity vs. MCL-1
MCL-1 FRET IC50 0.72 nM -
Bcl-2FRETIC5020 µM>27,000-fold
Bcl-xLFRETIC5036 µM>50,000-fold
Bcl-wFRETIC5049 µM>68,000-fold
Bfl-1FRETIC5024 µM>33,000-fold

Data sourced from MedchemExpress.

Experimental Protocols

Protocol 1: Förster Resonance Energy Transfer (FRET) Assay for MCL-1 Inhibition

This protocol outlines a method to determine the IC50 of a compound for MCL-1.

  • Reagents and Materials:

    • Recombinant human MCL-1 protein.

    • Fluorescently labeled BH3 peptide (e.g., BIM BH3 peptide labeled with a FRET donor, like Cy3).

    • Fluorescently labeled binding partner (e.g., a protein or antibody that binds MCL-1, labeled with a FRET acceptor, like Cy5).

    • Assay buffer (e.g., PBS with 0.05% Tween-20).

    • Test compound (e.g., AZD-5991 S-enantiomer) serially diluted in DMSO.

    • 384-well microplates.

    • Plate reader capable of measuring FRET.

  • Procedure:

    • Add 10 µL of assay buffer to each well of a 384-well plate.

    • Add 100 nL of serially diluted test compound to the appropriate wells.

    • Add 5 µL of a solution containing the MCL-1 protein and the FRET acceptor-labeled binding partner.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of a solution containing the FRET donor-labeled BH3 peptide.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the FRET signal on a compatible plate reader (e.g., excitation at the donor wavelength and emission at the acceptor wavelength).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Assessment of Cardiotoxicity

This protocol provides a basic workflow to screen for potential cardiotoxic effects of a compound.

  • Cell Culture:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to the manufacturer's instructions.

    • Plate the hiPSC-CMs in 96-well plates suitable for cellular analysis.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., AZD-5991 S-enantiomer) in the appropriate cell culture medium.

    • Treat the hiPSC-CMs with the compound for a specified time course (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a known cardiotoxic compound as a positive control.

  • Endpoint Assays:

    • Viability Assay: Measure cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Troponin Release Assay: Measure the concentration of cardiac troponin T or I in the cell culture supernatant using an ELISA kit.

    • Beating Rate Analysis: Record videos of the beating cardiomyocytes and analyze the beat rate and rhythmicity using appropriate software.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Determine the concentration at which the compound causes a 50% reduction in viability (EC50).

    • Quantify the fold-change in troponin release compared to the vehicle control.

    • Analyze changes in beat rate and rhythmicity as a function of compound concentration.

Visualizations

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits BAX BAX MCL1->BAX Inhibits MOMP MOMP BAK->MOMP Induce BAX->MOMP Induce CytoC Cytochrome c Caspases Caspase Activation CytoC->Caspases Activates MOMP->CytoC Release AZD5991 AZD-5991 (Active Enantiomer) AZD5991->MCL1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: MCL-1 Signaling Pathway and Inhibition by AZD-5991.

Off_Target_Workflow start Start: Unexpected Phenotype Observed compound AZD-5991 S-enantiomer start->compound cells Treat Cells/Lysate compound->cells tpp Thermal Proteome Profiling (TPP) cells->tpp ms LC-MS/MS Analysis tpp->ms data Data Analysis: Identify Stabilized Proteins ms->data validation Target Validation (e.g., WB, SPR) data->validation end End: Identify Potential Off-Targets validation->end

References

"troubleshooting AZD-5991 S-enantiomer in experimental protocols"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, AZD-5991, with a specific focus on its S-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the S-enantiomer of AZD-5991 in experimental results?

A1: AZD-5991 is a chiral molecule with two enantiomers. The S-enantiomer is the less active of the two. The presence of the S-enantiomer in a sample of AZD-5991 can lead to an underestimation of the compound's potency and efficacy. It is crucial to use the pure, active enantiomer to obtain accurate and reproducible results.

Q2: How can I confirm the enantiomeric purity of my AZD-5991 sample?

A2: Chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), are the most reliable methods to determine the enantiomeric purity of your AZD-5991 sample. These methods can separate and quantify the individual enantiomers.

Q3: My AZD-5991 is not dissolving properly in my assay buffer. What can I do?

A3: AZD-5991 is known to have poor intrinsic solubility.[1][2] For in vitro assays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When preparing the final working solution in an aqueous buffer, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced artifacts. For in vivo studies, specialized formulations containing solubilizing agents like meglumine or cyclodextrins may be necessary.[1][2]

Q4: I am observing high background signal in my cell-based assays with AZD-5991. What are the potential causes?

A4: High background signals can arise from several factors, including poor compound solubility leading to light scattering, off-target effects at high concentrations, or issues with the assay reagents themselves. Ensure your AZD-5991 is fully dissolved and consider running a vehicle control (e.g., DMSO) to assess solvent effects.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency in In Vitro Assays

If you are observing variable IC50/EC50 values or lower than expected potency for AZD-5991 in your cellular or biochemical assays, consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps
Enantiomeric Impurity The presence of the less active S-enantiomer will reduce the overall potency. Verify the enantiomeric purity of your compound using chiral HPLC or SFC. If significant contamination is detected, purify the compound or obtain a new batch with higher enantiomeric excess.
Compound Precipitation Due to its low solubility, AZD-5991 may precipitate out of the aqueous assay buffer, reducing its effective concentration. Visually inspect your assay plates for any signs of precipitation. Prepare fresh dilutions from a clear stock solution for each experiment. Consider using a solubility-enhancing agent in your buffer if compatible with your assay.
Compound Degradation AZD-5991, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles of the stock solution. Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C in a tightly sealed container.
Assay-Specific Issues Ensure that the protein concentration, substrate concentration, and incubation times in your assay are optimized. For cell-based assays, confirm that the cell line is sensitive to Mcl-1 inhibition.
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects

Observing cellular effects that are inconsistent with Mcl-1 inhibition may indicate off-target activity. This can sometimes be exacerbated by the presence of the S-enantiomer, which may have a different off-target profile.

Potential Cause Troubleshooting Steps
High Compound Concentration Off-target effects are more likely to occur at higher concentrations. Perform a dose-response experiment to determine the lowest effective concentration that produces the desired on-target effect.
S-enantiomer Off-Target Activity The S-enantiomer, while less active against Mcl-1, may inhibit other cellular targets. If you suspect this, try to obtain the pure S-enantiomer and test it in parallel with the active enantiomer to characterize its specific effects.
Non-Specific Cytotoxicity At high concentrations, AZD-5991 may induce cytotoxicity through mechanisms other than Mcl-1 inhibition. Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to distinguish between targeted apoptosis and general toxicity.
Activation of Other Signaling Pathways Inhibition of Mcl-1 can lead to compensatory signaling. Use pathway analysis tools or western blotting for key signaling proteins to investigate unintended pathway activation.

Quantitative Data Summary

The following table summarizes key quantitative data for AZD-5991 based on preclinical studies.

Parameter Value Assay Reference
Mcl-1 Inhibition (IC50) <1 nMFRET[3]
Cellular Apoptosis (EC50) 24 nM (MV4;11 cells)Caspase Assay (6h)[3]
33 nM (MOLP-8 cells)Caspase Assay (6h)[3]
Selectivity over other Bcl-2 family members >10,000-foldFRET[3]
Binding Affinity to mouse Mcl-1 25-fold lower than human Mcl-1Not specified[3]
Binding Affinity to rat Mcl-1 4-fold lower than human Mcl-1Not specified[3]

Experimental Protocols

Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding of AZD-5991 to the Mcl-1 protein.

Materials:

  • Recombinant human Mcl-1 protein

  • Biotinylated BH3 peptide (e.g., from Bim or Bak)

  • Terbium-conjugated streptavidin (donor)

  • Fluorescein-conjugated anti-His tag antibody (acceptor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% BSA)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of AZD-5991 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted AZD-5991 or DMSO (vehicle control).

  • Add the Mcl-1 protein, biotinylated BH3 peptide, and fluorescein-conjugated anti-His tag antibody to each well.

  • Finally, add the terbium-conjugated streptavidin.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (fluorescein).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cleaved Caspase-3 Western Blot

This protocol is for detecting the induction of apoptosis by measuring the cleavage of caspase-3.

Materials:

  • Cell line of interest (e.g., MOLP-8, MV4-11)

  • AZD-5991

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of AZD-5991 or DMSO for the desired time (e.g., 6, 12, 24 hours).

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

AZD5991_Signaling_Pathway cluster_apoptosis Apoptotic Signaling Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis AZD5991 AZD-5991 AZD5991->Mcl1 Inhibits

Caption: AZD-5991 signaling pathway leading to apoptosis.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow start Prepare AZD-5991 Serial Dilution add_reagents Add Assay Reagents: Mcl-1, BH3 peptide, Antibodies start->add_reagents incubate Incubate at RT (2-4 hours) add_reagents->incubate read_plate Read TR-FRET Signal (Ex: 340nm, Em: 620/665nm) incubate->read_plate analyze Calculate Ratio (665/620) and Determine IC50 read_plate->analyze

Caption: Experimental workflow for the Mcl-1 TR-FRET assay.

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Inconsistent Potency start Inconsistent/ Low Potency Observed check_purity Check Enantiomeric Purity (Chiral HPLC/SFC) start->check_purity pure Purity >99%? check_purity->pure check_solubility Check for Precipitation soluble No Precipitation? check_solubility->soluble check_stability Assess Compound Stability stable Fresh Aliquot? check_stability->stable pure->check_solubility Yes purify Purify or Obtain New Batch pure->purify No soluble->check_stability Yes optimize_sol Optimize Formulation/ Buffer soluble->optimize_sol No new_aliquot Use Fresh Aliquot stable->new_aliquot No assay_issue Investigate Assay Parameters stable->assay_issue Yes

Caption: Logical workflow for troubleshooting inconsistent AZD-5991 potency.

References

"optimizing concentration of AZD-5991 S-enantiomer for control experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the S-enantiomer of AZD-5991 as a negative control in their experiments.

Troubleshooting Guide

Unexpected results can arise during in-vitro experiments. This guide provides solutions to common issues encountered when using AZD-5991 and its S-enantiomer.

ProblemPotential CauseRecommended Solution
High background signal or unexpected activity with AZD-5991 S-enantiomer. 1. The concentration of the S-enantiomer is too high, leading to off-target effects. 2. The compound has degraded. 3. Contamination of the S-enantiomer stock with the active (R)-enantiomer.1. Perform a dose-response experiment with the S-enantiomer to determine the highest concentration that does not elicit a significant biological response. A common starting point is to use a concentration at least 100-fold higher than the EC50 of the active AZD-5991. 2. Prepare fresh dilutions from a new stock solution. Ensure proper storage of the compound at -20°C for up to one month or -80°C for up to six months, protected from light[1]. 3. Verify the purity of the S-enantiomer with the supplier.
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or addition to wells. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and perform serial dilutions carefully. Mix well after each dilution step. 3. Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
The active AZD-5991 shows a weaker than expected effect. 1. The cell line used is not dependent on Mcl-1 for survival. 2. The concentration range of AZD-5991 is too low. 3. The compound has degraded.1. Confirm the Mcl-1 dependency of your cell line through literature search or by assessing Mcl-1 expression levels. AZD-5991 is particularly effective in multiple myeloma and acute myeloid leukemia cell lines[2][3]. 2. Perform a dose-response experiment with a wider concentration range. The EC50 for sensitive cell lines is typically in the low nanomolar range[4]. 3. Prepare fresh dilutions from a new stock solution.
Inconsistent results between different experimental runs. 1. Variation in cell passage number or confluency. 2. Differences in incubation time. 3. Instability of the reconstituted compound.1. Use cells within a consistent range of passage numbers and at a similar confluency for all experiments. 2. Ensure precise and consistent incubation times for all experimental runs. 3. Aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles[1].

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using the AZD-5991 S-enantiomer in my experiments?

The AZD-5991 S-enantiomer serves as a crucial negative control. It is the less active enantiomer of the potent Mcl-1 inhibitor, AZD-5991[1][5]. By comparing the results of the active compound to its inactive enantiomer, you can confirm that the observed biological effects are due to the specific inhibition of Mcl-1 and not due to off-target effects or the general chemical structure of the molecule.

Q2: How do I determine the optimal concentration of the AZD-5991 S-enantiomer for my control experiments?

The optimal concentration of the S-enantiomer should be the highest concentration that does not produce a significant biological effect in your assay. A good starting point is to use the same concentration as the highest dose of the active AZD-5991 you are testing. It is recommended to perform a dose-response curve with the S-enantiomer to identify its activity threshold in your specific experimental system.

Q3: What are the key differences in potency between AZD-5991 and its S-enantiomer?

AZD-5991 is a highly potent Mcl-1 inhibitor with sub-nanomolar affinity, while the S-enantiomer is significantly less active. The table below summarizes the reported potency values.

CompoundAssay TypePotency (IC50)Binding Affinity (Kd)
AZD-5991 FRET0.7 nM[6]0.17 nM (SPR)[6]
AZD-5991 S-enantiomer FRET6.3 µM[1][5]0.98 µM (SPR)[1][5]

Q4: What is the mechanism of action of AZD-5991?

AZD-5991 is a BH3 mimetic that binds with high affinity and selectivity to the anti-apoptotic protein Mcl-1[2][3][4]. This binding prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak, leading to the activation of the intrinsic mitochondrial apoptosis pathway, ultimately resulting in cancer cell death[2][3].

Q5: In which cancer types is AZD-5991 most effective?

Preclinical studies have shown that AZD-5991 is particularly effective as a single agent in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML)[2][4]. Some activity has also been observed in non-small cell lung cancer and breast cancer cell lines[4].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a typical MTT assay to assess the cytotoxic effects of AZD-5991 and its S-enantiomer.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AZD-5991 and AZD-5991 S-enantiomer

  • DMSO (for compound dilution)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of AZD-5991 and the S-enantiomer in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with DMSO) and a positive control for cell death if available.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves to determine the EC50 values.

Visualizations

AZD5991_Signaling_Pathway cluster_0 Mitochondrial Apoptosis Pathway Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibition CytoC Cytochrome c Bak->CytoC Release Bax Bax Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution AZD5991 AZD-5991 AZD5991->Mcl1 Inhibition

Caption: Mechanism of action of AZD-5991 in inducing apoptosis.

Experimental_Workflow start Start prepare_cells Prepare and seed cells start->prepare_cells prepare_compounds Prepare serial dilutions of AZD-5991 & S-enantiomer prepare_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for desired duration treat_cells->incubate assay Perform cell viability/apoptosis assay incubate->assay analyze Analyze data and determine EC50 assay->analyze optimize Optimize S-enantiomer concentration analyze->optimize optimize->prepare_compounds If necessary end End optimize->end If optimal

Caption: Workflow for optimizing S-enantiomer concentration.

Troubleshooting_Flowchart start Unexpected S-enantiomer Activity? check_concentration Is concentration > 100x EC50 of active compound? start->check_concentration Yes ok Problem Resolved start->ok No reduce_concentration Reduce S-enantiomer concentration check_concentration->reduce_concentration Yes check_compound_stability Check compound stability (fresh stock) check_concentration->check_compound_stability No reduce_concentration->ok prepare_fresh Prepare fresh stock solution check_compound_stability->prepare_fresh No verify_purity Verify purity with supplier check_compound_stability->verify_purity Yes prepare_fresh->ok verify_purity->ok

Caption: Troubleshooting logic for unexpected S-enantiomer activity.

References

Navigating the Solubility Challenges of AZD-5991 Racemate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of the AZD-5991 racemate. The information is presented in a clear question-and-answer format to directly tackle common experimental hurdles.

Troubleshooting Guide: Overcoming AZD-5991 Racemate Solubility Issues

Q1: My AZD-5991 racemate is not dissolving in aqueous buffers. What is the recommended approach to achieve a higher concentration for my experiments?

A1: The poor intrinsic solubility of AZD-5991 is a known challenge.[1][2] The most effective strategy for solubilization is to prepare an in situ salt by adjusting the pH of the solution. Specifically, increasing the pH to above 8.5 using an appropriate base can significantly enhance the solubility of AZD-5991.[1][2] For preclinical and clinical development of the active enantiomer, meglumine was successfully used as a pH-adjusting agent to achieve concentrations of at least 30 mg/mL.[1][2] This approach is highly recommended for the racemate as well.

Q2: I'm observing precipitation after dissolving the AZD-5991 racemate at a high pH and then diluting it in my neutral pH cell culture media. How can I prevent this?

A2: This is a common issue known as "fall-out" or precipitation upon dilution, which occurs when the pH of the concentrated, high-pH stock solution is lowered by the neutral pH of the media. This brings the pH back into a range where the compound is less soluble. To mitigate this:

  • Minimize the volume of the stock solution: Use the most concentrated stock solution possible to minimize the pH shift upon dilution.

  • Gradual dilution with stirring: Add the stock solution to your media drop-wise while gently vortexing or stirring to allow for rapid dispersion and prevent localized areas of high concentration that can trigger precipitation.

  • Final concentration considerations: Be aware that the maximum achievable final concentration in neutral media will be significantly lower than in the high-pH stock solution. It is crucial to determine the kinetic solubility of the racemate in your specific experimental media.

Q3: Are there alternative solvent systems I can use for preclinical in vivo studies if the high pH formulation is not suitable?

A3: Yes, for preclinical studies, particularly for intravenous administration, a co-solvent system can be employed. A commonly used formulation for poorly soluble compounds consists of a mixture of solvents like DMSO, polyethylene glycol (PEG), and polysorbate (Tween). One specific protocol for AZD-5991 involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.08 mg/mL.[3]

Frequently Asked Questions (FAQs)

Q4: Why is a high pH effective in solubilizing the AZD-5991 racemate?

A4: AZD-5991 is a weakly acidic compound.[4] By raising the pH of the solution above its pKa, the acidic functional group deprotonates, forming a salt. This ionized form of the molecule is significantly more soluble in aqueous solutions compared to the neutral, non-ionized form. The use of a base like meglumine facilitates this in situ salt formation, leading to a substantial increase in solubility.[1][2]

Q5: What is the intrinsic solubility of AZD-5991?

Q6: Is there a difference in solubility between the AZD-5991 racemate and its individual enantiomers?

A6: While the provided literature primarily focuses on the active enantiomer, it is common for racemates and their corresponding enantiomers to have different crystalline structures and, consequently, different solubilities. However, the fundamental principle of leveraging the acidic nature of the molecule to enhance solubility through pH adjustment would apply to both the racemate and the individual enantiomers. The less active S-enantiomer is also available for research purposes.[5][6]

Q7: What is the recommended stable crystalline form of AZD-5991 to use?

A7: For the active enantiomer, extensive solid-form screening identified "Crystalline Form A" as the most stable form in aqueous solutions with acceptable thermal stability.[1][2] For consistent and reproducible experimental results, it is advisable to use a well-characterized and stable crystalline form of the racemate if available.

Q8: What are the recommended storage conditions for AZD-5991 racemate?

A8: As a solid powder, AZD-5991 should be stored at -20°C for long-term stability.[7] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3]

Data Presentation

Table 1: Solubility of AZD-5991 in Various Solvents and Formulations

Solvent/Formulation VehicleAchieved ConcentrationReference
Aqueous solution (pH > 8.5 with meglumine)≥ 30 mg/mL[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[3]
DMSO25 mg/mL[7]
WaterInsoluble[7]
EthanolInsoluble[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of AZD-5991 Racemate using pH Adjustment

Objective: To prepare a high-concentration stock solution of AZD-5991 racemate for in vitro or in vivo studies.

Materials:

  • AZD-5991 racemate powder

  • Meglumine

  • Sterile water for injection

  • pH meter

  • Sterile containers

Procedure:

  • Weigh the desired amount of AZD-5991 racemate and meglumine. A molar ratio of approximately 1:1.2 (AZD-5991:meglumine) is a good starting point.

  • Add a portion of the sterile water to the AZD-5991 racemate powder and suspend it by vortexing or stirring.

  • Slowly add a concentrated solution of meglumine or the solid meglumine while continuously monitoring the pH.

  • Continue adding the base until the AZD-5991 racemate is fully dissolved and the pH of the solution is above 8.5.

  • Add the remaining sterile water to reach the final desired concentration.

  • Sterile filter the final solution using a 0.22 µm filter.

Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System

Objective: To prepare a formulation of AZD-5991 racemate suitable for intravenous administration in preclinical animal models.

Materials:

  • AZD-5991 racemate powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile containers

Procedure:

  • Dissolve the required amount of AZD-5991 racemate in DMSO to create a concentrated stock.

  • In a separate container, mix the PEG300 and Tween-80.

  • Slowly add the AZD-5991/DMSO stock solution to the PEG300/Tween-80 mixture while stirring.

  • Finally, add the saline to the mixture to achieve the final desired concentrations of each component (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3]

  • Ensure the final solution is clear and free of any precipitates before administration. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[3]

Visualizations

experimental_workflow Troubleshooting Workflow for Poor Solubility of AZD-5991 Racemate cluster_start cluster_aqueous Aqueous Formulations cluster_cosolvent Co-solvent Formulations (Alternative) start Start: Poorly soluble AZD-5991 racemate powder ph_adjustment pH Adjustment (Recommended) start->ph_adjustment cosolvent Co-solvent System (e.g., for IV) start->cosolvent meglumine Add Meglumine to pH > 8.5 ph_adjustment->meglumine high_conc_stock High Concentration Stock Solution (≥ 30 mg/mL) meglumine->high_conc_stock dilution Dilution into Neutral Media high_conc_stock->dilution precipitation Precipitation Observed? dilution->precipitation troubleshoot Troubleshooting: - Minimize stock volume - Gradual addition - Stir vigorously precipitation->troubleshoot Yes success_aq Successful Solubilization in Final Media precipitation->success_aq No troubleshoot->dilution dmso_peg Dissolve in DMSO, then add PEG300, Tween-80, and Saline cosolvent->dmso_peg cosolvent_stock Injectable Formulation (≥ 2.08 mg/mL) dmso_peg->cosolvent_stock success_iv Ready for In Vivo Administration cosolvent_stock->success_iv

Caption: Troubleshooting workflow for solubilizing AZD-5991 racemate.

signaling_pathway Mechanism of pH-Dependent Solubility Enhancement cluster_mechanism azd_neutral AZD-5991 (Neutral Form) (Poorly Soluble) add_base + Meglumine (Base) pH > 8.5 azd_neutral->add_base azd_ionized AZD-5991 (Ionized Salt Form) (Highly Soluble) add_base->azd_ionized

Caption: pH-dependent solubility mechanism of AZD-5991.

References

Technical Support Center: Interpreting Unexpected Results with AZD-5991 S-enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-5991. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results when working with the S-enantiomer of AZD-5991, a potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).

Frequently Asked Questions (FAQs)

Q1: What is AZD-5991 and what is its primary mechanism of action?

AZD-5991 is a highly selective and potent macrocyclic inhibitor of MCL-1, a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2] By binding to MCL-1, AZD-5991 prevents it from sequestering pro-apoptotic proteins like BAK, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[3][4] It has shown significant preclinical activity in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[5][6]

Q2: What is the significance of the S-enantiomer of AZD-5991?

AZD-5991 is a chiral molecule and exists as two enantiomers, (Ra) and (Sa). The (Ra)-enantiomer is the potent, biologically active form of the drug. The (Sa)-enantiomer is significantly less active.[7] Any observed activity of the S-enantiomer is likely due to residual contamination with the highly potent R-enantiomer.[7] Therefore, the S-enantiomer can serve as a negative control in experiments to confirm that the observed effects of the racemic mixture or the pure R-enantiomer are on-target.

Q3: What were the unexpected findings in the clinical trials of AZD-5991?

A Phase 1 clinical trial of AZD-5991 in patients with relapsed/refractory hematologic malignancies was terminated early due to a high incidence of asymptomatic troponin elevation, a biomarker for cardiac injury.[8][9] This suggests potential cardiotoxicity as a significant off-target effect. The most common adverse events reported were diarrhea, nausea, and vomiting.[10][11]

Q4: Why am I not observing any significant activity with the AZD-5991 S-enantiomer in my cancer cell line?

This is the expected result. The S-enantiomer of AZD-5991 is considered the inactive form of the molecule.[7] Its primary use in a research setting is as a negative control to demonstrate the specificity of the active R-enantiomer. If you are using it with the expectation of inducing apoptosis, you should switch to the R-enantiomer or the racemic mixture.

Troubleshooting Guides for Unexpected Results

Case Study 1: Unexpected Cytotoxicity Observed with the S-enantiomer

Symptom: You are observing a higher-than-expected level of cell death in your cell line when treated with the AZD-5991 S-enantiomer, which should be largely inactive.

Possible Causes and Troubleshooting Steps:

  • Contamination with the R-enantiomer: The most likely cause is contamination of your S-enantiomer stock with the highly potent R-enantiomer.

    • Action: Verify the enantiomeric excess (e.e.) of your compound stock using an appropriate analytical method such as chiral chromatography (e.g., SFC or HPLC). A purity of >98.8% for the S-enantiomer has been previously reported.[7]

  • Off-Target Effects: Although less likely to be the primary cause of potent cytotoxicity, the S-enantiomer could have off-target effects at high concentrations.

    • Action: Perform a dose-response curve to determine if the cytotoxicity is dose-dependent. Compare the observed IC50 with the known potent IC50 values of the R-enantiomer in sensitive cell lines (e.g., low nM range).[5] If the IC50 of your S-enantiomer is significantly higher, it may indicate off-target effects.

  • Experimental Artifacts: Issues with the assay itself could lead to misleading results.

    • Action: Review your experimental protocol for potential errors. Ensure that the vehicle control (e.g., DMSO) concentration is consistent and non-toxic. Run parallel experiments with a known inactive compound to validate your assay.

Case Study 2: Discrepancy Between In Vitro and In Vivo Results

Symptom: You observed minimal activity with the S-enantiomer in your in vitro cell-based assays, as expected. However, in your animal model, you are seeing unexpected toxicity or a slight anti-tumor effect.

Possible Causes and Troubleshooting Steps:

  • Metabolic Conversion: It is possible that the S-enantiomer is being metabolized in vivo to the active R-enantiomer or other active metabolites.

    • Action: Conduct pharmacokinetic (PK) and metabolism studies to analyze the plasma and tumor tissue of the treated animals for the presence of the R-enantiomer or other metabolites.

  • Chiral Inversion: In some cases, enantiomers can undergo chiral inversion in a biological system.

    • Action: Investigate the potential for chiral inversion of AZD-5991 under physiological conditions. This may involve in vitro incubation with liver microsomes or other metabolic systems.

  • Off-Target In Vivo Toxicity: The observed toxicity in vivo might be an off-target effect of the S-enantiomer that is not apparent in in vitro cell culture.

    • Action: As AZD-5991 has been associated with cardiotoxicity, consider monitoring cardiac biomarkers (e.g., troponin) in your animal models.[8][9] Perform histopathological analysis of major organs to identify any signs of toxicity.

Data Presentation

Table 1: In Vitro Activity of AZD-5991 Enantiomers

CompoundTargetFRET IC50 (nM)MOLP-8 Caspase EC50 (nM)MV4;11 Caspase EC50 (nM)
(Ra)-7 (Active enantiomer) MCL-1<13324
(Sa)-7 (Inactive enantiomer) MCL-1>10,000>10,000>10,000

Data summarized from Tron et al., 2018.[5][7]

Table 2: Selectivity of AZD-5991 for BCL-2 Family Members

ProteinFRET IC50 (µM)
MCL-1 0.00072
BCL-220
BCL-xL36
BCL-w49
Bfl-124

Data from MedchemExpress.[4]

Experimental Protocols

Protocol 1: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is to determine the induction of apoptosis by measuring caspase-3 and -7 activities.

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the AZD-5991 S-enantiomer, R-enantiomer (as a positive control), and a vehicle control (e.g., DMSO). Add the compounds to the cells and incubate for the desired time (e.g., 6, 24, 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 values.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is to detect changes in the levels of apoptosis-related proteins.

  • Cell Lysis: After compound treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and MCL-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

MCL1_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Executioner Apoptosis Execution MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits Caspase9 Caspase-9 BAK->Caspase9 Activates BAX BAX BAX->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes AZD5991 AZD-5991 (R-enantiomer) AZD5991->MCL1 Inhibits

Caption: MCL-1 signaling pathway and the mechanism of action of AZD-5991.

Troubleshooting_Workflow Start Unexpected Result with AZD-5991 S-enantiomer CheckPurity Verify Enantiomeric Purity (e.g., Chiral Chromatography) Start->CheckPurity Contaminated Contaminated with R-enantiomer CheckPurity->Contaminated No Pure Purity Confirmed CheckPurity->Pure Yes DoseResponse Perform Dose-Response Experiment Pure->DoseResponse HighIC50 High IC50 suggests Off-Target Effects DoseResponse->HighIC50 Yes LowIC50 Low IC50 - Re-evaluate Purity/Source of Compound DoseResponse->LowIC50 No ValidateAssay Validate Assay with Negative/Positive Controls HighIC50->ValidateAssay AssayOK Assay Validated ValidateAssay->AssayOK Yes AssayIssue Assay Artifact Identified ValidateAssay->AssayIssue No InVivoStudy Consider In Vivo Metabolism/Toxicity Studies AssayOK->InVivoStudy

References

"minimizing racemization of AZD-5991 during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AZD-5991. Our goal is to help you minimize racemization and ensure the chiral integrity of this complex atropisomeric macrocycle.

Frequently Asked Questions (FAQs)

Q1: What is the primary chirality challenge in the synthesis of AZD-5991?

A1: The primary challenge is controlling the axial chirality of the biaryl bond within the macrocyclic structure. AZD-5991 is a class-III atropisomer, meaning it has a high rotational barrier around the biaryl axis, making the two atropisomers stable and separable.[1] However, preventing racemization during the synthesis, particularly during the key bond-forming and macrocyclization steps, is critical to obtaining the desired enantiomerically pure product.

Q2: At which stages of the AZD-5991 synthesis is racemization most likely to occur?

A2: Racemization is a risk at several stages:

  • Atroposelective Biaryl Coupling: The initial formation of the C-C bond between the two aryl rings (e.g., via Suzuki-Miyaura coupling) is a critical step where the axial chirality is established. Suboptimal conditions can lead to a racemic or enantioenriched mixture.

  • Macrocyclization: The ring-closing step to form the macrocycle can be subject to conditions (e.g., high temperatures, strong bases) that may promote rotation around the biaryl bond, leading to racemization.

  • Downstream Functional Group Manipulations: Any subsequent chemical transformations on the macrocycle, if performed under harsh conditions, could potentially compromise the chiral integrity of the atropisomeric axis.

Q3: What analytical techniques are recommended for determining the enantiomeric excess (ee%) of AZD-5991 and its intermediates?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of atropisomers like AZD-5991.[1][2][3] It is crucial to use a suitable chiral stationary phase (CSP) and to optimize the chromatographic conditions, including the mobile phase and column temperature. Low-temperature analysis is often necessary to prevent on-column racemization.[2][3]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%) after Atroposelective Suzuki-Miyaura Coupling

Symptoms:

  • The ee% of the biaryl intermediate is significantly lower than expected.

  • Inconsistent ee% values are observed between different batches.

Potential Causes & Solutions:

Potential CauseRecommended Action
Suboptimal Reaction Temperature Lowering the reaction temperature often increases enantioselectivity. However, this may also decrease the reaction rate. A careful optimization study is recommended. As a general rule, start at a lower temperature and gradually increase it to find the optimal balance between yield and ee%.
Inappropriate Base or Solvent The choice of base and solvent can significantly impact the enantioselectivity. Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, Na₃PO₄) and solvents (e.g., THF, toluene, dioxane, often with water).[4][5]
Incorrect Palladium Source or Ligand The chiral ligand is crucial for inducing asymmetry. Ensure the ligand is of high purity and has not degraded. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) can also influence the outcome.[4]
Presence of Impurities Ensure all reagents and solvents are of high purity and are anhydrous where necessary. Impurities can interfere with the catalyst and reduce enantioselectivity.
Issue 2: Racemization during Macrocyclization

Symptoms:

  • The enantiomeric excess of the macrocycle is lower than the ee% of the linear precursor.

Potential Causes & Solutions:

Potential CauseRecommended Action
High Reaction Temperature High temperatures can provide enough energy to overcome the rotational barrier of the biaryl axis, leading to racemization. Explore lower reaction temperatures, even if it requires longer reaction times.
Strong Base The use of a strong base during macrocyclization might facilitate epimerization at a stereocenter or promote rotation around the chiral axis. If possible, use a milder base or a stoichiometric amount.
Prolonged Reaction Time at Elevated Temperature Minimize the time the reaction mixture is exposed to high temperatures. Monitor the reaction closely and quench it as soon as it reaches completion.
Solvent Effects The solvent can influence the conformation of the linear precursor and the transition state of the cyclization, potentially affecting the stability of the atropisomer. Screen different solvents to find one that favors the desired conformation and minimizes racemization.

Data Presentation

Table 1: Optimization of Atroposelective Suzuki-Miyaura Coupling for a Biaryl Amide Synthesis

This table summarizes the effects of different reaction parameters on the yield and enantiomeric excess (ee%) of a biaryl amide, a key structural motif in molecules like AZD-5991.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)ee%
1Pd₂(dba)₃ (2.5)L1 (5)K₃PO₄ (3)THF507036
2Pd₂(dba)₃ (2.5)L2 (5)K₃PO₄ (3)THF507545
3Pd₂(dba)₃ (2.5)L7 (5)K₃PO₄ (3)THF508578
4Pd(OAc)₂ (5)L7 (5)K₃PO₄ (3)THF508075
5Pd₂(dba)₃ (2.5)L7 (5)Cs₂CO₃ (3)THF508276
6Pd₂(dba)₃ (2.5)L7 (5)K₃PO₄ (3)Toluene507872
7Pd₂(dba)₃ (2.5)L7 (5)K₃PO₄ (3)Dioxane508377
8Pd₂(dba)₃ (2.5)L7 (5)K₃PO₄ (3)THF306585
9Pd₂(dba)₃ (2.5)L7 (5)K₃PO₄ (3)THF709070

Data adapted from a study on the synthesis of axially chiral biaryl compounds.[4] L1, L2, and L7 represent different chiral-bridged biphenyl monophosphine ligands.

Experimental Protocols

Protocol 1: General Procedure for Atroposelective Suzuki-Miyaura Coupling

This protocol provides a starting point for the asymmetric synthesis of the biaryl core of AZD-5991. Optimization of specific reagents and conditions for your particular substrates is recommended.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., a suitable phosphine ligand, 5 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF) via syringe.

  • Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 30-70 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of Atropisomers
  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a derivatized cellulose or amylose-based column.

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. It is crucial to prepare the sample at a low temperature (e.g., in an ice bath) to prevent racemization.[2][3]

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase at a low temperature (e.g., 5-10 °C) to prevent on-column racemization.[2][3]

  • Injection and Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).

Visualizations

Racemization_Troubleshooting_Workflow start Low ee% Observed check_step Identify Synthetic Step with ee% Loss start->check_step suzuki Atroposelective Suzuki Coupling check_step->suzuki Biaryl Formation macrocyclization Macrocyclization check_step->macrocyclization Ring Closure other Other Steps check_step->other Post-Macrocyclization suzuki_actions Optimize Suzuki Conditions: - Lower Temperature - Screen Bases/Solvents - Change Ligand/Pd Source suzuki->suzuki_actions macro_actions Optimize Macrocyclization: - Lower Temperature - Use Milder Base - Reduce Reaction Time macrocyclization->macro_actions other_actions Review Conditions of Other Steps: - Avoid Harsh Reagents/High Temps other->other_actions analyze Re-analyze ee% by Chiral HPLC suzuki_actions->analyze macro_actions->analyze other_actions->analyze end_ok ee% within Specification analyze->end_ok Successful end_nok Further Optimization Needed analyze->end_nok Not Successful end_nok->check_step Atroposelective_Suzuki_Coupling_Parameters center Atroposelective Suzuki-Miyaura Coupling ee Enantiomeric Excess (ee%) center->ee temp Temperature temp->center base Base base->center solvent Solvent solvent->center ligand Chiral Ligand ligand->center pd_source Palladium Source pd_source->center

References

"overcoming low recovery rate in AZD-5991 chiral separation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of AZD-5991, specifically addressing the issue of low recovery rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low recovery rates during the chiral separation of AZD-5991?

A1: The primary cause of low recovery rates during the chiral separation of the final AZD-5991 racemate is its poor solubility in typical Supercritical Fluid Chromatography (SFC) mobile phases.[1] This can lead to precipitation of the compound on the column or within the system, resulting in significant sample loss.

Q2: What chromatographic technique is typically used for the chiral separation of AZD-5991?

A2: Supercritical Fluid Chromatography (SFC) is the technique reported for the chiral separation of AZD-5991 enantiomers.[1] SFC is often preferred for chiral separations due to its high efficiency, reduced solvent consumption, and faster separation times compared to traditional High-Performance Liquid Chromatography (HPLC).

Q3: How does the synthetic route of AZD-5991 impact the recovery from chiral separation?

A3: The initial synthesis route for AZD-5991 involved chiral separation at the final step, which led to low recovery due to the poor solubility of the racemic macrocycle.[1] A subsequent, improved synthesis strategy involved the separation of the atropisomers at an earlier stage in the synthetic pathway. This approach circumvents the solubility issues associated with the final, more complex molecule, leading to an overall improved yield and likely a higher recovery rate from the chiral resolution step itself.

Q4: Are there alternative approaches to chiral SFC for obtaining single enantiomers of AZD-5991?

A4: Yes, an alternative approach is to perform the chiral resolution on a synthetic intermediate rather than the final AZD-5991 molecule. This was a key improvement in the second-generation synthesis. By separating the atropisomers of a less complex precursor, the challenges associated with the poor solubility of the final product can be avoided.

Troubleshooting Guide: Overcoming Low Recovery Rate

This guide provides specific troubleshooting advice for improving the recovery rate during the preparative chiral SFC of AZD-5991 and other poorly soluble macrocyclic compounds.

Issue Potential Cause Recommended Solution
Low Recovery Poor Sample Solubility in Mobile Phase 1. Optimize Co-solvent: Increase the percentage of the polar organic co-solvent (e.g., methanol, ethanol) in the mobile phase to enhance the solubility of AZD-5991. 2. Additives: Incorporate small amounts of additives into the co-solvent to improve solubility. For acidic compounds like AZD-5991, a basic additive may be beneficial. 3. Elevated Temperature: Increasing the column temperature can sometimes improve the solubility of the analyte in the supercritical fluid.
Precipitation During Injection 1. Optimize Injection Solvent: Dissolve the sample in a stronger solvent than the initial mobile phase to ensure it remains in solution upon injection. However, be mindful of potential peak distortion. 2. Reduce Sample Concentration: Lowering the concentration of the sample in the injection solvent can prevent precipitation upon mixing with the mobile phase. This may require increasing the number of injections.
Sample Loss During Fraction Collection 1. Optimize Collection Solvent: Ensure the collection solvent can effectively dissolve the analyte as it elutes from the column. 2. Efficient Gas-Liquid Separator: Use a high-efficiency cyclone or other gas-liquid separator to minimize aerosol formation and ensure the complete capture of the analyte in the collection solvent. 3. Rinse Collection Lines: Implement a post-run rinse of the collection lines with a strong solvent to recover any precipitated sample.
Column Clogging/ High Backpressure Sample Precipitation on Column Frit 1. In-line Filter: Use a pre-column in-line filter to catch any precipitated sample before it reaches the column. 2. Sample Filtration: Filter the sample solution through a compatible membrane filter before injection to remove any undissolved particles.

Experimental Protocols

While specific experimental details for the optimized chiral separation of the AZD-5991 intermediate are not publicly available, a general protocol for troubleshooting low recovery in preparative SFC for a poorly soluble, acidic macrocycle is provided below.

General Preparative SFC Protocol for Poorly Soluble Compounds

  • Sample Preparation:

    • Dissolve the racemic compound in a minimal amount of a strong, compatible solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).

    • Filter the sample solution through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions (Starting Point):

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is a good starting point for screening.

    • Mobile Phase:

      • A: Supercritical CO₂

      • B: Methanol with 0.1% basic additive (e.g., diethylamine or ammonium hydroxide)

    • Gradient: Start with a shallow gradient (e.g., 5% to 40% B over 10 minutes) to determine the elution window.

    • Flow Rate: 60-100 g/min for a 20 mm ID column.

    • Back Pressure: 120-150 bar.

    • Temperature: 40 °C.

  • Optimization for Recovery:

    • Increase Co-solvent Strength: If solubility is an issue, gradually increase the percentage of the co-solvent.

    • Test Different Additives: Screen various basic additives at different concentrations to find the optimal one for both solubility and selectivity.

    • Injection Optimization:

      • Perform a loading study by injecting increasing amounts of the sample to determine the maximum injectable concentration before peak distortion and recovery loss occur.

      • Consider using a stronger injection solvent if precipitation is suspected upon injection.

  • Fraction Collection:

    • Use a make-up pump to add a suitable solvent post-column to aid in the efficient collection of the eluting enantiomers and prevent precipitation in the collection lines.

    • Ensure the gas-liquid separator is functioning optimally to minimize aerosol formation.

Visualizations

AZD5991_Chiral_Separation_Workflow cluster_synthesis Synthetic Route cluster_separation Chiral Separation (SFC) cluster_outcome Outcome Racemic_AZD5991 Racemic AZD-5991 Chiral_SFC Preparative Chiral SFC Racemic_AZD5991->Chiral_SFC Initial Route Early_Intermediate Early Stage Racemic Intermediate Optimized_SFC Optimized Chiral SFC Early_Intermediate->Optimized_SFC Improved Route Low_Recovery Low Recovery Issue (Poor Solubility) Chiral_SFC->Low_Recovery Low_Recovery->Optimized_SFC Troubleshooting Pure_Enantiomers Pure Enantiomers Optimized_SFC->Pure_Enantiomers Improved_Yield Improved Overall Yield Pure_Enantiomers->Improved_Yield

Caption: Synthetic route comparison for AZD-5991 chiral separation.

Troubleshooting_Low_Recovery Start Low Recovery in Chiral SFC Check_Solubility Assess Sample Solubility Start->Check_Solubility Optimize_Mobile_Phase Optimize Mobile Phase - Increase Co-solvent % - Additives Check_Solubility->Optimize_Mobile_Phase Poor Optimize_Injection Optimize Injection - Stronger Solvent - Lower Concentration Check_Solubility->Optimize_Injection Precipitation on Injection Optimize_Mobile_Phase->Optimize_Injection Optimize_Collection Optimize Fraction Collection - Make-up Solvent - Efficient Separator Optimize_Injection->Optimize_Collection End Improved Recovery Optimize_Collection->End

Caption: Troubleshooting workflow for low recovery in preparative SFC.

References

Validation & Comparative

A Comparative Analysis of AZD-5991 R- and S-Enantiomers in Mcl-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the R- and S-enantiomers of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). The data presented herein, supported by experimental methodologies, is intended to inform research and development efforts in oncology and related fields.

Introduction

AZD-5991 is a macrocyclic compound that has demonstrated significant potential in preclinical studies for the treatment of hematological malignancies by inducing apoptosis in cancer cells dependent on Mcl-1 for survival.[1] Like many chiral molecules, the biological activity of AZD-5991 resides primarily in one of its enantiomers. This guide focuses on the differential activity of the R- and S-enantiomers of AZD-5991, providing a clear, data-driven comparison of their efficacy as Mcl-1 inhibitors.

Data Presentation

The following tables summarize the quantitative data comparing the in vitro activity of the R- and S-enantiomers of AZD-5991. The data for the R-enantiomer is based on the closely related and representative compound (Ra)-7 as reported in the primary literature, while the data for the S-enantiomer is from commercially available sources.[1][2][3]

Table 1: Comparison of In Vitro Inhibitory Activity against Mcl-1

EnantiomerAssay TypeIC50
AZD-5991 R-enantiomer ((Ra)-7) FRET0.72 nM[1]
AZD-5991 S-enantiomer FRET6.3 µM[2][3]

Table 2: Comparison of Binding Affinity to Mcl-1

EnantiomerAssay TypeKd
AZD-5991 R-enantiomer ((Ra)-7) SPR170 pM[1]
AZD-5991 S-enantiomer SPR0.98 µM[2][3]

The data clearly indicates that the R-enantiomer of AZD-5991 is significantly more potent than the S-enantiomer in both inhibiting Mcl-1 activity and binding to the Mcl-1 protein. The several orders of magnitude difference in IC50 and Kd values underscores the stereospecificity of the interaction between AZD-5991 and its target. The minimal activity observed for the S-enantiomer is likely attributable to residual contamination with the highly potent R-enantiomer.[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of AZD-5991 and a general workflow for assessing the binding affinity of its enantiomers.

AZD5991_Signaling_Pathway cluster_inhibition AZD-5991 Inhibition cluster_apoptosis Apoptotic Cascade AZD5991_R AZD-5991 R-enantiomer Mcl1 Mcl-1 AZD5991_R->Mcl1 Inhibits Bak Bak Mcl1->Bak Sequesters (Inhibits Apoptosis) Mitochondrion Mitochondrion Bak->Mitochondrion Activates MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases SMAC SMAC/Diablo Mitochondrion->SMAC Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates SMAC->Caspase9 Promotes activation Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_prep Preparation cluster_assays Binding and Activity Assays cluster_analysis Data Analysis Enantiomers Prepare AZD-5991 R- and S-enantiomers FRET_Assay FRET Assay Enantiomers->FRET_Assay SPR_Assay SPR Assay Enantiomers->SPR_Assay Recombinant_Mcl1 Prepare Recombinant Mcl-1 Protein Recombinant_Mcl1->FRET_Assay Recombinant_Mcl1->SPR_Assay IC50_Determination Determine IC50 values FRET_Assay->IC50_Determination Kd_Determination Determine Kd values SPR_Assay->Kd_Determination Comparison Compare Enantiomer Activity IC50_Determination->Comparison Kd_Determination->Comparison

References

The Inactive S-enantiomer of AZD-5991: A Validated Negative Control for Potent Mcl-1 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug discovery, the development of selective inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein, is a critical area of focus. The macrocyclic inhibitor AZD-5991 has emerged as a potent and selective agent against Mcl-1.[1][2][3] In any rigorous pharmacological study, the use of a closely related but inactive compound as a negative control is paramount to validate that the observed biological effects are due to specific on-target activity. This guide provides a comparative analysis of the S-enantiomer of AZD-5991, demonstrating its utility as a negative control alongside its active R-enantiomer and other notable Mcl-1 inhibitors.

The AZD-5991 S-enantiomer serves as an ideal negative control due to its structural similarity to the active compound, differing only in its stereochemistry, while exhibiting significantly reduced activity against Mcl-1. This allows researchers to dissect the specific effects of Mcl-1 inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Comparative Analysis of Mcl-1 Inhibitor Activity

To objectively assess the utility of the AZD-5991 S-enantiomer as a negative control, its biochemical and cellular activities are compared with its active counterpart and other well-characterized Mcl-1 inhibitors.

Biochemical Binding Affinity

The direct interaction of these compounds with the Mcl-1 protein is a primary indicator of their inhibitory potential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are two common biophysical assays used to quantify these interactions.

CompoundAssay TypeTargetIC50Kd/KiReference
AZD-5991 (Active R-enantiomer) TR-FRETHuman Mcl-10.7 nM0.13 nM (Ki)[1][3]
SPRHuman Mcl-1-0.17 nM (Kd)[1]
AZD-5991 S-enantiomer TR-FRETHuman Mcl-16.3 µM-[4]
SPRHuman Mcl-1-0.98 µM (Kd)[4]
S63845 Not SpecifiedHuman Mcl-1-0.19 nM (Kd)[5]
VU661013 Not SpecifiedHuman Mcl-1-97 ± 30 pM (Ki)[6]
AMG-176 Not SpecifiedHuman Mcl-1< 0.1 nM (IC50)-

As the data clearly indicates, the AZD-5991 S-enantiomer exhibits a dramatically lower affinity for Mcl-1, with IC50 and Kd values in the micromolar range, compared to the sub-nanomolar potency of the active R-enantiomer and other selective inhibitors.

Cellular Activity

The efficacy of Mcl-1 inhibitors is ultimately determined by their ability to induce apoptosis in cancer cells that are dependent on Mcl-1 for survival. The following table summarizes the cellular potency of various Mcl-1 inhibitors in different cancer cell lines, typically measured by determining the half-maximal effective concentration (EC50) or growth inhibition (GI50) using assays like CellTiter-Glo®.

CompoundCell LineCancer TypeEC50 / GI50Reference
AZD-5991 (Active R-enantiomer) MOLP-8Multiple Myeloma33 nM (EC50)[1][2]
MV4-11Acute Myeloid Leukemia24 nM (EC50)[1][2]
NCI-H23Non-Small Cell Lung Cancer0.19 µM (EC50)[1]
S63845 H929Multiple Myeloma< 1 µM (IC50)[7][8]
H146Small Cell Lung Cancer< 1 µM (IC50)[7]
RS4;11Acute Lymphoblastic Leukemia< 1 µM (IC50)[7]
Panel of 8 AML cell linesAcute Myeloid Leukemia4 - 233 nM[6]

While specific cellular activity data for the AZD-5991 S-enantiomer is not widely published, its significantly lower binding affinity strongly suggests it would have minimal to no effect on cell viability at concentrations where the active enantiomer shows potent efficacy. This makes it an excellent tool for control experiments to confirm that the observed apoptosis is a direct result of Mcl-1 inhibition.

Mcl-1 Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the Mcl-1 signaling pathway and the workflows of key experimental assays.

Mcl1_Pathway cluster_stimuli Apoptotic Stimuli cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_execution Apoptosis Execution cluster_inhibitors Pharmacological Intervention Chemotherapy Chemotherapy Puma Puma Chemotherapy->Puma UV_Radiation UV Radiation Noxa Noxa UV_Radiation->Noxa Growth_Factor_Withdrawal Growth Factor Withdrawal Bim Bim Growth_Factor_Withdrawal->Bim Mcl1 Mcl-1 Bim->Mcl1 Puma->Mcl1 Noxa->Mcl1 Bak Bak MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax Bax Bax->MOMP Mcl1->Bak Mcl1->Bax Bcl2 Bcl-2 Bcl2->Bak BclXL Bcl-xL BclXL->Bax Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis AZD5991 AZD5991 AZD5991->Mcl1 S63845 S63845 S63845->Mcl1 AZD5991_S AZD-5991 S-enantiomer (Negative Control)

Caption: Mcl-1 Apoptosis Signaling Pathway.

TR_FRET_Workflow cluster_components Assay Components cluster_reaction Binding Reaction cluster_detection Signal Detection Mcl1_Tb Mcl-1-Terbium (Donor) Binding Components mixed in assay buffer Mcl1_Tb->Binding BH3_Peptide BH3-Peptide-Fluorophore (Acceptor/Tracer) BH3_Peptide->Binding Inhibitor Test Compound (e.g., AZD-5991 S-enantiomer) Inhibitor->Binding Incubation Incubate at RT Binding->Incubation Excitation Excite Donor (340 nm) Incubation->Excitation FRET Measure FRET Signal (Acceptor Emission at 520 nm) Measure Donor Emission (620 nm) Excitation->FRET Analysis Calculate TR-FRET Ratio (520 nm / 620 nm) FRET->Analysis

Caption: TR-FRET Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for the key assays used to characterize Mcl-1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the Mcl-1/BH3-peptide interaction by a test compound.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 1x MCL TR-FRET Assay Buffer).[9]

    • Dilute recombinant human Mcl-1 protein fused with a Terbium donor (e.g., anti-MBP-Terbium) and a FITC-labeled BH3 domain peptide (e.g., FITC-BAK-BH3) in the assay buffer to their final concentrations (e.g., 1 nM Mcl-1-MBP, 300 nM FITC-BAK-BH3, 1 nM anti-MBP-Terbium).[10]

    • Prepare a serial dilution of the test compounds (e.g., AZD-5991 S-enantiomer) in 100% DMSO and then further dilute in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).[10]

  • Assay Procedure:

    • Add the diluted test compounds to a 384-well plate.[10]

    • Add the Mcl-1/BH3-peptide mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2-3 hours), protected from light.[9][10]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with appropriate filters (e.g., Excitation: 340 nm, Emission: 620 nm for donor and 520 nm for acceptor).[10]

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).[10]

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.[10]

Surface Plasmon Resonance (SPR) Analysis

SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a small molecule to a protein.

  • System Preparation:

    • Prepare a running buffer (e.g., HBS-EP+ buffer) and degas it.

    • Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of EDC and NHS.[11]

    • Immobilize recombinant human Mcl-1 protein onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly without the protein.[12]

    • Deactivate any remaining active esters with ethanolamine.[12]

  • Kinetic Analysis:

    • Prepare a serial dilution of the test compound (e.g., AZD-5991 S-enantiomer) in the running buffer.

    • Inject the diluted compound over both the Mcl-1 and reference flow cells at a constant flow rate to monitor association.

    • Switch to running buffer alone to monitor the dissociation phase.[12]

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.[12]

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]

Cell Viability (CellTiter-Glo®) Assay

This luminescent assay quantifies ATP as a measure of metabolically active, viable cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., MOLP-8, MV4-11) in a 96-well opaque-walled plate at a predetermined density and allow them to attach or stabilize overnight.[13]

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (e.g., AZD-5991 S-enantiomer) in the cell culture medium.

    • Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[13][14]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[13]

    • Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.[13]

    • Normalize the data to vehicle-treated control wells.

    • Plot the normalized viability data against the logarithm of the compound concentration and fit the curve to determine the EC50 or GI50 value.[13]

References

A Comparative Analysis of AZD-5991 Enantiomers in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). The information presented is based on available preclinical data to facilitate an informed evaluation of this compound for cancer research and drug development.

Introduction

AZD-5991 is a macrocyclic compound that exhibits atropisomerism, resulting in two stable enantiomers due to restricted rotation around a chiral axis. In the context of its development, the individual enantiomers were separated and evaluated for their biological activity. It was determined that the potent Mcl-1 inhibitory activity resides primarily in one enantiomer, which is designated as AZD-5991. This guide will focus on the comparative activity of the active enantiomer (AZD-5991) and its counterpart, where data is available, and place its activity in the context of other Mcl-1 inhibitors.

Mechanism of Action

AZD-5991 functions as a BH3 mimetic, binding with high affinity and selectivity to the BH3-binding groove of Mcl-1.[1][2] This action displaces pro-apoptotic proteins, such as Bak, from Mcl-1, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[3][4] The subsequent events include mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.[5]

cluster_0 Normal Cell Survival cluster_1 Action of AZD-5991 Mcl-1 Mcl-1 Bak Bak Mcl-1->Bak Sequesters Apoptosis_Inhibited Apoptosis Inhibited AZD-5991 AZD-5991 Mcl-1_2 Mcl-1 AZD-5991->Mcl-1_2 Inhibits Bak_2 Bak Mcl-1_2->Bak_2 Releases Apoptosis_Triggered Apoptosis Triggered Bak_2->Apoptosis_Triggered

Caption: Mechanism of Mcl-1 Inhibition by AZD-5991.

Comparative Efficacy of AZD-5991 Enantiomers

While specific quantitative data for the less active enantiomer is not extensively published, the primary literature consistently refers to AZD-5991 as the active atropisomer.[6] Co-crystallization studies using the racemic mixture resulted in the observation of only the (Ra)-enantiomer binding to Mcl-1, strongly indicating its superior affinity and activity.[7]

Biochemical Activity

The following table summarizes the biochemical activity of AZD-5991 against Mcl-1 and other Bcl-2 family proteins.

ParameterAZD-5991Reference
Mcl-1 Binding Affinity (Ki) 0.13 nM[8]
Mcl-1 Inhibition (IC50, FRET) 0.7 nM[3]
Selectivity vs. Bcl-2 (IC50) >5,000-fold[9]
Selectivity vs. Bcl-xL (IC50) >8,000-fold[9]
Selectivity vs. Bcl-w (IC50) >10,000-fold[10]
Selectivity vs. Bfl-1 (IC50) >10,000-fold[10]
Cellular Activity in Cancer Cell Lines

AZD-5991 demonstrates potent cytotoxic activity in various cancer cell lines, particularly those of hematological origin that are dependent on Mcl-1 for survival.

Cell LineCancer TypeEC50 (Caspase 3/7 Assay, 6h)Reference
MOLP-8 Multiple Myeloma33 nM[10]
MV4-11 Acute Myeloid Leukemia24 nM[10]
NCI-H929 Multiple Myeloma36 nM[3]
Cell LineCancer TypeGI50Reference
Hematological Cell LinesVarious< 100 nM[8]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the Mcl-1 protein.

  • Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., BIM-BH3).

  • Procedure:

    • Mcl-1 protein is incubated with the fluorescently labeled BH3 peptide, allowing for binding and subsequent FRET signal generation.

    • Serial dilutions of the test compound (AZD-5991 enantiomers) are added to the Mcl-1/peptide mixture.

    • The reaction is incubated to allow the compound to compete with the BH3 peptide for binding to Mcl-1.

    • The FRET signal is measured using a suitable plate reader.

  • Data Analysis: The decrease in FRET signal with increasing compound concentration is used to calculate the IC50 value, representing the concentration at which 50% of Mcl-1 binding to the BH3 peptide is inhibited.

Cell Viability and Apoptosis Assays

These assays are employed to assess the cytotoxic and pro-apoptotic effects of the compounds on cancer cell lines.

Cell_Culture Cancer Cell Line Culture Treatment Treat with AZD-5991 Enantiomers Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 6, 24, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Incubation->Apoptosis_Assay

Caption: General workflow for in vitro cellular assays.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the AZD-5991 enantiomers.

  • Incubation: Treated cells are incubated for a specified duration (e.g., 6, 24, or 72 hours).

  • Assessment:

    • Cell Viability (e.g., MTT or CellTiter-Glo assay): A reagent is added that is converted into a detectable signal by metabolically active cells. The signal intensity is proportional to the number of viable cells.

    • Apoptosis (e.g., Caspase-Glo 3/7 assay): A luminogenic substrate for caspases 3 and 7 is added. The light output is proportional to the caspase activity, a hallmark of apoptosis.

    • Apoptosis (Annexin V staining): Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and analyzed by flow cytometry.

  • Data Analysis: The results are used to determine the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) for each compound.

Conclusion

The available data strongly indicate that the biological activity of the Mcl-1 inhibitor AZD-5991 resides in a single enantiomer (atropisomer). This active enantiomer demonstrates high potency and selectivity for Mcl-1, leading to the induction of apoptosis in Mcl-1-dependent cancer cell lines. While a direct quantitative comparison with its inactive counterpart is not extensively detailed in the literature, the focus on the single active enantiomer for clinical development underscores the stereospecificity of its interaction with the Mcl-1 protein. For researchers in the field, this highlights the critical importance of stereochemistry in drug design and evaluation. AZD-5991 serves as a potent tool for studying the role of Mcl-1 in cancer and as a benchmark for the development of new Mcl-1 inhibitors.

References

A Head-to-Head Comparison of AZD-5991 with Other BH3 Mimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the Mcl-1 inhibitor AZD-5991 with other prominent BH3 mimetics. We delve into their performance, supported by experimental data, to inform preclinical and clinical research decisions.

BH3 mimetics are a class of small molecules designed to mimic the action of BH3-only proteins, which are natural initiators of apoptosis (programmed cell death). These drugs target anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family, such as BCL-2, BCL-xL, and Myeloid cell leukemia 1 (MCL-1), which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] AZD-5991 is a potent and highly selective macrocyclic inhibitor of Mcl-1.[1][3] This guide will compare AZD-5991 with other notable BH3 mimetics, including those targeting Mcl-1 and other BCL-2 family members.

Quantitative Comparison of BH3 Mimetics

The following table summarizes the key quantitative data for AZD-5991 and a selection of other BH3 mimetics, focusing on their binding affinities (Ki) to their respective targets and their cellular potencies (EC50/IC50) in various cancer cell lines.

BH3 Mimetic Primary Target(s) Binding Affinity (Ki, nM) Cellular Potency (EC50/IC50, nM) Key Features
AZD-5991 Mcl-10.13 - 0.17[3]24 - 33 (in MOLP-8 and MV4;11)[4]Highly selective for Mcl-1 with over 10,000-fold lower affinity for other BCL-2 family members.[4]
Venetoclax BCL-2<0.01 - 1.1[5]~5 (in NALM-6 and 697 cell lines)[6]Highly selective BCL-2 inhibitor, approved for treating certain leukemias.
Navitoclax BCL-2, BCL-xL, BCL-w≤1 (for all targets)[7][8][9]110 (in H146 small cell lung cancer cells)[7]Dual inhibitor of BCL-2 and BCL-xL.
S63845 Mcl-10.19[10][11]4 - 233 (in a panel of AML cell lines)[10]Potent and selective Mcl-1 inhibitor.[11]
AMG-176 Mcl-1Not explicitly foundDose-dependent apoptosis in B-cell lymphoma lines[12]Orally bioavailable and selective Mcl-1 inhibitor.[13]
VU661013 Mcl-10.097[14][15]Not explicitly foundPotent and selective Mcl-1 inhibitor.[14][15]

Signaling Pathway of BCL-2 Family Proteins and BH3 Mimetics

The intrinsic pathway of apoptosis is tightly regulated by the interplay between pro-apoptotic and anti-apoptotic members of the BCL-2 family. Anti-apoptotic proteins like BCL-2, BCL-xL, and Mcl-1 prevent apoptosis by sequestering pro-apoptotic "effector" proteins BAX and BAK. BH3-only proteins can either directly activate BAX/BAK or inhibit the anti-apoptotic proteins, thereby liberating BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent cell death. BH3 mimetics function by binding to the hydrophobic groove of anti-apoptotic BCL-2 proteins, mimicking the action of BH3-only proteins.[2]

BCL2_Pathway Mechanism of Action of BH3 Mimetics cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Effector Proteins cluster_2 Pro-Apoptotic BH3-only Proteins cluster_3 BH3 Mimetics BCL2 BCL-2 BAX BAX BCL2->BAX BAK BAK BCL2->BAK BCLxL BCL-xL BCLxL->BAX BCLxL->BAK Mcl1 Mcl-1 Mcl1->BAX Mcl1->BAK MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP BAK->MOMP BIM BIM BIM->BCL2 BIM->BCLxL BIM->Mcl1 BIM->BAX BIM->BAK PUMA PUMA PUMA->BCL2 PUMA->BCLxL PUMA->Mcl1 PUMA->BAX PUMA->BAK NOXA NOXA NOXA->Mcl1 AZD5991 AZD-5991 AZD5991->Mcl1 Venetoclax Venetoclax Venetoclax->BCL2 Navitoclax Navitoclax Navitoclax->BCL2 Navitoclax->BCLxL Apoptotic_Stimuli Apoptotic_Stimuli Apoptotic_Stimuli->BIM Apoptotic_Stimuli->PUMA Apoptotic_Stimuli->NOXA Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: BCL-2 family signaling pathway and the mechanism of BH3 mimetics.

Experimental Protocols

Herein, we provide detailed methodologies for key experiments commonly used to evaluate the efficacy of BH3 mimetics.

FRET-Based Binding Assay

This assay is employed to determine the binding affinity (Ki) of a BH3 mimetic to its target protein.

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In this assay, a fluorescently labeled BH3 peptide (e.g., from BIM or BAK) and a tagged anti-apoptotic protein (e.g., His-tagged Mcl-1) are used. When the peptide is bound to the protein, a FRET signal is generated. A BH3 mimetic will compete with the peptide for binding, leading to a decrease in the FRET signal, which can be quantified to determine the inhibitor's binding affinity.[16]

General Protocol:

  • Reagent Preparation: Prepare recombinant, purified anti-apoptotic protein (e.g., Mcl-1) and a fluorescently labeled BH3 peptide.

  • Assay Setup: In a microplate, combine the anti-apoptotic protein, the fluorescently labeled BH3 peptide, and varying concentrations of the BH3 mimetic in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the FRET signal using a plate reader equipped for FRET detection.

  • Data Analysis: Plot the FRET signal against the concentration of the BH3 mimetic and fit the data to a suitable binding model to calculate the Ki value.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[1]

General Protocol:

  • Cell Culture and Treatment: Seed cells in a white-walled multi-well plate and treat with varying concentrations of the BH3 mimetic for a specified period.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Mix the contents by shaking and incubate at room temperature to allow for cell lysis and the enzymatic reaction to occur.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescent signal against the concentration of the BH3 mimetic to determine the EC50 value for caspase activation.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. A vital dye, such as propidium iodide (PI), is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[3]

General Protocol:

  • Cell Culture and Treatment: Treat cells in suspension or adherent cultures with the BH3 mimetic.

  • Cell Harvesting: Harvest the cells, including any floating cells from adherent cultures.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Experimental Workflow for Comparing BH3 Mimetics

The following diagram illustrates a typical workflow for the in vitro comparison of different BH3 mimetics.

Experimental_Workflow In Vitro Workflow for BH3 Mimetic Comparison cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Mechanism of Action Binding_Assay Binding Affinity (Ki) (e.g., FRET, SPR) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Cell_Viability Cell Viability (IC50) (e.g., CTG) Apoptosis_Induction Apoptosis Induction (EC50) (e.g., Caspase-Glo) Cell_Viability->Apoptosis_Induction Apoptosis_Quantification Apoptosis Quantification (e.g., Annexin V/PI Staining) Apoptosis_Induction->Apoptosis_Quantification Western_Blot Western Blot (e.g., PARP cleavage, Caspase cleavage) Apoptosis_Quantification->Western_Blot Co_IP Co-Immunoprecipitation (Disruption of protein-protein interactions) Western_Blot->Co_IP Co_IP->Data_Analysis BH3_Mimetics Select BH3 Mimetics (e.g., AZD-5991, Venetoclax, etc.) BH3_Mimetics->Binding_Assay BH3_Mimetics->Cell_Viability Cancer_Cell_Lines Select Cancer Cell Lines (Target-dependent and -independent) Cancer_Cell_Lines->Cell_Viability

Caption: A typical experimental workflow for comparing BH3 mimetics.

Conclusion

AZD-5991 stands out as a highly potent and selective Mcl-1 inhibitor. Its focused activity contrasts with broader spectrum BH3 mimetics like Navitoclax and the BCL-2 specific inhibitor Venetoclax. The choice of a BH3 mimetic for research or therapeutic development will depend on the specific BCL-2 family dependencies of the cancer cells under investigation. The provided data and experimental protocols offer a framework for the rational selection and evaluation of these targeted agents. The clinical development of AZD-5991 was halted due to cardiac toxicity concerns, highlighting the importance of thorough preclinical and clinical safety assessments for this class of drugs.[10]

References

Validating On-Target Activity: A Comparative Analysis of AZD5991 and Its Inactive Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potent and selective MCL-1 inhibitor, AZD5991, with its corresponding inactive (S)-enantiomer. The use of a stereochemically distinct but biochemically inert version of a compound is a crucial tool in drug discovery. It serves as an ideal negative control to confirm that the observed biological effects of the active compound are a direct result of its interaction with the intended target, in this case, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This validation is essential for progressing a compound through the development pipeline, as it helps to differentiate specific on-target activity from potential off-target effects or compound-specific artifacts.

Comparative Efficacy Data: AZD5991 vs. Inactive (S)-Enantiomer

The on-target activity of AZD5991 is demonstrated by the stark contrast in its biochemical and cellular potency when compared to its inactive S-enantiomer. This difference, spanning several orders of magnitude, provides strong evidence that the potent pro-apoptotic effects of AZD5991 are mediated through its high-affinity binding to MCL-1.

Table 1: Biochemical Potency and Binding Affinity
CompoundTargetAssay TypeIC₅₀ (µM)K_d_ (µM)
AZD5991 MCL-1FRET0.00070.00017
Inactive (S)-Enantiomer MCL-1FRET6.3[1]0.98[1]

FRET: Förster Resonance Energy Transfer; IC₅₀: Half-maximal inhibitory concentration; K_d_: Dissociation constant.

Table 2: Cellular On-Target Activity
CompoundCell LineAssay TypeEC₅₀ (µM)
AZD5991 MOLP-8Caspase 3/7 Activation0.033
Inactive (S)-Enantiomer MOLP-8Caspase 3/7 Activation>50

EC₅₀: Half-maximal effective concentration.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in validating the on-target activity of AZD5991, the following diagrams illustrate its signaling pathway and a general experimental workflow.

AZD5991 Signaling Pathway AZD5991 Signaling Pathway AZD5991 AZD5991 MCL1 MCL-1 AZD5991->MCL1 inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion oligomerizes at Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Experimental Workflow Experimental Workflow for On-Target Validation cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Conclusion FRET FRET Assay (IC50 Determination) Comparison Compare Potency: Active vs. Inactive FRET->Comparison SPR SPR Assay (Kd Determination) SPR->Comparison CellViability Cell Viability Assay (e.g., MTT/CTG) CellViability->Comparison Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase-Glo) Apoptosis->Comparison Validation On-Target Activity Validated Comparison->Validation

References

A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized AZD-5991

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis and development of the novel Mcl-1 inhibitor, AZD-5991, the accurate assessment of its enantiomeric excess (ee) is a critical parameter of stereochemical purity and, consequently, its pharmacological activity. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of AZD-5991, a complex macrocycle exhibiting atropisomerism. The methodologies discussed include chiral Supercritical Fluid Chromatography (SFC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of AZD-5991 is contingent on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of the three most relevant techniques.

FeatureChiral Supercritical Fluid Chromatography (SFC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase.Diastereomeric interaction with a chiral auxiliary results in distinguishable NMR signals for each enantiomer.
Speed Very Fast (typically 1-5 minutes per sample).[1][2]Moderate to Fast (typically 5-20 minutes per sample).Slow to Moderate (requires sample preparation and data acquisition/processing time).
Resolution High to Very High.High to Very High.Moderate to High (dependent on the chiral auxiliary and magnetic field strength).
Sensitivity High.High.[3]Lower than chromatographic methods.
Solvent Consumption Low (primarily uses compressed CO2).[4]High (requires organic solvents).Low.
Sample Throughput High.[2]Moderate.Low.
Instrumentation Specialized SFC system required.Standard HPLC system with a chiral column.High-field NMR spectrometer.
Method Development Can be complex, requiring screening of columns and modifiers.Can be time-consuming, involving screening of various columns and mobile phases.[5]Requires screening of suitable chiral solvating or derivatizing agents.[6]
Application to AZD-5991 Proven applicability for chiral purification of an AZD-5991 intermediate.[7]Potentially applicable, but may require extensive method development for the complex macrocycle.Feasible, but may be challenging due to the complexity of the AZD-5991 spectrum.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for the specific batch of synthesized AZD-5991.

Chiral Supercritical Fluid Chromatography (SFC)

Given that chiral SFC was employed in the synthetic route of AZD-5991 for the purification of a key atropisomeric intermediate, this technique is highly recommended. Polysaccharide-based chiral stationary phases are often the first choice for screening.[4]

Instrumentation:

  • A commercial analytical SFC system equipped with a back-pressure regulator, a UV-Vis or photodiode array (PDA) detector, and an autosampler.

Materials:

  • AZD-5991 sample

  • Supercritical fluid grade carbon dioxide (CO2)

  • HPLC grade co-solvents (e.g., methanol, ethanol, isopropanol)

  • Chiral columns (e.g., Daicel Chiralpak series such as IA, IB, IC, ID, IE, IF, or YMC CHIRAL ART series)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized AZD-5991 in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Screening:

    • Perform an initial screening with a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

    • Use a generic gradient method, for example:

      • Mobile Phase A: Supercritical CO2

      • Mobile Phase B: Methanol (or another alcohol co-solvent)

      • Gradient: 5% to 40% B over 5 minutes.

      • Flow Rate: 2-4 mL/min.

      • Back Pressure: 100-150 bar.

      • Column Temperature: 35-40 °C.

      • Detection: UV at a wavelength where AZD-5991 has strong absorbance (e.g., 254 nm or a wavelength determined from its UV spectrum).

  • Method Optimization:

    • Once a column showing baseline or near-baseline separation is identified, optimize the method by adjusting the co-solvent type, gradient slope, flow rate, back pressure, and temperature to achieve optimal resolution and analysis time. Isocratic conditions may also be explored for improved resolution.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established technique for ee determination and can serve as a viable alternative to SFC.[3]

Instrumentation:

  • A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

Materials:

  • AZD-5991 sample

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Chiral columns (e.g., Daicel Chiralpak or Chiralcel series, or macrocyclic antibiotic-based columns).[8][9]

Procedure:

  • Sample Preparation: Prepare the sample as described for the chiral SFC protocol. The choice of dissolution solvent should be compatible with the mobile phase.

  • Column and Mobile Phase Screening:

    • Screen a range of polysaccharide-based chiral columns under normal-phase, polar organic, and reversed-phase conditions.

    • Normal Phase: Mobile phases typically consist of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • Reversed Phase: Mobile phases are typically mixtures of water or buffer with acetonitrile or methanol.

    • Use a generic gradient or isocratic method for initial screening.

  • Method Optimization:

    • Based on the initial screening results, optimize the mobile phase composition, flow rate, and column temperature to improve the separation of the enantiomers.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas as described in the chiral SFC protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-separative method for determining enantiomeric excess through the use of a chiral solvating agent (CSA).[10][11] This technique relies on the formation of transient diastereomeric complexes that exhibit distinct chemical shifts for the protons of each enantiomer.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Materials:

  • AZD-5991 sample

  • Deuterated NMR solvent (e.g., chloroform-d, CDCl3)

  • Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), (R)-(-)-t-butylphenylphosphinothioic acid, or other commercially available CSAs). The choice of CSA is critical and often requires screening.[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the AZD-5991 sample (e.g., 5-10 mg) and dissolve it in a precise volume of deuterated solvent (e.g., 0.6 mL of CDCl3) in an NMR tube.

    • Acquire a standard proton (¹H) NMR spectrum of the sample alone.

  • Addition of Chiral Solvating Agent:

    • To the same NMR tube, add a specific molar equivalent of the chosen CSA (start with 1 equivalent and optimize if necessary).

    • Gently mix the sample to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire another ¹H NMR spectrum of the mixture.

    • Look for well-resolved signals in the spectrum that have split into two distinct peaks or sets of peaks, corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Identify a pair of non-overlapping, well-resolved signals corresponding to the same proton in the two enantiomers.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the integrated areas: % ee = [ (Integral of major enantiomer signal - Integral of minor enantiomer signal) / (Integral of major enantiomer signal + Integral of minor enantiomer signal) ] x 100

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for assessing enantiomeric excess using the described chromatographic and spectroscopic techniques.

G General Workflow for Enantiomeric Excess Determination by Chiral Chromatography (SFC/HPLC) cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Dissolve Dissolve Synthesized AZD-5991 Filter Filter Sample (0.22 µm) Dissolve->Filter Screen Screen Chiral Columns & Mobile Phases Filter->Screen Optimize Optimize Separation Conditions Screen->Optimize Inject Inject Sample onto Chromatographic System Optimize->Inject Integrate Integrate Peak Areas of Enantiomers Inject->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Caption: Workflow for ee determination by chiral chromatography.

G General Workflow for Enantiomeric Excess Determination by NMR Spectroscopy cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve_NMR Dissolve AZD-5991 in Deuterated Solvent Add_CSA Add Chiral Solvating Agent (CSA) Dissolve_NMR->Add_CSA Acquire_NMR Acquire ¹H NMR Spectrum Add_CSA->Acquire_NMR Identify_Signals Identify Split Signals of Enantiomers Acquire_NMR->Identify_Signals Integrate_NMR Integrate Signal Areas Identify_Signals->Integrate_NMR Calculate_NMR Calculate Enantiomeric Excess (% ee) Integrate_NMR->Calculate_NMR

Caption: Workflow for ee determination by NMR spectroscopy.

Logical Selection of an Analytical Method

The choice of the most suitable method for assessing the enantiomeric excess of AZD-5991 involves considering several factors, as depicted in the logical relationship diagram below.

G Decision Tree for Selecting an ee Determination Method for AZD-5991 Start Synthesized AZD-5991 Sample SFC_Available SFC System Available? Start->SFC_Available HPLC_Available HPLC System with Chiral Columns Available? SFC_Available->HPLC_Available No Use_SFC Prioritize Chiral SFC (Proven for Intermediates) SFC_Available->Use_SFC Yes NMR_Available High-Field NMR Available? HPLC_Available->NMR_Available No Use_HPLC Use Chiral HPLC (Alternative Chromatographic Method) HPLC_Available->Use_HPLC Yes Use_NMR Use NMR with CSA (Orthogonal Method) NMR_Available->Use_NMR Yes Consider_Outsourcing Consider Outsourcing Analysis NMR_Available->Consider_Outsourcing No

Caption: Decision tree for selecting an ee analysis method.

References

"cross-reactivity studies of AZD-5991 S-enantiomer with other Bcl-2 family proteins"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of the enantiomers of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Mcl-1. The data presented herein is intended to inform researchers and drug development professionals on the stereospecific interactions of AZD-5991 with its primary target and other members of the Bcl-2 family.

Executive Summary

AZD-5991 is a macrocyclic compound that has demonstrated significant therapeutic potential by inducing apoptosis in cancer cells dependent on Mcl-1 for survival.[1][2] Developed as a racemic mixture, the biological activity of AZD-5991 is primarily attributed to its (Ra)-enantiomer, which exhibits sub-nanomolar affinity for Mcl-1. In contrast, the S-enantiomer is significantly less active. This guide presents a comprehensive analysis of the binding affinities and selectivity of both enantiomers against a panel of Bcl-2 family proteins, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison of Binding Affinities

The following tables summarize the in vitro binding affinities of the AZD-5991 (Ra)-enantiomer and its S-enantiomer against various Bcl-2 family proteins. The data clearly illustrates the high potency and selectivity of the (Ra)-enantiomer for Mcl-1.

Table 1: Binding Affinity of AZD-5991 Enantiomers against Human Mcl-1

CompoundFRET IC50 (µM)SPR Kd (µM)
AZD-5991 ((Ra)-enantiomer)0.000720.00017
AZD-5991 S-enantiomer6.30.98

FRET: Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cross-Reactivity Profile of AZD-5991 ((Ra)-enantiomer) against other Bcl-2 Family Proteins

Bcl-2 Family ProteinFRET IC50 (µM)FRET Ki (µM)Selectivity vs. Mcl-1 (IC50-fold)
Bcl-2206.8>27,000
Bcl-xL3618>50,000
Bcl-w4925>68,000
Bfl-12412>33,000

Ki: Inhibition constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Bcl-2 family signaling pathway and a general workflow for assessing protein-inhibitor interactions.

Bcl2_Pathway Bcl-2 Family Apoptotic Pathway and AZD-5991 Inhibition cluster_pro_survival Pro-survival cluster_pro_apoptotic Pro-apoptotic Mcl-1 Mcl-1 Bim Bim Mcl-1->Bim Inhibits Bcl-2 Bcl-2 Bak Bak Bcl-2->Bak Bcl-xL Bcl-xL Bax Bax Bcl-xL->Bax Bim->Bak Activates Apoptosis Apoptosis Bak->Apoptosis Bax->Apoptosis AZD-5991 (S-enantiomer) AZD-5991 (S-enantiomer) AZD-5991 (S-enantiomer)->Mcl-1 Weak Inhibition AZD-5991 ((Ra)-enantiomer) AZD-5991 ((Ra)-enantiomer) AZD-5991 ((Ra)-enantiomer)->Mcl-1 Potent Inhibition Experimental_Workflow General Workflow for Binding Affinity Assays Protein_Purification Purification of Bcl-2 Family Proteins Assay_Setup Assay Setup (FRET or SPR) Protein_Purification->Assay_Setup Ligand_Preparation Synthesis and Purification of AZD-5991 Enantiomers Ligand_Preparation->Assay_Setup Incubation Incubation of Protein and Ligand Assay_Setup->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis to Determine IC50/Kd Data_Acquisition->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AZD-5991 (S-enantiomer)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of AZD-5991 (S-enantiomer), a potent Mcl-1 inhibitor. Adherence to these procedural steps is critical for minimizing exposure risk and preventing environmental contamination.

As a potent research compound, likely classified as a highly potent active pharmaceutical ingredient (HPAPI), all waste materials contaminated with AZD-5991 must be treated as hazardous.[1][2] This includes unused or expired compounds, contaminated labware, personal protective equipment (PPE), and any solutions containing the substance.

Personal Protective Equipment (PPE) Recommendations

A thorough risk assessment should precede any handling of potent compounds to determine the appropriate level of PPE.[1] The following table summarizes recommended PPE for activities involving substances like AZD-5991.

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleevesHigh risk of aerosolization and inhalation of potent powders requires maximum protection.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduces risk of exposure from splashes and spills, although aerosolization risk is lower than with powders.[1]
Waste Handling and Disposal - Lab coat- Safety glasses with side shields or goggles- Double-gloving (e.g., nitrile)Protects against accidental contact with contaminated materials and waste containers.[2]

Step-by-Step Disposal Protocol

The disposal of AZD-5991 and all contaminated materials must be handled with care, treating all related waste as hazardous.[1] Do not dispose of this compound or its waste down the drain or in regular trash.[1]

1. Waste Segregation and Containment:

  • Unused/Expired Compound: Collect the pure compound in its original container or a clearly labeled, sealed, and compatible waste container. The label must identify the contents as "Hazardous Waste: AZD-5991 (S-enantiomer)".[1][3]

  • Contaminated Labware: Items such as vials, pipette tips, and other disposables should be collected in a designated, puncture-resistant, and sealed container. This container must be labeled "Hazardous Waste" with the compound's name.[1]

  • Aqueous Waste: Collect all solutions containing AZD-5991 in a sealed, leak-proof container made of compatible material. Label it clearly as "Hazardous Aqueous Waste: AZD-5991 (S-enantiomer)". Do not mix with other waste streams unless compatibility is confirmed.[1][3]

  • Contaminated PPE: Carefully doff all used PPE to avoid self-contamination. Place gloves, disposable lab coats, and other contaminated items into a sealed bag or container labeled as hazardous waste.[1]

2. Storage of Hazardous Waste:

  • All hazardous waste containers must be kept tightly closed except when adding waste.[4]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[4]

  • Ensure containers are stored upright and securely to prevent spills or leaks.[4]

3. Final Disposal:

  • Arrange for the disposal of all AZD-5991 hazardous waste through a certified hazardous waste vendor.[1] Follow all institutional, local, and national regulations for hazardous chemical waste disposal.[3][4]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow from initial handling to final disposal, ensuring safety at every step.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination & Waste Management cluster_disposal Disposal A Review Safety Information (SDS) & Conduct Risk Assessment B Prepare Work Area (Fume Hood, Spill Kit) A->B C Don Appropriate PPE B->C D Perform Experiment (Weigh, Dissolve, Handle Compound) C->D E Decontaminate Equipment & Work Surfaces D->E F Segregate & Label Waste (Solid, Liquid, Sharps, PPE) E->F G Doff PPE Correctly F->G H Store Waste in Designated Satellite Accumulation Area G->H I Arrange Pickup by Certified Hazardous Waste Vendor H->I

Caption: General workflow for the safe handling and disposal of potent compounds.

This comprehensive approach to the disposal of AZD-5991 (S-enantiomer) is designed to build a foundation of trust and safety within the research community, providing value beyond the product itself by prioritizing the well-being of professionals and the environment.

References

Navigating the Safe Handling of AZD-5991 (S-enantiomer): A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of AZD-5991 (S-enantiomer), a potent and selective Mcl-1 inhibitor. While a Safety Data Sheet (SDS) from one supplier suggests the compound is not classified as hazardous under the Globally Harmonized System (GHS), a more conservative approach is strongly advised due to the compound's cytotoxic mechanism of action and warnings from suppliers to consider it hazardous until more information is available. Adherence to these protocols is essential to ensure personnel safety and mitigate exposure risks.

I. Essential Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling AZD-5991 (S-enantiomer) in a laboratory setting. These recommendations are based on general guidelines for handling potent, cytotoxic compounds.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated nitrile gloves, double-gloved.Provides a robust barrier against skin contact and absorption. Double gloving enhances protection.
Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or a full-face shield.Safeguards against splashes and aerosol inhalation.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Recommended when handling the solid compound or when there is a risk of aerosolization.

II. Operational Plan: Step-by-Step Handling and Preparation

All manipulations involving AZD-5991 (S-enantiomer) should be conducted in a designated controlled area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure risk.

A. Preparation and Handling Workflow

Workflow for Safe Handling of AZD-5991 (S-enantiomer) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area (Fume Hood / BSC) gather_materials Assemble All Necessary Materials (PPE, Spill Kit, Waste Containers) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Solid Compound don_ppe->weigh_compound Enter Controlled Area dissolve Prepare Stock Solution weigh_compound->dissolve aliquot Aliquot for Storage dissolve->aliquot decontaminate Decontaminate Work Surfaces aliquot->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of AZD-5991 (S-enantiomer).

B. Detailed Experimental Protocol for Solution Preparation

  • Designate Handling Area: All procedures are to be performed within a certified chemical fume hood or Class II Biosafety Cabinet.

  • Gather Materials: Before beginning, ensure all necessary PPE, a dedicated spill kit, and clearly labeled waste containers are readily accessible.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: Carefully weigh the solid AZD-5991 (S-enantiomer) on a tared weigh paper or in a suitable container within the containment area.

  • Solubilization: Prepare stock solutions by dissolving the compound in an appropriate solvent, such as DMSO.[1]

  • Storage: For long-term storage, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[2]

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol).

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan: Managing Cytotoxic Waste

Proper segregation and disposal of waste contaminated with AZD-5991 (S-enantiomer) are critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant container for cytotoxic waste.Includes contaminated gloves, gowns, weigh papers, and other disposable labware.
Liquid Waste Labeled, sealed, leak-proof container for cytotoxic chemical waste.Includes unused solutions and contaminated solvents.
Sharps Labeled, puncture-proof sharps container for cytotoxic waste.Includes needles, syringes, and contaminated glass.

All waste should be disposed of in accordance with institutional and local regulations for cytotoxic waste.[3] This typically involves incineration or other approved methods for hazardous waste destruction.[3]

IV. Emergency Procedures: Spill and Exposure Management

A. Spill Management

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.

  • Contain Spill: Use a cytotoxic spill kit to absorb the spill. Work from the outside of the spill inward.

  • Clean Area: Once the spill is absorbed, clean the area with an appropriate decontaminating agent.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

B. Personnel Exposure

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. Report the incident to the appropriate institutional safety officer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.